molecular formula C13H19N B101786 (1-Phenylcyclohexyl)methanamine CAS No. 17380-54-0

(1-Phenylcyclohexyl)methanamine

Cat. No.: B101786
CAS No.: 17380-54-0
M. Wt: 189.3 g/mol
InChI Key: ULRBJKIRTCBMRW-UHFFFAOYSA-N
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Description

(1-Phenylcyclohexyl)methanamine is a chemical compound of significant interest in preclinical neuroscience and psychopharmacology research. Scientific studies have identified it as a novel chemotype with potent activity as a triple serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI) . This mechanism, which involves increasing the levels of these key neurotransmitters in the synaptic cleft, is a major focus in the investigation of potential treatments for major depressive disorder . Researchers are particularly interested in this compound due to findings that optimized analogs are highly brain penetrant and have demonstrated activity in vivo in behavioral models such as the mouse tail suspension test, a common screen for antidepressant-like effects, without acting as general motor stimulants . This profile makes this compound a valuable scaffold for designing and synthesizing new compounds to study the complex interplay of monoaminergic systems and for exploring novel therapeutic pathways for central nervous system disorders. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBJKIRTCBMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
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DSSTOX Substance ID

DTXSID20169668
Record name Cyclohexanemethylamine, 1-phenyl-
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Molecular Weight

189.30 g/mol
Source PubChem
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CAS No.

17380-54-0
Record name 1-Phenylcyclohexanemethanamine
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Record name Cyclohexanemethylamine, 1-phenyl-
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Record name Cyclohexanemethylamine, 1-phenyl-
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Record name (1-phenylcyclohexyl)methanamine
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Foundational & Exploratory

A Novel Cyclohexylarylamine Chemotype with Potent and Selective CDK12 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel cyclohexylarylamine chemotype demonstrating potent and selective inhibition of Cyclin-Dependent Kinase 12 (CDK12). The core structure, 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea, has been identified as a promising scaffold for the development of targeted cancer therapeutics. This document summarizes the quantitative inhibitory data, details the experimental protocols for synthesis and biological evaluation, and visualizes the relevant signaling pathways and experimental workflows.

Core Compound and Mechanism of Action

The identified lead compound, referred to as CDK12-IN-2, exhibits high potency against CDK12 with an IC50 of 52 nM.[1] It also shows significant activity against the closely related kinase CDK13 (IC50 = 10 nM), but demonstrates excellent selectivity over other kinases such as CDK2 (>100,000 nM), CDK7 (>10,000 nM), and CDK9 (16,000 nM).[1][2]

CDK12, in complex with its regulatory partner Cyclin K, plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[2][3] This phosphorylation event is essential for transcriptional elongation, particularly of long genes involved in the DNA damage response (DDR).[4] Inhibition of CDK12 disrupts this process, leading to a dysfunctional DDR pathway, genomic instability, and increased sensitivity of cancer cells to DNA-damaging agents and PARP inhibitors.[5] The optimized compound from this series, compound 2 , has been shown to inhibit the phosphorylation of Ser2 in the C-terminal domain of RNAPII and induce growth inhibition in SK-BR-3 cells.[5]

Quantitative Data Summary

The following tables summarize the biochemical and cellular activities of the lead compound from this novel cyclohexylarylamine series.

Table 1: Biochemical Potency and Selectivity of the Lead Inhibitor

TargetIC50 (nM)
CDK1252
CDK1310
CDK2>100,000
CDK7>10,000
CDK916,000

Data sourced from Ito et al., J Med Chem. 2018 Sep 13;61(17):7710-7728.[1][5]

Table 2: Cellular Activity of the Lead Inhibitor

| Assay | Cell Line | IC50 (nM) | |---|---| | RNAPII Ser2 Phosphorylation | SK-BR-3 | 185 | | Growth Inhibition | SK-BR-3 | 800 |

Data sourced from Ito et al., J Med Chem. 2018 Sep 13;61(17):7710-7728.[5]

Experimental Protocols

Detailed methodologies for the synthesis of the 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives and their biological evaluation are provided below.

Synthesis of Cyclohexylarylamine Derivatives

The synthesis of the target compounds is achieved through a multi-step process. A general synthetic scheme is outlined below. For detailed step-by-step procedures, including specific reagents, reaction conditions, and characterization data, please refer to the primary literature: Ito et al., Journal of Medicinal Chemistry, 2018, 61(17), 7710-7728.[2][5]

General Synthetic Workflow:

G cluster_0 Intermediate Synthesis cluster_1 Final Product Formation Protected trans-1,4-cyclohexanediamine Protected trans-1,4-cyclohexanediamine Buchwald-Hartwig Coupling Buchwald-Hartwig Coupling Protected trans-1,4-cyclohexanediamine->Buchwald-Hartwig Coupling Aryl Halide Suzuki Coupling Suzuki Coupling Buchwald-Hartwig Coupling->Suzuki Coupling Boronic Acid/Ester Deprotection Deprotection Suzuki Coupling->Deprotection Urea Formation Urea Formation Deprotection->Urea Formation Substituted Isocyanate or Carbamoyl Chloride Purification (Chromatography) Purification (Chromatography) Urea Formation->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: General synthetic workflow for the cyclohexylarylamine chemotype.

Biochemical Kinase Assay (Luminescence-Based)

The inhibitory activity of the compounds against CDK12/Cyclin K is determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.[3]

Materials:

  • Recombinant human CDK12/Cyclin K enzyme

  • Kinase substrate (e.g., peptide derived from RNAPII CTD)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Assay Workflow:

G Serial Dilution of Test Compound Serial Dilution of Test Compound Dispense to Plate Dispense to Plate Serial Dilution of Test Compound->Dispense to Plate Incubation (Kinase Reaction) Incubation (Kinase Reaction) Dispense to Plate->Incubation (Kinase Reaction) Prepare Master Mix (Enzyme, Substrate, ATP) Prepare Master Mix (Enzyme, Substrate, ATP) Prepare Master Mix (Enzyme, Substrate, ATP)->Dispense to Plate Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation (Kinase Reaction)->Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation Incubation Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP)->Incubation Add Kinase Detection Reagent Add Kinase Detection Reagent Incubation->Add Kinase Detection Reagent Incubation (Luminescence Development) Incubation (Luminescence Development) Add Kinase Detection Reagent->Incubation (Luminescence Development) Measure Luminescence Measure Luminescence Incubation (Luminescence Development)->Measure Luminescence Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Measure Luminescence->Data Analysis (IC50 Determination)

Caption: Workflow for the in vitro luminescence-based kinase assay.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Add the diluted compounds or DMSO (for controls) to the wells of a 384-well plate.

  • Add the CDK12/Cyclin K enzyme solution to each well (except for 'no enzyme' controls).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cellular Assay: Inhibition of RNAPII Ser2 Phosphorylation (Western Blot)

This assay assesses the ability of the inhibitors to block the phosphorylation of RNAPII at Ser2 within a cellular context.

Procedure:

  • Culture cells (e.g., SK-BR-3) to an appropriate confluency.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for RNAPII phosphorylated at Ser2.

  • Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against total RNAPII or a loading control (e.g., actin) for normalization.

  • Quantify the band intensities to determine the concentration-dependent inhibition of RNAPII Ser2 phosphorylation.[2]

Signaling Pathway

The following diagram illustrates the role of the CDK12/Cyclin K complex in transcriptional regulation and the impact of its inhibition by the novel cyclohexylarylamine chemotype.

G cluster_0 Upstream Regulation cluster_1 CDK12/Cyclin K Complex cluster_2 Transcriptional Machinery cluster_3 Cellular Outcomes Growth Factors Growth Factors CDK12 CDK12 Growth Factors->CDK12 DNA Damage DNA Damage DNA Damage->CDK12 CyclinK CyclinK RNAPII-CTD RNA Polymerase II (C-Terminal Domain) CDK12->RNAPII-CTD Phosphorylation (Ser2) Transcriptional Elongation Transcriptional Elongation RNAPII-CTD->Transcriptional Elongation DDR Genes (e.g., BRCA1, ATM) DDR Genes (e.g., BRCA1, ATM) DNA Damage Response DNA Damage Response DDR Genes (e.g., BRCA1, ATM)->DNA Damage Response Transcriptional Elongation->DDR Genes (e.g., BRCA1, ATM) Genomic Stability Genomic Stability DNA Damage Response->Genomic Stability Inhibitor Cyclohexylarylamine Inhibitor Inhibitor->CDK12 Inhibition

Caption: CDK12 signaling pathway and the point of intervention by the novel inhibitor.

References

(1-Phenylcyclohexyl)methanamine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylcyclohexyl)methanamine and its derivatives represent a class of psychoactive compounds with complex pharmacological profiles. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interactions with key neurological targets. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development in this area.

Introduction

This compound belongs to the arylcyclohexylamine class of compounds, which includes well-known substances such as phencyclidine (PCP) and ketamine.[1] These compounds are recognized for their diverse effects on the central nervous system, which are mediated through their interactions with multiple receptor systems. The primary mechanisms of action for this class of compounds involve the inhibition of monoamine reuptake and the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] This guide focuses on the core compound, this compound, and its direct pharmacological activities.

Primary Pharmacological Targets

The principal mechanism of action of this compound and its analogs involves a dual activity profile:

  • Triple Monoamine Reuptake Inhibition: These compounds are known to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by binding to their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[2]

  • NMDA Receptor Antagonism: As a member of the arylcyclohexylamine class, this compound is a non-competitive antagonist of the NMDA receptor, binding to a site within the ion channel pore (the "PCP site").[1][3] This action blocks the influx of calcium ions in response to glutamate binding, thereby modulating excitatory neurotransmission.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its closely related analog, N-methyl-1-(1-phenylcyclohexyl)methanamine. This data provides insight into the compound's potency at its primary targets.

Table 1: NMDA Receptor Binding Affinity of this compound

CompoundTargetKi (nM)
This compoundNMDA Receptor (PCP Site)130[5]

Table 2: Monoamine Transporter Inhibition by N-methyl-1-(1-phenylcyclohexyl)methanamine *

CompoundTargetIC50 (nM)
N-methyl-1-(1-phenylcyclohexyl)methanamineSERT169[2]
NET85[2]
DAT21[2]

Signaling Pathways

The dual mechanism of action of this compound results in the modulation of multiple downstream signaling pathways.

Monoamine Reuptake Inhibition

By blocking the reuptake of serotonin, norepinephrine, and dopamine, this compound indirectly activates a multitude of postsynaptic receptors, leading to complex downstream signaling cascades. These pathways are integral to the regulation of mood, cognition, and arousal.

PCMA This compound SERT SERT PCMA->SERT Inhibits NET NET PCMA->NET Inhibits DAT DAT PCMA->DAT Inhibits Synaptic_5HT ↑ Synaptic 5-HT SERT->Synaptic_5HT Synaptic_NE ↑ Synaptic NE NET->Synaptic_NE Synaptic_DA ↑ Synaptic DA DAT->Synaptic_DA Postsynaptic_5HT_R Postsynaptic 5-HT Receptors Synaptic_5HT->Postsynaptic_5HT_R Activates Postsynaptic_NE_R Postsynaptic Adrenergic Receptors Synaptic_NE->Postsynaptic_NE_R Activates Postsynaptic_DA_R Postsynaptic Dopamine Receptors Synaptic_DA->Postsynaptic_DA_R Activates Downstream Downstream Signaling Cascades (e.g., cAMP, PLC, MAPK) Postsynaptic_5HT_R->Downstream Postsynaptic_NE_R->Downstream Postsynaptic_DA_R->Downstream

Figure 1. Signaling Pathway of Monoamine Reuptake Inhibition.
NMDA Receptor Antagonism

The blockade of the NMDA receptor by this compound prevents calcium influx, which is a critical step in excitatory neurotransmission and synaptic plasticity. This action can lead to dissociative and anesthetic effects. The downstream consequences include alterations in gene expression and protein synthesis.[4]

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds PCMA This compound PCMA->NMDAR Blocks Channel Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Figure 2. Signaling Pathway of NMDA Receptor Antagonism.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Monoamine Transporter Radioligand Binding Assay

This assay determines the binding affinity of a compound for the serotonin, norepinephrine, and dopamine transporters.

Objective: To determine the Ki of this compound for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cells expressing human recombinant SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound.

  • Incubate a parallel set of tubes with the radioligand and a high concentration of the non-specific binding control to determine non-specific binding.

  • After incubation (e.g., 60 minutes at room temperature), rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare Prepare reaction tubes: - Cell membranes - Radioligand - Test compound (varying conc.) Start->Prepare Incubate Incubate at RT Prepare->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters Filter->Wash Measure Measure radioactivity Wash->Measure Calculate Calculate specific binding Measure->Calculate Analyze Determine IC₅₀ and Kᵢ Calculate->Analyze End End Analyze->End

Figure 3. Workflow for Monoamine Transporter Binding Assay.
NMDA Receptor Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the inhibitory effect of a compound on NMDA receptor-mediated currents.

Objective: To determine the IC50 of this compound for the inhibition of NMDA receptor currents.

Materials:

  • Cultured neurons or HEK293 cells expressing recombinant NMDA receptors.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose, glycine, and tetrodotoxin to block voltage-gated sodium channels).

  • Internal pipette solution (e.g., containing K-gluconate, KCl, HEPES, Mg-ATP, and GTP).

  • NMDA (agonist).

  • This compound (test compound).

Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Clamp the cell at a holding potential of -60 mV.

  • Perfuse the cell with the external solution containing a fixed concentration of NMDA to elicit an inward current.

  • Once a stable baseline NMDA-evoked current is established, co-apply varying concentrations of this compound with the NMDA solution.

  • Record the peak inward current at each concentration of the test compound.

  • Wash out the test compound to ensure reversibility.

  • Plot the percentage of inhibition of the NMDA-evoked current as a function of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Start Patch Establish whole-cell patch-clamp Start->Patch Hold Voltage-clamp at -60 mV Patch->Hold Apply_NMDA Apply NMDA to elicit baseline current Hold->Apply_NMDA Apply_Compound Co-apply NMDA and test compound (varying concentrations) Apply_NMDA->Apply_Compound Record Record peak inward current Apply_Compound->Record Analyze Plot % inhibition vs. concentration and determine IC₅₀ Record->Analyze End End Analyze->End

References

A Comprehensive Technical Guide on (1-Phenylcyclohexyl)methanamine: Properties, Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides an in-depth overview of the physical, chemical, and potential biological properties of (1-Phenylcyclohexyl)methanamine, a member of the arylcyclohexylamine class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering a consolidated resource on its synthesis, characterization, and putative mechanisms of action.

Executive Summary

This compound is a primary amine derivative of phenylcyclohexane. As a member of the arylcyclohexylamine chemical class, it is structurally related to compounds known to exhibit significant activity within the central nervous system. This guide summarizes its known physical and chemical properties, provides detailed experimental protocols for its synthesis and potential biological evaluation, and discusses its likely pharmacological profile based on data from closely related analogues. All quantitative data is presented in tabular format for clarity and ease of comparison.

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions, soluble in organic solvents and insoluble in water. As a primary amine, it readily forms acid addition salts, such as the hydrochloride salt, which is a crystalline solid.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 17380-54-0N/A
Molecular Formula C₁₃H₁₉NN/A
Molecular Weight 189.30 g/mol N/A
Appearance Colorless liquid[1]
Boiling Point 205-210 °C[1]
Density ~0.95 g/cm³[1]
Solubility Soluble in alcohols, ethers, and organic solvents; insoluble in water.[1]
Melting Point (HCl salt) 230-233 °C[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is via the reduction of 1-phenylcyclohexane carbonitrile.[2]

Materials:

  • 1-Phenylcyclohexane carbonitrile

  • Methanol (MeOH)

  • Ammonia (16% in Methanol)

  • Raney Nickel catalyst

  • Hydrogen gas (H₂)

  • Methanolic HCl

  • Isopropyl ether

Procedure:

  • In a suitable pressure reactor, dissolve 1-phenylcyclohexane carbonitrile in methanol containing 16% ammonia.

  • Add a catalytic amount of Raney nickel to the solution.

  • Pressurize the reactor with hydrogen gas according to standard catalytic hydrogenation procedures.

  • Allow the reaction to proceed with agitation until the uptake of hydrogen ceases.

  • Once the reaction is complete, carefully vent the reactor and filter off the Raney nickel catalyst.

  • The resulting filtrate contains the free base of this compound.

G cluster_synthesis Synthesis Workflow Start 1-Phenylcyclohexane Carbonitrile Reagents H2, Raney Ni MeOH/Ammonia Start->Reagents Add Reaction Catalytic Reduction Reagents->Reaction Initiate Filtration Filter Catalyst Reaction->Filtration Process Product This compound (Free Base) Filtration->Product

Synthesis workflow for this compound.

Purification via Hydrochloride Salt Formation

The crude product can be purified by converting it to its hydrochloride salt, which can then be recrystallized.[2]

Procedure:

  • Treat the methanolic solution of the free base with methanolic HCl.

  • Add isopropyl ether to precipitate the this compound hydrochloride salt.

  • Collect the precipitate by filtration.

  • The salt can be further purified by recrystallization from a suitable solvent system, such as isopropanol and ether.[3]

Analytical Characterization (Predicted)
  • ¹H NMR Spectroscopy: The spectrum is expected to show complex multiplets for the cyclohexyl protons, signals for the aromatic protons of the phenyl group, and a characteristic signal for the aminomethyl (-CH₂-NH₂) protons.

  • ¹³C NMR Spectroscopy: The spectrum should reveal distinct signals for the carbons of the cyclohexyl ring, the phenyl ring (including the quaternary carbon), and the aminomethyl carbon.

  • Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine, C-H stretching for the aliphatic and aromatic components, and C=C stretching for the aromatic ring.

  • Mass Spectrometry (MS): Electron impact ionization would likely show a molecular ion peak at m/z 189. The fragmentation pattern is expected to be dominated by alpha-cleavage, leading to the loss of the aminomethyl group or cleavage within the cyclohexyl ring.

Biological Activity and Signaling Pathways

This compound belongs to the arylcyclohexylamine class, which includes well-known NMDA receptor antagonists like phencyclidine (PCP) and ketamine.[5][6] Furthermore, a closely related N-methylated analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a potent triple reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[7]

Putative Mechanism of Action

Based on its structural class, this compound is hypothesized to function as both an NMDA receptor antagonist and a monoamine transporter inhibitor.

  • NMDA Receptor Antagonism: Like other arylcyclohexylamines, it is expected to act as a non-competitive antagonist at the NMDA receptor ion channel. This action blocks the influx of calcium ions, leading to dissociative anesthetic and potential neuroprotective effects.[2][5]

  • Monoamine Transporter Inhibition: The compound may also inhibit the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft by binding to their respective transporters (DAT, NET, SERT). This would lead to increased concentrations of these neurotransmitters in the synapse, suggesting potential antidepressant and stimulant properties.[7][8]

G cluster_pathway Postulated Signaling Pathways Compound This compound NMDAR NMDA Receptor Compound->NMDAR Antagonizes DAT Dopamine Transporter Compound->DAT Inhibits NET Norepinephrine Transporter Compound->NET Inhibits SERT Serotonin Transporter Compound->SERT Inhibits Ca_Influx Ca²+ Influx Blockade NMDAR->Ca_Influx DA_Uptake Dopamine Reuptake Inhibition DAT->DA_Uptake NE_Uptake Norepinephrine Reuptake Inhibition NET->NE_Uptake 5HT_Uptake Serotonin Reuptake Inhibition SERT->5HT_Uptake

Postulated dual-action mechanism of the compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

This assay measures the ability of the compound to displace a known radiolabeled NMDA receptor antagonist.

Materials:

  • Rat brain membrane preparations (e.g., from cortex or hippocampus)

  • Radioligand (e.g., [³H]MK-801)

  • Assay Buffer (e.g., Tris-HCl)

  • Test compound (this compound)

  • Non-specific binding control (e.g., high concentration of unlabeled MK-801)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In triplicate, incubate the brain membrane preparation with the radioligand and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

These competitive binding assays quantify the affinity of the test compound for each of the three major monoamine transporters.

Materials:

  • Cell membranes from cell lines stably expressing human DAT, NET, or SERT.

  • Specific radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

  • Assay Buffer

  • Test compound

  • Known selective inhibitors for each transporter for non-specific binding determination (e.g., Cocaine for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Filtration apparatus and scintillation counter.

Procedure:

  • The protocol is analogous to the NMDA receptor binding assay.

  • For each transporter assay, incubate the respective cell membranes with the corresponding radioligand and varying concentrations of the test compound.

  • Following incubation and filtration, quantify the bound radioactivity.

  • Determine the IC₅₀ and subsequently the Kᵢ values to assess the compound's affinity and selectivity for each transporter.

G cluster_workflow Binding Assay Experimental Workflow Start Prepare Reagents (Membranes, Radioligand, Compound) Incubation Incubate Components Start->Incubation Filtration Rapid Filtration Incubation->Filtration Wash Wash Filters Filtration->Wash Counting Scintillation Counting Wash->Counting Analysis Data Analysis (IC₅₀/Kᵢ) Counting->Analysis

General workflow for radioligand binding assays.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As a member of a psychoactive class of compounds, its toxicological properties are not well-characterized, and it should be treated as potentially hazardous. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest due to its structural relationship to known psychoactive agents. The available data suggest a dual mechanism of action involving NMDA receptor antagonism and monoamine transporter inhibition. The experimental protocols provided herein offer a framework for the synthesis, purification, and detailed pharmacological characterization of this compound, facilitating further research into its potential as a pharmacological tool or therapeutic lead.

References

An In-depth Technical Guide to (1-Phenylcyclohexyl)methanamine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Phenylcyclohexyl)methanamine and its structural analogs represent a significant class of psychoactive compounds with a rich history in medicinal chemistry and pharmacology. Originally explored for their anesthetic properties, these molecules, most notably phencyclidine (PCP), are recognized for their complex interactions with multiple targets in the central nervous system (CNS).[1][2] The core structure, consisting of a cyclohexyl ring attached to a phenyl group and an amine-containing side chain, provides a versatile scaffold for chemical modification. These modifications can dramatically alter the pharmacological profile, leading to a wide spectrum of biological activities, including NMDA receptor antagonism, and inhibition of dopamine, norepinephrine, and serotonin transporters.[1][2][3][4]

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacology of this compound analogs and derivatives. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of novel CNS-active agents. The guide includes detailed experimental protocols for key assays and visual representations of relevant signaling pathways to facilitate a deeper understanding of the molecular mechanisms underlying the activity of these compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several established routes. A common method involves the reduction of 1-phenylcyclohexane carbonitrile. This can be accomplished using a Raney nickel catalyst with hydrogen gas in a methanol solution containing ammonia. The resulting this compound can then be precipitated as its hydrochloride salt.[5]

Another versatile approach for creating analogs involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol. This alcohol can then be converted to a tertiary azide by treatment with trifluoroacetic acid and sodium azide, followed by reduction to the corresponding amine using a reducing agent like lithium aluminum hydride.[6] Variations in the Grignard reagent and the initial ketone allow for the synthesis of a diverse library of analogs with substitutions on the phenyl and cyclohexyl rings. For instance, a series of 1-[1-arylcyclohexyl]-1,2,3,6-tetrahydropyridines were prepared by reacting 1-(1-cyanocyclohexyl)-1,2,3,6-tetrahydropyridine with an appropriately substituted Grignard reagent.[7]

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound analogs is highly dependent on their structural features. Modifications to the phenyl ring, cyclohexyl ring, and the amine moiety can significantly influence their potency and selectivity for different biological targets.[1][8]

Phenyl Ring Substitutions

Substitutions on the phenyl ring have a profound impact on activity. For example, methoxylation at the ortho position of the phenyl ring has been shown to result in a greater separation of potencies between motor toxicity and anticonvulsant effects compared to the parent compound.[8] In the context of PCP analogs, increasing the electron density of the aromatic ring (e.g., with a 3-amino group) retains PCP-like activity, while significantly reducing the electron density (e.g., with a 3-nitro group) leads to a loss of activity.[9]

Cyclohexyl Ring Modifications

Alterations to the cyclohexyl ring also modulate the pharmacological profile. Contraction of the cyclohexane ring to a cyclopentane ring has been shown to improve the separation between anticonvulsant effects and motor toxicity.[8] Additionally, 3-methylation of the cyclohexyl ring, particularly in a trans orientation to the phenyl ring, has a similar beneficial effect.[8]

Amine and Side Chain Modifications

The nature of the amine group and the length of the side chain are critical for activity. N-alkylation of the primary amine can alter potency. For instance, N-methyl-1-(1-phenylcyclohexyl)methanamine has been identified as a potent triple reuptake inhibitor of serotonin, norepinephrine, and dopamine.[3] Increasing the distance between the aromatic ring and the rest of the molecule by introducing methylene units into the side chain has been shown to abolish PCP-like activity.[9]

Quantitative Data on this compound Analogs

The following tables summarize the quantitative data for various this compound analogs and related compounds, providing a comparative overview of their biological activities.

Table 1: Inhibitory Activity of this compound Analogs at Monoamine Transporters

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
N-methyl-1-(1-phenylcyclohexyl)methanamine (Compound 1)1698521[3]
Analog 423429590[3]
N-methyl-1-(1-phenylcyclohexyl)ethanamine (Compound 31)≤ 12128[4]

Table 2: Anticonvulsant and Motor Toxicity Data for 1-Phenylcyclohexylamine Analogs

CompoundMES ED50 (mg/kg, ip)Motor Toxicity ED50 (mg/kg, ip)Reference
1-Phenylcyclohexylamine (PCA)5-41 (range for analogs)Data available, specific values not in abstract[8]

Table 3: Toxicity Data for Phencyclidine Analogs

CompoundLD50 (µmoles/kg, ip)ED50 (µmoles/kg, ip)Therapeutic Index (LD50/ED50)Reference
1-(1-phenylcyclohexyl)-4-methylpiperidine HCl301.143.07.0[10]
Phencyclidine (PCP)Not specifiedNot specified38.0[10]

Pharmacology and Signaling Pathways

The diverse pharmacological effects of this compound analogs stem from their interactions with several key proteins in the CNS. The primary targets include the NMDA receptor and the monoamine transporters (DAT, NET, and SERT).[1][2]

NMDA Receptor Antagonism

Many this compound analogs act as non-competitive antagonists of the NMDA receptor.[1] They bind to a site within the ion channel pore, physically blocking the flow of ions and thereby inhibiting receptor function. This mechanism is responsible for the dissociative anesthetic and psychotomimetic effects of compounds like PCP.[11] The NMDA receptor is a glutamate-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, triggering a variety of downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.[1][3]

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx Opens Channel CaM Calmodulin (CaM) Ca2_influx->CaM Activates PKC PKC Ca2_influx->PKC Activates Ras_ERK Ras/ERK Pathway Ca2_influx->Ras_ERK Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Ras_ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning, Memory) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Pathway
Dopamine Transporter (DAT) Inhibition

Several analogs of this compound are potent inhibitors of the dopamine transporter (DAT).[3][4] DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic signaling.[5] Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, which is associated with stimulant and rewarding effects. The function of DAT is regulated by various signaling pathways, including those involving protein kinase C (PKC) and protein kinase A (PKA).[12]

DAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Dopamine_out Dopamine DAT Dopamine Transporter (DAT) Dopamine_out->DAT Binds Dopamine_in Dopamine DAT->Dopamine_in Transports DAT_regulation DAT Trafficking & Function DAT->DAT_regulation Regulated by PKA PKA PKA->DAT Phosphorylates PKC PKC PKC->DAT Phosphorylates SERT_NET_Signaling cluster_SERT Serotonergic Synapse cluster_NET Noradrenergic Synapse Serotonin_out Serotonin SERT SERT Serotonin_out->SERT Serotonin_in Serotonin (reuptake) SERT->Serotonin_in SERT_PKC PKC SERT_PKC->SERT Regulates SERT_p38MAPK p38 MAPK SERT_p38MAPK->SERT Regulates Norepinephrine_out Norepinephrine NET NET Norepinephrine_out->NET Norepinephrine_in Norepinephrine (reuptake) NET->Norepinephrine_in NET_PKA PKA NET_PKA->NET Regulates NET_PKC PKC NET_PKC->NET Regulates Dopamine_Uptake_Assay_Workflow Start Start Plate_Cells Plate hDAT-expressing cells in 96-well plate Start->Plate_Cells Wash_Cells Wash cells with uptake buffer Plate_Cells->Wash_Cells Add_Compounds Add test compounds and controls Wash_Cells->Add_Compounds Pre_incubate Pre-incubate at 37°C Add_Compounds->Pre_incubate Add_Radioligand Add [³H]Dopamine Pre_incubate->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate_Uptake Terminate uptake and wash Incubate->Terminate_Uptake Lyse_and_Count Lyse cells and measure radioactivity Terminate_Uptake->Lyse_and_Count Analyze_Data Calculate IC50 Lyse_and_Count->Analyze_Data End End Analyze_Data->End NMDA_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare rat brain membranes Start->Prepare_Membranes Setup_Assay Combine membranes, [³H]ligand, and test compounds Prepare_Membranes->Setup_Assay Incubate Incubate to equilibrium Setup_Assay->Incubate Filter Rapidly filter to separate bound and free ligand Incubate->Filter Wash_Filters Wash filters with cold buffer Filter->Wash_Filters Count_Radioactivity Measure radioactivity Wash_Filters->Count_Radioactivity Analyze_Data Calculate Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

References

The Neuropharmacological Profile of (1-Phenylcyclohexyl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Novel Arylcyclohexylamine with Triple Reuptake Inhibitory Properties

Abstract

(1-Phenylcyclohexyl)methanamine is a novel arylcyclohexylamine compound that has garnered interest in neuropharmacological research due to its structural similarity to phencyclidine (PCP) and its potential as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine. This technical guide provides a comprehensive overview of the synthesis, neuropharmacological properties, and potential research applications of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for neurological and psychiatric disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Introduction

The arylcyclohexylamine class of compounds, which includes well-known substances like phencyclidine (PCP) and ketamine, has a rich history in neuropharmacology.[1] These compounds are primarily recognized for their antagonistic effects at the N-methyl-D-aspartate (NMDA) receptor.[2] However, many arylcyclohexylamines also exhibit significant activity at monoamine transporters, influencing the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2] this compound and its derivatives represent a promising area of research within this class, particularly for their potential as triple reuptake inhibitors (TRIs), which have therapeutic implications for conditions like major depressive disorder.[3]

Chemical Synthesis and Properties

The synthesis of this compound can be achieved through the reduction of 1-phenylcyclohexane carbonitrile. This process typically involves the use of a Raney nickel catalyst in a methanol solution containing ammonia, followed by precipitation of the final product as a hydrochloride salt.[4]

Key Chemical Properties:

  • Chemical Formula: C13H19N

  • Molar Mass: 189.30 g/mol

  • Structure: Comprises a phenyl group and an aminomethyl group attached to the same carbon of a cyclohexane ring.

Neuropharmacological Profile

The primary mechanism of action for this compound and its N-methyl derivative is the inhibition of serotonin, norepinephrine, and dopamine transporters.[3] This triple reuptake inhibition leads to an increase in the synaptic availability of these neurotransmitters, a mechanism associated with antidepressant effects.

Quantitative Data: Receptor Binding and Transporter Inhibition
CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
N-methyl-1-(1-phenylcyclohexyl)methanamine1698521[3]
Optimized Derivative (Compound 42)3429590[3]

Table 1: In vitro inhibition of monoamine transporters by N-methyl-1-(1-phenylcyclohexyl)methanamine and an optimized derivative.[3]

Due to its structural similarity to PCP, it is plausible that this compound also interacts with NMDA, sigma, and opioid receptors. However, specific binding affinity data for these receptors are needed to fully characterize its pharmacological profile.

Signaling Pathways

The inhibition of monoamine transporters by this compound initiates a cascade of intracellular signaling events. While the specific downstream effects of this compound are yet to be fully elucidated, the general signaling pathways associated with dopamine, serotonin, and norepinephrine transporters are well-documented.

Dopamine Transporter (DAT) Signaling

Inhibition of DAT leads to increased synaptic dopamine levels, which in turn activates postsynaptic dopamine receptors (D1-D5). This can trigger various downstream signaling cascades, including the activation of protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, ultimately influencing gene expression and neuronal excitability.[5][6]

DAT_Signaling PCMA This compound DAT Dopamine Transporter (DAT) PCMA->DAT Inhibits DA_syn Synaptic Dopamine DAT->DA_syn Blocks Reuptake DA_R Dopamine Receptors DA_syn->DA_R Activates AC Adenylyl Cyclase DA_R->AC Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MAPK MAPK Pathway PKA->MAPK CREB CREB PKA->CREB MAPK->CREB Gene Gene Expression CREB->Gene Neuronal Neuronal Response Gene->Neuronal

Dopamine Transporter Signaling Pathway
Serotonin Transporter (SERT) Signaling

SERT inhibition increases synaptic serotonin, which activates a variety of postsynaptic 5-HT receptors. These receptors are coupled to different G-proteins, leading to the modulation of adenylyl cyclase and phospholipase C activity, thereby influencing intracellular levels of cAMP and inositol triphosphate (IP3).[7][8]

SERT_Signaling PCMA This compound SERT Serotonin Transporter (SERT) PCMA->SERT Inhibits SERT_syn Synaptic Serotonin SERT->SERT_syn Blocks Reuptake HT_R 5-HT Receptors SERT_syn->HT_R Activates G_prot G-Proteins HT_R->G_prot AC_PLC Adenylyl Cyclase / Phospholipase C G_prot->AC_PLC Second_Mess cAMP / IP3 AC_PLC->Second_Mess PK Protein Kinases Second_Mess->PK Cellular Cellular Response PK->Cellular

Serotonin Transporter Signaling Pathway
Norepinephrine Transporter (NET) Signaling

By blocking NET, this compound increases synaptic norepinephrine levels. Norepinephrine then acts on adrenergic receptors (α and β), which are also G-protein coupled and modulate the activity of adenylyl cyclase and other downstream effectors, influencing processes like neuronal excitability and gene transcription.[9][10]

NET_Signaling PCMA This compound NET Norepinephrine Transporter (NET) PCMA->NET Inhibits NE_syn Synaptic Norepinephrine NET->NE_syn Blocks Reuptake Adr_R Adrenergic Receptors NE_syn->Adr_R Activates G_prot G-Proteins Adr_R->G_prot AC Adenylyl Cyclase G_prot->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ion Ion Channels PKA->Ion Gene Gene Transcription PKA->Gene Neuronal Neuronal Activity Ion->Neuronal Gene->Neuronal

Norepinephrine Transporter Signaling

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the reduction of 1-phenylcyclohexane carbonitrile.

Materials:

  • 1-Phenylcyclohexane carbonitrile

  • Methanol

  • 16% Ammonia in methanol

  • Raney nickel catalyst

  • Hydrogen gas (H2)

  • Methanolic HCl

  • Isopropyl ether

  • Filtration apparatus

  • Reaction vessel suitable for hydrogenation

Procedure:

  • In a suitable reaction vessel, dissolve 1-phenylcyclohexane carbonitrile in methanol containing 16% ammonia.

  • Add the Raney nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to the appropriate pressure.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully filter off the Raney nickel catalyst.

  • To the filtrate, add methanolic HCl to precipitate the hydrochloride salt of this compound.

  • Add isopropyl ether to aid precipitation.

  • Collect the precipitate by filtration, wash with isopropyl ether, and dry to yield this compound hydrochloride.[4]

In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound at inhibiting the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • HEK-293 cells stably expressing human SERT, NET, or DAT

  • 96-well cell culture plates

  • Krebs-Henseleit buffer (KHB)

  • [3H]-Serotonin, [3H]-Norepinephrine, or [3H]-Dopamine

  • This compound test compound

  • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT)

  • Scintillation fluid and counter

Procedure:

  • Plate the transporter-expressing HEK-293 cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with KHB.

  • Prepare serial dilutions of this compound and reference inhibitors in KHB.

  • Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiate the uptake by adding the respective [3H]-monoamine to each well.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.[11][12]

Uptake_Assay_Workflow start Start plate_cells Plate Transporter-Expressing HEK-293 Cells start->plate_cells wash_cells Wash Cells with KHB plate_cells->wash_cells preincubate Pre-incubate with This compound wash_cells->preincubate add_radioligand Add [3H]-Monoamine preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate Uptake (Wash with Cold KHB) incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells scintillation Scintillation Counting lyse_cells->scintillation analyze Calculate IC50 scintillation->analyze end End analyze->end

Monoamine Transporter Uptake Assay
Mouse Tail Suspension Test

Objective: To assess the potential antidepressant-like activity of this compound in vivo.

Materials:

  • Male mice (e.g., C57BL/6 strain)

  • Tail suspension apparatus

  • Adhesive tape

  • This compound test compound

  • Vehicle control

  • Video recording equipment

Procedure:

  • Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

  • Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.

  • Record the behavior of the mouse for a 6-minute period.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.

  • A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[9]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has not been extensively studied. However, based on data from its analogs, it is likely metabolized in the liver, primarily through oxidation and subsequent conjugation.[13] The N-methyl derivative has been shown to be highly brain penetrant.[3] Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to identify its major metabolites. A study on the analog phenylcyclohexyldiethylamine (PCDE) indicated that it is metabolized to active derivatives, suggesting that the metabolites of this compound may also contribute to its pharmacological activity.[14]

Potential Neurotoxicity

As a member of the arylcyclohexylamine class, there is a potential for neurotoxicity associated with this compound, particularly with chronic or high-dose administration. The parent compound, PCP, is known to cause psychotomimetic effects and, in non-human primates, can lead to neuronal vacuolization (Olney's lesions) in certain brain regions. The neurotoxic potential of this compound needs to be carefully evaluated in preclinical studies.

Conclusion and Future Directions

This compound and its derivatives present a compelling area for neuropharmacological research. Their activity as triple reuptake inhibitors suggests potential therapeutic applications in the treatment of depression and other mood disorders. However, a more comprehensive characterization of their pharmacological profile is necessary. Future research should focus on:

  • Determining the binding affinities (Ki) of this compound at monoamine transporters, NMDA receptors, sigma receptors, and opioid receptors.

  • Conducting in vitro functional assays to determine its efficacy (Emax) and potency (EC50) at these targets.

  • Performing detailed pharmacokinetic studies to understand its ADME properties and identify active metabolites.

  • Thoroughly evaluating its potential for neurotoxicity and abuse liability.

A complete understanding of the structure-activity relationships within this chemical series will be crucial for the rational design of novel and safer therapeutic agents.

References

Spectroscopic Analysis of (1-Phenylcyclohexyl)methanamine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Phenylcyclohexyl)methanamine and its analogs are compounds of significant interest in medicinal chemistry and drug development due to their structural relationship to pharmacologically active molecules. A thorough understanding of their molecular structure and purity is paramount for research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of the chemical structure and confirmation of the identity of these compounds.

Spectroscopic Data for 1-Phenylcyclohexanamine

Due to the limited availability of public spectroscopic data for this compound, this section presents data for the closely related structural analog, 1-phenylcyclohexanamine. This compound shares the core phenylcyclohexyl scaffold and the primary amine functional group, making its spectroscopic characteristics highly relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 1-phenylcyclohexanamine. These predictions are based on established chemical shift ranges for similar chemical environments.

Table 1: Predicted ¹H NMR Data for 1-Phenylcyclohexanamine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
2.50 - 2.70Multiplet2HAxial protons on cyclohexyl ring adjacent to the phenyl-bearing carbon
1.80 - 2.00Multiplet2HEquatorial protons on cyclohexyl ring adjacent to the phenyl-bearing carbon
1.20 - 1.70Multiplet6HRemaining cyclohexyl protons
1.50Singlet (broad)2HAmine protons (-NH₂)

Table 2: Predicted ¹³C NMR Data for 1-Phenylcyclohexanamine

Chemical Shift (ppm)Assignment
145 - 150Quaternary aromatic carbon (C-Ar)
128 - 130Aromatic CH carbons
125 - 127Aromatic CH carbons
55 - 60Quaternary cyclohexyl carbon (C-N)
35 - 40Cyclohexyl CH₂ carbons adjacent to C-N
25 - 30Cyclohexyl CH₂ carbons
20 - 25Cyclohexyl CH₂ carbon
Infrared (IR) Spectroscopy Data

The following table summarizes the characteristic infrared absorption bands for 1-phenylcyclohexanamine.

Table 3: IR Spectroscopy Data for 1-Phenylcyclohexanamine

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, Sharp (doublet)N-H stretch (primary amine)
3020 - 3080MediumAromatic C-H stretch
2850 - 2950StrongAliphatic C-H stretch (cyclohexyl)
1580 - 1620MediumN-H bend (scissoring)
1490 - 1600Medium to StrongAromatic C=C stretch
700 - 750 and 750 - 800StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS) Data

The mass spectrum of 1-phenylcyclohexanamine provides crucial information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for 1-Phenylcyclohexanamine

m/zRelative Intensity (%)Proposed Fragment
17540[M]⁺ (Molecular Ion)
158100[M - NH₃]⁺
11730[C₉H₉]⁺
9150[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining NMR, IR, and MS spectra for a primary amine sample such as 1-phenylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample of the analyte (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve the analyte in the deuterated solvent in a small vial.

  • Transfer: Using a pipette, transfer the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Standard Addition: Add a small drop of TMS to the NMR tube as an internal reference (0 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectral width to an appropriate range (e.g., -1 to 12 ppm).

    • Set the number of scans to acquire (e.g., 8-16 scans for a concentrated sample).

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

  • Acquisition of ¹³C NMR Spectrum:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the ¹³C spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Sample of the analyte (a few milligrams)

  • Volatile solvent (e.g., dichloromethane or acetone) for thin film preparation

  • Spatula and mortar and pestle (for solid samples)

Procedure (Thin Film Method for Solids):

  • Sample Preparation: Place a small amount of the solid sample in a clean vial.

  • Dissolution: Add a few drops of a volatile solvent to dissolve the solid.

  • Film Deposition: Apply a drop of the solution onto the surface of a salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

  • Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquisition: Acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

  • Sample of the analyte

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Vials and syringes

Procedure (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), high-energy electrons bombard the molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural clues.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Add Internal Standard (TMS) prep1->prep2 acq1 Insert Sample into NMR Spectrometer prep2->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction & Calibration proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 analysis1 Assign Chemical Shifts & Coupling Constants proc3->analysis1 analysis2 Structure Elucidation analysis1->analysis2

Figure 1: General workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Prepare Thin Film on Salt Plate or Place on ATR Crystal acq1 Acquire Background Spectrum prep1->acq1 acq2 Acquire Sample Spectrum acq1->acq2 analysis1 Identify Characteristic Absorption Bands acq2->analysis1 analysis2 Functional Group Determination analysis1->analysis2

Figure 2: General workflow for IR spectroscopy.

MS_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Inject Sample into GC-MS or Direct Probe ms1 Ionization (e.g., EI) prep1->ms1 ms2 Mass Analysis (m/z Separation) ms1->ms2 ms3 Detection ms2->ms3 analysis1 Identify Molecular Ion Peak ms3->analysis1 analysis2 Analyze Fragmentation Pattern analysis1->analysis2 analysis3 Structure Confirmation analysis2->analysis3

Figure 3: General workflow for Mass Spectrometry.

An In-Depth Technical Guide to the Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine as a Novel Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and pharmacological characterization of N-methyl-1-(1-phenylcyclohexyl)methanamine, a potent triple reuptake inhibitor (TRI). TRIs represent a promising class of antidepressants that function by simultaneously blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), potentially offering a broader spectrum of efficacy and a faster onset of action compared to traditional antidepressants. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and key conceptual frameworks associated with the evaluation of this novel compound.

Core Quantitative Data

The inhibitory activity of N-methyl-1-(1-phenylcyclohexyl)methanamine and its analogs was quantified through in vitro assays to determine their potency at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
Optimized Compound 1 1698521[1]
Optimized Compound 42 3429590[1]
Prototype Compound 31 ≤ 12128[2]

Experimental Protocols

The characterization of N-methyl-1-(1-phenylcyclohexyl)methanamine as a triple reuptake inhibitor involves a series of in vitro and in vivo experiments. The following sections provide detailed methodologies for the key assays employed.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a test compound for a specific receptor or transporter. In this context, these assays measure the ability of N-methyl-1-(1-phenylcyclohexyl)methanamine to displace a radiolabeled ligand from SERT, NET, and DAT.

a. Membrane Preparation:

  • Cell Culture: Stably transfected HEK293 cells expressing human SERT, NET, or DAT are cultured to confluency.

  • Harvesting and Lysis: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Resuspension and Storage: The membrane pellet is resuspended in a fresh assay buffer, and the protein concentration is determined. Aliquots of the membrane preparation are stored at -80°C until use.

b. Binding Assay Protocol:

  • Assay Setup: The assay is performed in a 96-well microplate. Each well contains the membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or a known high-affinity ligand (for non-specific binding).

  • Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 25°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Neurotransmitter Uptake Assays

Neurotransmitter uptake assays directly measure the functional ability of a compound to inhibit the transport of serotonin, norepinephrine, and dopamine into cells.

a. Cell Preparation:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96- or 384-well microplates and allowed to adhere overnight, forming a confluent monolayer.

b. Uptake Assay Protocol:

  • Compound Incubation: The cell culture medium is removed, and the cells are incubated with varying concentrations of N-methyl-1-(1-phenylcyclohexyl)methanamine or a reference inhibitor for 10-30 minutes at 37°C.

  • Substrate Addition: A fluorescent substrate that mimics the natural neurotransmitter is added to each well. This substrate is transported into the cells via the specific transporter, leading to an increase in intracellular fluorescence.

  • Fluorescence Measurement: The plate is transferred to a fluorescence microplate reader. The increase in intracellular fluorescence can be measured in real-time (kinetic mode) or after a fixed incubation period (endpoint mode).

  • Data Analysis: The rate of uptake or the total fluorescence signal is measured. The IC50 value is determined by plotting the inhibition of uptake against the logarithm of the test compound concentration.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters in the brains of living animals. This assay provides crucial information on the in vivo efficacy of a triple reuptake inhibitor.

a. Surgical Procedure:

  • Anesthesia and Stereotaxic Implantation: A rat or mouse is anesthetized, and a microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum).

  • Recovery: The animal is allowed to recover from surgery before the experiment begins.

b. Microdialysis Procedure:

  • Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

  • Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

  • Drug Administration: After collecting baseline samples, N-methyl-1-(1-phenylcyclohexyl)methanamine is administered to the animal (e.g., via intraperitoneal injection or oral gavage).

  • Post-treatment Sample Collection: Dialysate samples continue to be collected to monitor the change in extracellular neurotransmitter concentrations over time.

c. Sample Analysis:

  • HPLC-ECD: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, norepinephrine, and dopamine.

  • Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Visualizations

Signaling Pathway

Triple_Reuptake_Inhibition Mechanism of Triple Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NM-PCH-MA N-methyl-1-(1-phenylcyclohexyl)methanamine SERT SERT NM-PCH-MA->SERT Inhibits NET NET NM-PCH-MA->NET Inhibits DAT DAT NM-PCH-MA->DAT Inhibits Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Dopamine Dopamine Dopamine->DAT Reuptake

Caption: Inhibition of monoamine reuptake by N-methyl-1-(1-phenylcyclohexyl)methanamine.

Experimental Workflow

Experimental_Workflow Workflow for Characterizing a Triple Reuptake Inhibitor cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assays (SERT, NET, DAT) Uptake Neurotransmitter Uptake Assays (5-HT, NE, DA) Binding->Uptake Confirms Functional Activity Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Uptake->Microdialysis Demonstrates In Vivo Efficacy Behavioral Behavioral Models (e.g., Forced Swim Test) Microdialysis->Behavioral Evaluates Antidepressant-like Effects Compound_Synthesis Compound Synthesis (N-methyl-1-(1-phenylcyclohexyl)methanamine) Compound_Synthesis->Binding Logical_Relationship Mechanism of Action and Therapeutic Effect Compound N-methyl-1-(1-phenylcyclohexyl)methanamine Inhibition Inhibition of SERT, NET, and DAT Compound->Inhibition Increase_NT Increased Synaptic Levels of Serotonin, Norepinephrine, and Dopamine Inhibition->Increase_NT Therapeutic_Effect Potential Antidepressant Effect Increase_NT->Therapeutic_Effect

References

Technical Guide: Synthesis and Anticonvulsant Activity of 1-Phenylcyclohexylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of 1-phenylcyclohexylamine (PCA) analogs, focusing on their synthesis, evaluation as anticonvulsant agents, and the structure-activity relationships (SAR) that govern their efficacy and neurotoxicity. PCA is an analog of phencyclidine (PCP) where the piperidine ring is replaced by a primary amino group.[1] While PCP itself is a potent anticonvulsant, its clinical utility is hampered by severe side effects. Research into PCA analogs aims to dissociate the desirable anticonvulsant properties from the undesirable psychotomimetic and motor-impairing effects, primarily by modifying the core structure to improve the therapeutic index.[2]

Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism underlying the anticonvulsant effects of 1-phenylcyclohexylamine and its analogs is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3] These compounds act as open-channel blockers, binding to a site within the receptor's ion channel (often referred to as the "PCP site") when it is activated by glutamate and a co-agonist like glycine.[4][5] This blockade prevents the influx of Ca²⁺ ions, which, in excessive amounts, leads to neuronal hyperexcitability and excitotoxicity—key processes in seizure generation and propagation. By modulating this excitatory neurotransmission, PCA analogs can effectively suppress seizure activity.[3][5]

G start1 Substituted Cyclohexanone step1 1. Grignard Reaction start1->step1 start2 Substituted Phenylmagnesium Halide (Grignard Reagent) start2->step1 intermediate1 1-Phenylcyclohexanol Intermediate step1->intermediate1 step2 2. Conversion to Amine (e.g., Ritter Reaction or via Azide Intermediate) intermediate1->step2 final_product Target 1-Phenylcyclohexylamine Analog step2->final_product G start Synthesized Analog Library screen Primary Screen: Maximal Electroshock (MES) Test (Fixed Dose) start->screen decision1 Active? screen->decision1 inactive Inactive: Archive or Redesign decision1->inactive No dose_response Dose-Response Study (MES Test) decision1->dose_response Yes ed50 Determine ED₅₀ (Efficacy) dose_response->ed50 toxicity_screen Neurotoxicity Screen (Rotarod Test) ed50->toxicity_screen td50 Determine TD₅₀ (Toxicity) toxicity_screen->td50 pi_calc Calculate Protective Index (PI) PI = TD₅₀ / ED₅₀ td50->pi_calc decision2 High PI? pi_calc->decision2 candidate Lead Candidate for Further Development decision2->candidate Yes low_pi Low PI: Archive or Redesign decision2->low_pi No

References

An In-depth Technical Guide on the Stability and Storage of (1-Phenylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for (1-Phenylcyclohexyl)methanamine. Due to the limited availability of in-depth stability studies for this specific compound, this guide also incorporates data from structurally related molecules and general principles of chemical stability for amines to offer a thorough understanding for handling and storage.

Chemical and Physical Properties

This compound is a compound with the chemical formula C₁₃H₁₉N. It is described as a colorless liquid with an aromatic scent, soluble in organic solvents like alcohols and ethers, but insoluble in water[1]. Its physical state may also be a solid crystalline form, appearing white[2].

PropertyValueReference
Molecular FormulaC₁₃H₁₉N[1]
AppearanceColorless liquid or White solid crystalline[1][2]
Boiling Point205-210°C[1]
Melting Point46 - 49 °C[2]
Density~0.95 g/cm³[1]
SolubilitySoluble in alcohols, ethers; Insoluble in water[1]

Stability Profile and Degradation

While specific, long-term stability studies on this compound are not extensively documented in publicly available literature, safety data sheets and information on analogous compounds provide valuable insights into its stability. The compound is generally considered stable under normal conditions[2][3]. However, like many amines, it is susceptible to degradation under certain conditions.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate degradation. It is a flammable liquid and should be kept away from high temperatures and open flames[1].

  • Light: While not explicitly stated for this compound, many amines are light-sensitive. Amber vials or storage in the dark is a recommended precautionary measure.

  • Air/Oxygen: The amine functional group can be susceptible to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this degradation pathway[4].

  • pH: The stability of amines can be pH-dependent. In acidic conditions, the amine will be protonated, which can affect its reactivity and degradation pathways.

  • Incompatible Materials: Contact with strong oxidizing agents and acids should be avoided as they can lead to vigorous reactions and degradation[2][3].

A study on related arylcyclohexylamines indicated that some analogs can undergo degradation during analytical procedures, such as gas chromatography, particularly the methoxy-substituted analogs which can lead to the formation of a 1-phenylcyclohex-1-ene nucleus[5]. This suggests a potential degradation pathway involving the elimination of the amine group.

Recommended Storage Conditions

Based on available data and general chemical principles, the following storage conditions are recommended to ensure the long-term stability of this compound:

ConditionRecommendationRationale
Temperature 2-8°C[1] or -20°C for long-term storage of related compounds[6].To minimize thermal degradation.
Atmosphere Store under an inert gas (e.g., nitrogen, argon).To prevent oxidation of the amine group.
Container Tightly sealed, amber glass vials or bottles.To prevent exposure to air, moisture, and light.
Location A dry, cool, and well-ventilated place[3]. Keep locked up or in an area accessible only to qualified persons.To ensure safety and stability.
Incompatibilities Store away from strong oxidizing agents and acids[3].To prevent chemical reactions and degradation.

For the structurally related compound Phencyclidine (PCP) hydrochloride, a stability of at least one year is noted when stored at -20°C[6]. This suggests that low-temperature storage is beneficial for the long-term preservation of such molecules.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for this compound are not published, a general approach based on established guidelines for pharmaceutical stability testing can be adopted.

General Protocol for a Forced Degradation Study:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., methanol, acetonitrile).

  • Stress Conditions: Expose the solutions to a range of stress conditions to induce degradation:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photostability: Expose the solution to UV light (e.g., 254 nm) for 24-48 hours.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. The peak purity of the main peak should be assessed to ensure the method is stability-indicating.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the safe handling and optimal storage of this compound.

cluster_receiving Receiving and Initial Handling cluster_storage Storage Conditions cluster_handling Handling for Use cluster_disposal Disposal Receiving Receive Compound Inspect Inspect Container for Integrity Receiving->Inspect Log Log into Inventory Inspect->Log Temp Store at 2-8°C or -20°C Log->Temp Atmosphere Store under Inert Gas Temp->Atmosphere Container Use Tightly Sealed Amber Vials Atmosphere->Container Location Store in a Secure, Ventilated Area Container->Location PPE Wear Appropriate PPE Location->PPE Hood Handle in a Fume Hood PPE->Hood Inert Use Inert Atmosphere for Aliquoting Hood->Inert Weigh Weigh and Prepare Solutions Inert->Weigh Dispose Dispose According to Regulations Weigh->Dispose

Caption: Workflow for handling and storage of this compound.

Potential Degradation Pathway

A potential degradation pathway for this compound, based on the chemistry of related compounds, is the elimination of the amine moiety to form 1-phenylcyclohex-1-ene. This can be particularly relevant under thermal stress or during certain analytical techniques like gas chromatography[5].

cluster_pathway Potential Degradation Pathway cluster_conditions Contributing Factors Parent This compound Degradant 1-Phenylcyclohex-1-ene Parent->Degradant Elimination of -CH2NH2 Heat Thermal Stress Heat->Parent GC Gas Chromatography GC->Parent

Caption: Potential degradation of this compound.

References

(1-Phenylcyclohexyl)methanamine: A Versatile Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (1-Phenylcyclohexyl)methanamine core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the design of a diverse array of centrally acting agents. Its inherent structural rigidity and lipophilicity, coupled with the versatility of its substitution patterns, have enabled the development of potent and selective modulators of key neurological targets. This technical guide provides a comprehensive overview of the this compound scaffold in drug design, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways involved.

I. Core Structure and Pharmacological Targets

The fundamental this compound structure consists of a phenyl ring and a methanamine group attached to the same carbon of a cyclohexane ring. Modifications to the phenyl ring, the cyclohexane ring, and the amino group have yielded compounds with significant affinity and functional activity at three primary classes of neurological targets:

  • NMDA Receptors: As non-competitive antagonists, these compounds typically bind to the PCP site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in modulating glutamatergic neurotransmission. This mechanism is central to their anesthetic, dissociative, and neuroprotective properties.[1][2]

  • Sigma Receptors: Derivatives of this scaffold have shown high affinity for both sigma-1 and sigma-2 receptors, which are intracellular chaperone proteins involved in a wide range of cellular functions, including signal transduction, cellular differentiation, and neuroprotection.[3]

  • Monoamine Transporters: A significant number of this compound analogs act as potent inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, making them promising candidates for the treatment of depression, anxiety, and other mood disorders.[4][5]

The pharmacological profile of a given derivative is highly dependent on its specific substitution pattern, allowing for the fine-tuning of its selectivity and functional activity towards these targets.

II. Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for representative this compound derivatives and related arylcyclohexylamines, providing a comparative overview of their potency and activity at their primary molecular targets.

Table 1: In Vitro Binding Affinities (Kᵢ) and Inhibitory Concentrations (IC₅₀)

CompoundTargetKᵢ (nM)IC₅₀ (nM)Reference(s)
NMDA Receptor Ligands
Phencyclidine (PCP)NMDA Receptor (PCP Site)35-
Tenocyclidine (TCP)NMDA Receptor (PCP Site)10-
Sigma Receptor Ligands
(+)-PentazocineSigma-1 Receptor3.1-
HaloperidolSigma-1 Receptor3.2-
Monoamine Transporter Inhibitors
N-methyl-1-(1-phenylcyclohexyl)methanamine (Compound 1)SERT-169
NET-85
DAT-21
N-methyl-1-(1-phenylcyclohexyl)ethanamine (Compound 31)SERT-≤ 1
NET-21
DAT-28

Table 2: In Vivo Efficacy (ED₅₀) and Pharmacokinetic Parameters

CompoundAssayED₅₀ (mg/kg)Bioavailability (%)Half-life (t½) (h)ClearanceReference(s)
Anticonvulsants
1-Phenylcyclohexylamine (PCA)Maximal Electroshock (MES) Seizure Test5-41---
Arylcyclohexylamines (General)
Ketamine (Oral)--8-242-4-[6][7]
Phencyclidine (PCP) (Oral)--~707-46-[8]

III. Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel this compound derivatives.

A. Radioligand Binding Assay for the NMDA Receptor PCP Site (using [³H]TCP)

This protocol outlines the procedure for determining the binding affinity of test compounds for the PCP binding site on the NMDA receptor using [³H]tenocyclidine ([³H]TCP) as the radioligand.

1. Materials:

  • Rat forebrain membrane preparation

  • [³H]TCP (specific activity ~40-60 Ci/mmol)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: 5 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 100 µM Phencyclidine (PCP)

  • Test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Liquid scintillation counter

2. Procedure:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [³H]TCP (final concentration ~1-5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (50-100 µg protein).

    • Non-specific Binding: 50 µL of [³H]TCP, 50 µL of 100 µM PCP, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of [³H]TCP, 50 µL of varying concentrations of the test compound, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For competition assays, determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]TCP binding) by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]TCP and Kᴅ is its dissociation constant.

B. Mouse Tail Suspension Test

This behavioral assay is used to screen for potential antidepressant effects of test compounds.

1. Animals:

  • Male NIH Swiss mice (20-25 g)

2. Materials:

  • Tail suspension chamber

  • Adhesive tape

  • Test compounds and vehicle

3. Procedure:

  • Administer the test compound or vehicle to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the test.

  • Suspend each mouse individually by its tail from a lever in the tail suspension chamber using adhesive tape. The mouse should be positioned so that it cannot escape or hold onto any surfaces.

  • Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any movement except for minor respiratory movements.

  • A decrease in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound-based drug design.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds PCMA_Analog This compound Analog Ion_Channel Ion Channel (Blocked) PCMA_Analog->Ion_Channel Blocks (PCP Site) NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx (Inhibited) Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) (Modulated) Ca_Influx->Downstream_Signaling Leads to

Caption: NMDA Receptor Antagonism by this compound Analogs.

Sigma_Receptor_Modulation cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Dissociates from Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels Modulates Ca_Signaling Ca²⁺ Signaling (via IP3R) Sigma1R->Ca_Signaling Modulates PCMA_Analog This compound Analog (Ligand) PCMA_Analog->Sigma1R Binds Neuroprotection Neuroprotection Ion_Channels->Neuroprotection Ca_Signaling->Neuroprotection Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Vesicle with Monoamines Synaptic_Cleft Synaptic Cleft (Increased Monoamines) Monoamine_Vesicle->Synaptic_Cleft Release Monoamine_Transporter Monoamine Transporter (SERT, NET, or DAT) Synaptic_Cleft->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates PCMA_Analog This compound Analog PCMA_Analog->Monoamine_Transporter Inhibits Experimental_Workflow start Start: Design & Synthesize This compound Analogs in_vitro In Vitro Screening start->in_vitro binding_assay Radioligand Binding Assays (NMDA, Sigma, MATs) in_vitro->binding_assay functional_assay Functional Assays (e.g., Ca²⁺ influx, uptake inhibition) in_vitro->functional_assay in_vivo In Vivo Evaluation binding_assay->in_vivo Potent & Selective Compounds functional_assay->in_vivo Active Compounds behavioral_models Behavioral Models (e.g., Tail Suspension Test) in_vivo->behavioral_models pk_studies Pharmacokinetic Studies (ADME) in_vivo->pk_studies lead_optimization Lead Optimization behavioral_models->lead_optimization Efficacious Compounds pk_studies->lead_optimization Favorable PK Profile end Candidate Drug lead_optimization->end

References

A Technical Guide to Emerging Therapeutics for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a leading cause of disability globally, yet a significant number of patients do not achieve remission with currently available monoaminergic-based antidepressants.[1][2] These traditional therapies often have a delayed onset of action and a host of side effects that can impact patient adherence.[3] This has propelled a paradigm shift in research, moving beyond the monoamine hypothesis to explore novel neurobiological targets. This guide provides an in-depth analysis of promising therapeutic avenues, focusing on the glutamatergic system, neuroinflammation, and psychedelic-assisted therapies, with detailed experimental protocols and quantitative data to inform future drug development.

The Glutamatergic System: A New Frontier

Dysregulation of glutamate, the brain's primary excitatory neurotransmitter, is increasingly implicated in the pathophysiology of MDD.[4][5][6] This has led to the investigation of glutamate-modulating agents, with the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, emerging as a revolutionary rapid-acting antidepressant.[2][4]

Mechanism of Action: Ketamine and Synaptic Remodeling

Unlike traditional antidepressants, sub-anesthetic doses of ketamine can alleviate depressive symptoms within hours.[4] The leading hypothesis for its rapid effects involves a cascade of events that ultimately enhance neuroplasticity.[7] Ketamine is thought to preferentially block NMDA receptors on inhibitory GABAergic interneurons.[8][9] This disinhibition leads to a surge of glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][7] This AMPA receptor stimulation triggers downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways, which are crucial for synaptogenesis and synaptic strengthening in brain regions like the prefrontal cortex.[2][7][9]

Caption: Proposed signaling pathway for ketamine's rapid antidepressant effects.
Quantitative Data from Clinical Trials

The efficacy of ketamine has been demonstrated in numerous clinical trials. A single intravenous infusion produces rapid and significant reductions in depressive symptoms.

Study (Example)Drug/DosePrimary Outcome MeasureResult (at 24 hours)Response RateRemission Rate
Zarate et al. (2006)Ketamine (0.5 mg/kg IV)MADRS Score14.8-point greater improvement vs. placebo71%29%
Murrough et al. (2013)Ketamine (0.5 mg/kg IV)MADRS Score7.95-point greater improvement vs. midazolam64%46% (at Day 7)
Berman et al. (2000)Ketamine (0.5 mg/kg IV)HAM-D ScoreSignificant reduction in HAM-D score vs. placebo50-70%25-30%

Note: Data are illustrative examples synthesized from landmark studies. MADRS = Montgomery-Åsberg Depression Rating Scale; HAM-D = Hamilton Depression Rating Scale.

Experimental Protocol: Intravenous Ketamine Administration for MDD

This protocol outlines a typical procedure for administering intravenous ketamine in a research setting for treatment-resistant depression.

1. Participant Screening:

  • Inclusion Criteria: Diagnosis of MDD (confirmed by structured clinical interview), failure to respond to at least two previous antidepressant trials.
  • Exclusion Criteria: History of psychosis, substance use disorder, unstable medical conditions (e.g., uncontrolled hypertension), pregnancy.

2. Pre-Infusion Procedure:

  • Obtain informed consent.
  • Perform a full medical and psychiatric evaluation.
  • Collect baseline data using standardized scales (e.g., MADRS, HAM-D, Beck Depression Inventory).
  • Establish intravenous access.
  • Attach monitoring equipment for blood pressure, heart rate, and oxygen saturation.

3. Infusion Protocol:

  • Dosage: Racemic ketamine at 0.5 mg/kg of body weight.
  • Administration: Administer intravenously over a 40-minute period using an infusion pump.
  • Monitoring: Monitor vital signs every 15 minutes during the infusion and for at least 2 hours post-infusion. A clinician should be present to monitor for psychotomimetic and dissociative side effects.

4. Post-Infusion Assessment:

  • Assess dissociative symptoms using a scale like the Clinician-Administered Dissociative States Scale (CADSS).
  • Evaluate depressive symptoms at multiple time points (e.g., 24 hours, 72 hours, and 7 days post-infusion) using primary outcome measures (e.g., MADRS).

Psychedelic-Assisted Therapy: A Paradigm Shift

Classic psychedelics, particularly the serotonin 2A (5-HT2A) receptor agonist psilocybin, are re-emerging as powerful therapeutic tools when combined with psychotherapy.[10] Research suggests that one or two administrations can lead to substantial and sustained antidepressant effects.[11]

Mechanism of Action: Psilocybin and Neural Plasticity

Psilocybin is a prodrug that is rapidly converted to its active metabolite, psilocin. Psilocin is a potent agonist at 5-HT2A receptors, which are highly expressed in cortical regions involved in high-level cognition and self-perception. Agonism at these receptors is thought to disrupt the rigid, ruminative thought patterns characteristic of depression by "resetting" activity in key neural circuits, such as the default mode network (DMN). This disruption is followed by a period of enhanced neuroplasticity, offering a window for therapeutic learning and cognitive reframing within a structured psychotherapeutic context.

Psilocybin_Workflow Psilocybin-Assisted Therapy Workflow cluster_prep Preparation Phase cluster_dosing Dosing Session cluster_integration Integration Phase Screening Medical & Psych Screening Prep_Therapy Preparatory Therapy (Multiple Sessions) Screening->Prep_Therapy Establishes Trust & Intention Dosing Psilocybin Administration (Controlled Setting) Prep_Therapy->Dosing Support Therapist Support (Non-directive) Dosing->Support during 6-8 hr session Integration_Therapy Integration Therapy (Multiple Sessions) Dosing->Integration_Therapy Long_Term Long-term Follow-up Integration_Therapy->Long_Term reinforces insights Outcome Sustained Antidepressant Effects & Well-being Long_Term->Outcome

Caption: Typical workflow for psilocybin-assisted therapy in a clinical trial setting.
Quantitative Data from Clinical Trials

Studies from leading research institutions have shown significant and lasting effects from psilocybin-assisted therapy.

Study (Example)Drug/DosePrimary Outcome MeasureResult (at 4-6 weeks)Response RateRemission Rate
Carhart-Harris et al. (2021)Psilocybin (2 x 25 mg)QIDS-SR16 ScoreNo significant difference from escitalopram70%57%
Davis et al. (2021)Psilocybin (20 & 30 mg/70kg)GRID-HAMD Score8.0-point greater reduction vs. delayed treatment71%54%
Gukasyan et al. (2022)Psilocybin (2 doses)GRID-HAMD ScoreDepression severity remained low at 12 months75% (at 12mo)58% (at 12mo)

Note: Data are illustrative examples. QIDS-SR16 = Quick Inventory of Depressive Symptomatology; GRID-HAMD = GRID-Hamilton Depression Rating Scale.

Experimental Protocol: Psilocybin Administration with Psychological Support

This protocol describes a general framework for psilocybin-assisted therapy for MDD.

1. Participant Screening:

  • Inclusion Criteria: Diagnosis of MDD.
  • Exclusion Criteria: Personal or family history of psychosis (e.g., schizophrenia, bipolar I disorder), significant cardiovascular risk.

2. Preparatory Phase:

  • Conduct several psychotherapy sessions (approx. 6-8 hours total) with two trained therapists.
  • Goals: Build rapport and trust, educate the participant about potential effects, and help them establish intentions for the experience.

3. Dosing Session:

  • Setting: A comfortable, living-room-like environment with a couch, eye shades, and headphones for a curated music program.
  • Dosage: A single moderate-to-high dose of synthesized psilocybin (e.g., 25 mg).
  • Support: Two therapists are present for the entire duration (approx. 6-8 hours) to provide non-directive support and ensure safety. Vital signs are monitored periodically.

4. Integration Phase:

  • Conduct several follow-up psychotherapy sessions, beginning the day after the dosing session.
  • Goals: Help the participant process and make meaning of their experience, and integrate insights into their daily life.
  • Collect outcome data at specified follow-up points (e.g., 1 week, 1 month, 6 months, 12 months).

Neuroinflammation: The Immune-Brain Connection

A growing body of evidence links MDD to chronic, low-grade inflammation.[12] Patients with depression often exhibit elevated levels of pro-inflammatory cytokines, which can negatively impact neurogenesis, neurotransmitter metabolism, and synaptic plasticity.[12][13]

Mechanism of Action: Cytokines and Neuroprogression

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), can cross the blood-brain barrier or be produced by activated microglia within the central nervous system.[14] This neuroinflammation can disrupt brain function through several pathways:

  • HPA Axis Dysfunction: Cytokines can induce glucocorticoid resistance, leading to hyperactivation of the hypothalamic-pituitary-adrenal (HPA) axis.[12][13]

  • Reduced Monoamines: Inflammation can activate the enzyme indoleamine 2,3-dioxygenase (IDO), which shunts tryptophan away from serotonin synthesis and toward the production of neurotoxic metabolites.[14]

  • Impaired Neurotrophic Support: Pro-inflammatory states are associated with decreased levels of BDNF, a key molecule for neuronal survival and growth.[12][14]

Neuroinflammation_Pathway Neuroinflammatory Pathways in Depression cluster_effects Downstream Effects Stress Chronic Stress / Systemic Inflammation Microglia Microglia Activation (M1 Phenotype) Stress->Microglia activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines releases HPA HPA Axis Dysregulation Cytokines->HPA IDO IDO Pathway Activation Cytokines->IDO BDNF Reduced BDNF Expression Cytokines->BDNF Depression Depressive Symptoms HPA->Depression IDO->Depression ↓ Serotonin ↑ Neurotoxins Neurogenesis Impaired Neurogenesis BDNF->Neurogenesis supports BDNF->Depression alleviates Neurogenesis->Depression alleviates

Caption: Key pathways linking neuroinflammation to depressive pathophysiology.
Quantitative Data for Anti-Inflammatory Agents

Meta-analyses have shown that adjunctive treatment with anti-inflammatory agents can reduce depressive symptoms.

Agent ClassExample AgentPrimary Outcome MeasureResult (Standardized Mean Difference vs. Placebo)
NSAIDs (COX-2 Inhibitors)CelecoxibDepression Symptom Severity-0.34
Cytokine InhibitorsInfliximab (anti-TNF)Depression Symptom SeveritySignificant effect in patients with high baseline CRP
StatinsAtorvastatinDepression Symptom Severity-0.46
Omega-3 Fatty AcidsEPA/DHADepression Symptom Severity-0.28 to -1.12 (varies by EPA dose)

Note: Data are illustrative examples synthesized from meta-analyses. The efficacy of some agents, like cytokine inhibitors, may be confined to patient subgroups with evidence of inflammation.

Experimental Protocol: Assessing Anti-Inflammatory Efficacy

This protocol provides a framework for a clinical trial evaluating an adjunctive anti-inflammatory agent for MDD.

1. Participant Selection:

  • Inclusion Criteria: Diagnosis of MDD, currently on a stable dose of a standard antidepressant but with a suboptimal response.
  • Stratification: Biomarker-based stratification is recommended. Enroll patients with elevated inflammatory markers, such as C-reactive protein (CRP > 3 mg/L), for targeted investigation.

2. Study Design:

  • A randomized, double-blind, placebo-controlled trial.
  • Treatment Arm: Stable antidepressant dose + investigational anti-inflammatory agent.
  • Control Arm: Stable antidepressant dose + matched placebo.
  • Duration: 8-12 weeks.

3. Data Collection and Analysis:

  • Primary Outcome: Change in a standardized depression rating scale (e.g., HAM-D or MADRS) from baseline to end of treatment.
  • Secondary Outcomes: Changes in inflammatory markers (CRP, IL-6, TNF-α), changes in anhedonia scores, and safety/tolerability assessments.
  • Analysis: Compare the change in mean depression scores between the treatment and placebo groups. Conduct subgroup analyses based on baseline inflammation levels.

Conclusion and Future Directions

The treatment landscape for Major Depressive Disorder is undergoing a profound transformation. The rapid antidepressant effects of glutamatergic modulators like ketamine have opened up new avenues for intervention in crisis situations.[4][15] Psychedelic-assisted therapies hold the potential for durable remission after only a few administrations, representing a fundamental shift from daily medication to intermittent, therapeutically supported interventions.[11] Furthermore, targeting neuroinflammation provides a path toward personalized medicine, where treatments may be selected based on a patient's biological signature.[16] Future research should focus on refining these approaches, identifying predictive biomarkers for treatment response, and developing novel compounds with improved safety and efficacy profiles to bring hope to patients who do not benefit from current standards of care.

References

Methodological & Application

Application Notes and Protocols for the Reduction of 1-Phenylcyclohexane Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of 1-phenylcyclohexane carbonitrile to its corresponding primary amine, (1-phenylcyclohexyl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical compounds and research chemicals. The protocols outlined below utilize common laboratory reagents and techniques, offering a comparative overview of different methodologies.

Data Presentation

The selection of a reduction protocol often depends on factors such as yield, reaction conditions, cost, and safety. The following table summarizes quantitative data for the described methods, allowing for an at-a-glance comparison. Yields are based on typical outcomes for nitrile reductions as reported in the literature.

Protocol Reducing Agent/Catalyst Solvent Reaction Time Temperature Typical Yield Key Considerations
1 Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF2-4 hoursReflux85-95%Requires stringent anhydrous conditions; highly reactive and pyrophoric.[1][2][3]
2 Catalytic Hydrogenation (H₂) with Raney® NickelMethanol / Ammonia4-12 hours25-50°C80-90%Requires hydrogen gas source and pressure equipment; ammonia is added to suppress secondary amine formation.[4][5]
3 Raney® Nickel Catalyzed Transfer HydrogenationHydrazinium Monoformate / Methanol15-60 minutesRoom Temp.80-95%Rapid and exothermic reaction; avoids the need for high-pressure hydrogenation equipment.[6]
4 Sodium Borohydride with Cobalt(II) ChlorideMethanol or Ethanol1-3 hoursRoom Temp.75-85%Milder conditions compared to LiAlH₄; cobalt salts can be toxic.[7][8]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of 1-phenylcyclohexane carbonitrile using the potent reducing agent, lithium aluminum hydride (LiAlH₄).[1][2][3]

Materials:

  • 1-Phenylcyclohexane carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2 M Sulfuric acid

  • 2 M Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or THF.

  • Substrate Addition: Dissolve 1-phenylcyclohexane carbonitrile (1 eq.) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 2 M sodium hydroxide solution.

  • Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Extraction: Separate the organic layer from the aqueous layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.[4]

Protocol 2: Catalytic Hydrogenation with Raney® Nickel and H₂

This protocol details the reduction via catalytic hydrogenation using Raney® Nickel as the catalyst.[4][5][9]

Materials:

  • 1-Phenylcyclohexane carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol

  • Ammonia solution (e.g., 16% in methanol)[4]

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite® or a similar filter aid

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney® Nickel slurry with methanol to remove the water.

  • Reaction Mixture: To the vessel, add 1-phenylcyclohexane carbonitrile, methanol, and the ammonia solution. The ammonia is crucial for minimizing the formation of secondary and tertiary amine byproducts.[5]

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm) and heat to the desired temperature (e.g., 50°C).

  • Monitoring: Shake or stir the reaction mixture vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel catalyst can be pyrophoric upon drying; keep it wet.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol and ammonia.

  • Purification: The resulting crude amine can be purified by distillation or salt formation as described in Protocol 1.

Visualizations

General Reaction Scheme

Reduction of 1-Phenylcyclohexane Carbonitrile cluster_reactants Reactants cluster_products Product 1-Phenylcyclohexane_carbonitrile 1-Phenylcyclohexane carbonitrile Primary_Amine This compound 1-Phenylcyclohexane_carbonitrile->Primary_Amine Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Chemical transformation from nitrile to primary amine.

Experimental Workflow

Start Start: 1-Phenylcyclohexane carbonitrile Reaction Reduction Reaction (e.g., with LiAlH₄ or H₂/Raney Ni) Start->Reaction Quench Quenching / Work-up Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Distillation or Salt Formation) Drying->Purification End Final Product: (1-Phenylcyclohexyl) methanamine Purification->End

Caption: General laboratory workflow for the reduction process.

References

Application Note: Analytical Characterization of Arylcyclohexylamines using GC-MS and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylcyclohexylamines are a class of psychoactive substances that includes both controlled substances and novel psychoactive substances (NPS). This class of compounds is structurally diverse, and the identification and characterization of these substances are crucial for forensic laboratories, clinical toxicology, and drug development. This application note provides detailed protocols for the analytical characterization of arylcyclohexylamines using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Chemical Structure of Arylcyclohexylamines

Arylcyclohexylamines are composed of a cyclohexylamine unit with an aryl moiety attached at the same carbon as the amine. The aryl group is typically a phenyl ring, which may be substituted. The amine is often a secondary or tertiary amine, commonly incorporating a piperidine or pyrrolidine ring.

G cluster_aryl Aryl Group (Ar) cluster_cyclo Cyclohexyl Ring cluster_amine Amine Group (N) aryl Ar c1 C aryl->c1 amine N c1->amine r1 R1 amine->r1 r2 R2 amine->r2

General structure of arylcyclohexylamines.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like arylcyclohexylamines. Electron ionization (EI) is a common ionization technique that provides reproducible mass spectra, which can be compared to spectral libraries for identification.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the GC-MS analysis of arylcyclohexylamines. Optimization may be required depending on the specific analyte and sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of a biological sample (e.g., urine, blood), add an appropriate internal standard.

  • Add 50 µL of a basifying agent (e.g., Na2CO3-NaHCO3 buffer, pH 10.8) and 50 mg of NaCl.[1]

  • Add 0.5 mL of an organic extraction solvent (e.g., cyclohexane, or 95% methylene chloride/5% isopropanol v/v).[1][2]

  • Vortex the mixture for 3 minutes and centrifuge at 5000 rpm for 10 minutes.[1]

  • Carefully transfer the organic (upper) layer to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[3]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]

  • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injection Volume: 1 µL with a split ratio of 10:1 or 20:1.[1][4]

  • Injector Temperature: 280 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.[1]

  • MS Transfer Line Temperature: 250 °C.[1]

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 250 °C.[1]

  • Scan Range: m/z 50-550.[3]

Data Presentation: GC-MS Data

The following tables summarize typical retention indices and key mass spectral fragments for selected arylcyclohexylamines. Retention indices can aid in the identification of compounds, especially isomers.

Table 1: GC Retention Indices of Selected Arylcyclohexylamines

CompoundRetention Index (a.u.)
POXP2263
PTHP2546
P2AP2723

Data from Sisco et al. (2021) on a DB-35 column.[5]

Table 2: Key Mass Spectral Fragments (m/z) of Selected Arylcyclohexylamines (Electron Ionization)

CompoundMolecular Ion (M+)Base PeakOther Key Fragments
Phencyclidine (PCP)243200242, 115, 91, 84
3-MeO-PCP273230272, 216, 121
4-MeO-PCP273200272, 230, 134
Methoxetamine (MXE)247175203, 174, 160, 147, 132

Data compiled from various sources, including the NIST WebBook and SWGDRUG monographs.[6][7]

Visualization: GC-MS Workflow and Fragmentation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection/Identification) GC->MS Data Data Acquisition (Chromatogram & Mass Spectra) MS->Data Library Spectral Library Comparison Data->Library Identification Compound Identification Library->Identification

Workflow for GC-MS analysis of arylcyclohexylamines.

Fragmentation PCP Phencyclidine (PCP) m/z 243 F1 Loss of Propyl Radical [M-C3H7]+ m/z 200 PCP->F1 F2 Loss of Phenyl Radical [M-C6H5]+ m/z 166 PCP->F2 F3 Piperidine Ion m/z 84 PCP->F3

Simplified fragmentation of Phencyclidine (PCP) in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including arylcyclohexylamines. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Analysis

This protocol outlines the steps for preparing and analyzing arylcyclohexylamine samples by NMR.

1. Sample Preparation

  • Weigh 5-25 mg of the arylcyclohexylamine sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[8]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[8]

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm).

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Spectrometer: 400 MHz NMR spectrometer or higher field strength for better resolution.[7]

  • ¹H NMR Parameters:

    • Pulse Angle: 90°

    • Spectral Width: -3 to 13 ppm

    • Delay between pulses: 45 seconds[7]

  • ¹³C NMR Parameters:

    • A standard ¹³C{¹H} pulse program with broadband proton decoupling is typically used.

  • 2D NMR (for complex structures):

    • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

Data Presentation: NMR Data

The following table presents the ¹H and ¹³C NMR chemical shifts for 3-Methoxyphencyclidine (3-MeO-PCP) as a representative example.

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-MeO-PCP HCl in DMSO-d₆

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic
2'7.20 (t)129.5
4'7.18 (d)121.5
5'6.85 (dd)115.0
6'7.16 (s)113.5
Cyclohexyl
2,6 (axial)2.25 (m)33.0
2,6 (equatorial)2.10 (m)33.0
3,5 (axial)1.60 (m)21.0
3,5 (equatorial)1.75 (m)21.0
41.20 (m)25.0
Piperidinyl
2'',6'' (axial)3.10 (m)49.0
2'',6'' (equatorial)2.30 (m)49.0
3'',5''1.70 (m)23.0
4''1.30 (m)22.0
Methoxy
OCH₃3.80 (s)55.0

Data from SWGDRUG Monograph for 3-Methoxy-phencyclidine.[7] Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample (5-100 mg) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec Place in NMR Spectrometer Filter->NMR_Spec Acquire_1D Acquire 1D Spectra (¹H, ¹³C) NMR_Spec->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process Process Spectra (Fourier Transform, Phasing) Acquire_2D->Process Assign Assign Signals Process->Assign Elucidate Elucidate Structure Assign->Elucidate

Workflow for NMR analysis of arylcyclohexylamines.

Conclusion

The combination of GC-MS and NMR spectroscopy provides a robust and comprehensive approach for the analytical characterization of arylcyclohexylamines. GC-MS is a rapid and sensitive screening tool that provides valuable information on the molecular weight and fragmentation patterns of these compounds. NMR spectroscopy offers detailed structural information, allowing for the unambiguous identification and characterization of novel and known arylcyclohexylamines. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of compounds.

References

Application of (1-Phenylcyclohexyl)methanamine and its Analogs in Dopamine Uptake Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of (1-Phenylcyclohexyl)methanamine and its analogs as inhibitors of the dopamine transporter (DAT). The information compiled herein is intended to guide researchers in the design and execution of experiments to evaluate the potency and mechanism of action of these compounds.

Introduction

The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[1][2][3] Dysregulation of DAT function is implicated in various neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[2][4] As such, the DAT is a key target for therapeutic drug development.[5] this compound and its derivatives represent a class of compounds that have been investigated for their ability to modulate DAT activity. This document focuses on their application in dopamine uptake inhibition studies.

Data Presentation

The following table summarizes the in vitro potency of this compound analogs in inhibiting the dopamine transporter. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of dopamine uptake.

Compound NameDAT IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Experimental SystemReference
N-methyl-1-(1-phenylcyclohexyl)methanamine (Compound 1)2116985Not Specified[6]
N-methyl-1-(1-phenylcyclohexyl)methanamine (Compound 42)9034295Not Specified[6]
N-methyl-1-(1-phenylcyclohexyl)ethanamine (Compound 31)28≤ 121Not Specified[7]

Experimental Protocols

In Vitro Dopamine Uptake Inhibition Assay Using Synaptosomes

This protocol describes a method to measure the inhibition of dopamine uptake by test compounds in synaptosomes, which are isolated nerve terminals.[8][9]

a. Synaptosome Preparation [8][10]

  • Tissue Dissection: Euthanize rodents according to approved protocols. Rapidly dissect the brain region of interest (e.g., striatum) on ice.

  • Homogenization: Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

  • Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 12,000 - 16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[9]

  • Resuspension: Gently resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA protein assay) for normalization of uptake data.

b. Dopamine Uptake Assay [1][11]

  • Preparation: In a 96-well plate, add the appropriate volume of assay buffer.

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound analog) to the wells. Include a vehicle control (for 100% uptake) and a positive control inhibitor (e.g., GBR 12909 or nomifensine) for determining non-specific uptake.

  • Pre-incubation: Pre-incubate the plate with the synaptosomes and test compounds for 10-20 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]dopamine (e.g., 10-20 nM).

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known DAT inhibitor) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[12]

In Vitro Dopamine Uptake Inhibition Assay Using DAT-Expressing Cell Lines

This protocol provides an alternative to using synaptosomes, employing a cell line stably or transiently expressing the dopamine transporter.[12][13]

  • Cell Culture: Culture cells (e.g., HEK293 or CHO cells) stably expressing the human dopamine transporter (hDAT) in appropriate culture medium.

  • Plating: Seed the cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, wash the cells with pre-warmed uptake buffer.

    • Follow steps 2-8 as described in the synaptosomal dopamine uptake assay protocol (Section 1b). The termination of uptake can also be achieved by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.[14] Cell lysis can then be performed, and the radioactivity in the lysate can be counted.[3]

Signaling Pathways and Experimental Workflows

The regulation of the dopamine transporter is a complex process involving various intracellular signaling pathways. Protein kinases, such as Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK), play a significant role in modulating DAT activity and trafficking.[2][4][15]

DAT_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft PKC PKC DAT Dopamine Transporter (DAT) PKC->DAT Phosphorylation (Internalization/Efflux) ERK ERK ERK->DAT Upregulation PKA PKA PKA->DAT Phosphorylation (Internalization) TAAR1 TAAR1 TAAR1->PKC TAAR1->PKA Dopamine Dopamine Dopamine->DAT Reuptake Inhibitor This compound Analog Inhibitor->DAT Inhibition

Caption: Regulation of the Dopamine Transporter (DAT) by intracellular signaling pathways.

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of a compound on dopamine uptake.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep Prepare Synaptosomes or DAT-expressing cells preinc Pre-incubate cells/synaptosomes with compound prep->preinc comp Prepare serial dilutions of This compound analog comp->preinc add_da Add [3H]Dopamine to initiate uptake preinc->add_da incubate Incubate at 37°C add_da->incubate terminate Terminate uptake (filtration/washing) incubate->terminate quant Quantify radioactivity terminate->quant calc Calculate specific uptake quant->calc ic50 Determine IC50 value calc->ic50

Caption: Experimental workflow for dopamine uptake inhibition assay.

References

Application Notes and Protocols: Evaluation of (1-Phenylcyclohexyl)methanamine in the Mouse Tail Suspension Test

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of specific published data on the use of (1-Phenylcyclohexyl)methanamine in the mouse tail suspension test (TST). The following application notes and protocols are therefore provided as a general framework for researchers intending to investigate the potential antidepressant-like effects of this and other novel compounds using this model. The experimental parameters, particularly dosage, should be determined by the investigating researchers based on available literature on the compound's pharmacology and preliminary dose-finding studies.

Introduction

The tail suspension test (TST) is a widely used behavioral assay for screening potential antidepressant drugs in rodents, particularly mice. The test is based on the principle that when subjected to the inescapable stress of being suspended by their tails, mice will develop an immobile posture. This immobility is interpreted as a state of behavioral despair or learned helplessness, which is sensitive to reversal by antidepressant medications. A reduction in the duration of immobility is indicative of an antidepressant-like effect. This document outlines a standardized protocol for evaluating the effects of a test compound, exemplified by this compound, in the mouse TST.

Experimental Protocols

Animals
  • Species: Male mice are typically used to avoid hormonal cycle variations in females. Common strains include C57BL/6 or BALB/c.

  • Age/Weight: 8-12 weeks old, with a weight range of 20-25g.

  • Housing: Animals should be group-housed (e.g., 5 per cage) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimatization: Mice should be allowed to acclimatize to the housing facility for at least one week before the experiment and handled daily for 3-4 days prior to testing to minimize stress.

Materials and Apparatus
  • This compound: Purity should be >98%.

  • Vehicle: The solvent used to dissolve the test compound (e.g., saline, distilled water, or a solution containing a small percentage of DMSO or Tween 80). The choice of vehicle should be based on the solubility of the compound and should be non-toxic and behaviorally inert at the concentration used.

  • Positive Control: A standard antidepressant drug, such as Imipramine (30 mg/kg) or Fluoxetine (20 mg/kg), to validate the assay.

  • Tail Suspension Apparatus: A commercially available or custom-built chamber that allows for the mouse to be suspended by its tail. The apparatus should be designed to prevent the mouse from climbing or escaping. Typically, this is a box open at the front, with a hook or lever at the top from which the mouse is suspended.

  • Adhesive Tape: Medical-grade adhesive tape for securing the tail to the suspension hook.

  • Video Recording and Analysis System: A camera to record the test sessions and software for automated scoring of immobility time. Manual scoring with stopwatches by a trained observer blinded to the experimental conditions is also an option.

Experimental Procedure
  • Drug Preparation: Prepare fresh solutions of this compound, the vehicle, and the positive control on the day of the experiment.

  • Animal Groups: Randomly assign mice to different experimental groups (n = 8-12 per group):

    • Group 1: Vehicle control (e.g., saline, i.p.)

    • Group 2: Positive control (e.g., Imipramine, 30 mg/kg, i.p.)

    • Group 3-5: this compound at various doses (e.g., 5, 10, 20 mg/kg, i.p.).

  • Drug Administration: Administer the respective treatments via the chosen route (e.g., intraperitoneal, oral gavage). The timing of administration before the test should be based on the known or expected pharmacokinetic profile of the compound (typically 30-60 minutes for i.p. administration).

  • Tail Suspension:

    • Measure approximately 1-2 cm from the tip of the mouse's tail and wrap it with a small piece of adhesive tape.

    • Suspend the mouse by the taped portion of its tail from the hook in the suspension chamber. The mouse's head should be approximately 20 cm from the floor.

    • The total duration of the test is typically 6 minutes.

  • Data Recording: Record the entire 6-minute session. Immobility is defined as the absence of any movement except for minor oscillations or respiration. The last 4 minutes of the test are typically scored, as the first 2 minutes are considered an initial period of vigorous activity.

  • Data Analysis: Quantify the total time the mouse spends immobile during the scoring period (e.g., minutes 2-6). Analyze the data using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Data Presentation

The results of the tail suspension test are typically presented as the mean immobility time (in seconds) for each experimental group.

Table 1: Hypothetical Effects of this compound on Immobility Time in the Mouse Tail Suspension Test

Treatment GroupDose (mg/kg)NMean Immobility (seconds) ± SEM% Change from Vehicle
Vehicle (Saline)-10150.5 ± 10.2-
Imipramine (Positive Control)301085.2 ± 8.5-43.4%
This compound510135.8 ± 9.8-9.8%
This compound1010110.1 ± 7.6-26.8%
This compound201092.4 ± 8.1-38.6%
Note: Data are hypothetical. p < 0.05 compared to Vehicle group. SEM = Standard Error of the Mean.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for conducting the tail suspension test to evaluate a novel compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B C Preparation of Test Compound, Vehicle, and Positive Control B->C D Drug Administration (e.g., i.p.) C->D E Waiting Period (30-60 min) D->E F Tail Suspension Test (6 min duration) E->F G Video Recording & Scoring of Immobility Time (last 4 min) F->G H Statistical Analysis (ANOVA) G->H I Interpretation of Results H->I

Caption: Workflow for the Mouse Tail Suspension Test.

Conceptual Framework of the Tail Suspension Test

This diagram illustrates the logical relationship between the experimental manipulation and the interpreted outcome in the TST.

G cluster_input Input cluster_model Behavioral Model cluster_output Output cluster_interpretation Interpretation A Test Compound Administration (e.g., this compound) B Stress Induction (Tail Suspension) A->B Modulates response to C Behavioral Response: Immobility B->C Induces D Reduced Immobility suggests Antidepressant-like Effect C->D Is measured for

Caption: Conceptual logic of the Tail Suspension Test.

Application Notes and Protocols for the Purification of (1-Phenylcyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (1-Phenylcyclohexyl)methanamine hydrochloride, a critical process for ensuring the quality and reliability of this compound in research and development settings. The protocols focus on recrystallization as a primary purification method and include analytical procedures for purity assessment.

Data Presentation

Table 1: Recrystallization Solvent Screening (Qualitative Solubility)
Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Suitability for Recrystallization
IsopropanolSparingly SolubleSolubleGood
EthanolSparingly SolubleSolubleGood
MethanolSolubleVery SolublePotentially suitable, may require anti-solvent
AcetoneSlightly SolubleModerately SolubleFair
Ethyl AcetateInsolubleSlightly SolublePoor for single-solvent, potential as anti-solvent
TolueneInsolubleInsolubleUnsuitable
HeptaneInsolubleInsolubleUnsuitable
Table 2: Purity Analysis Parameters
Analytical MethodParameterTypical Value/Condition
HPLC-UV ColumnC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile (Gradient)
Flow Rate1.0 mL/min
Detection210 nm
Purity (Post-Recrystallization)>99%
GC-MS ColumnDB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
MS Transfer Line Temp.280 °C
Ion Source Temperature230 °C
Purity (Post-Recrystallization)>99%

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found to have a significant temperature-dependent solubility for the compound. For amine hydrochlorides, polar solvents like isopropanol and ethanol are often effective.[1]

Procedure:

  • Solvent Selection: Based on the data in Table 1, select a suitable polar solvent such as isopropanol or ethanol.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal amount of the selected solvent and begin heating the mixture with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution and maximize the yield.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to promote maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when the compound is highly soluble in one solvent (the "solvent") even at room temperature, and poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.

Procedure:

  • Solvent System Selection: Choose a solvent in which this compound hydrochloride is highly soluble (e.g., methanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether or ethyl acetate).

  • Dissolution: Dissolve the crude compound in the minimum amount of the "solvent" at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" to the stirred solution until the solution becomes faintly turbid (cloudy).

  • Inducing Crystallization: If crystals do not form immediately, gently warm the solution until it becomes clear again. Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the pure product can be beneficial to initiate crystallization.

  • Cooling: Once crystallization has started, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect, wash with the anti-solvent, and dry the crystals as described in Protocol 1.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of the compound and quantifying any impurities.[2]

Instrumentation: HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile). A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: 5% A, 95% B

    • 20-22 min: Linear gradient to 95% A, 5% B

    • 22-25 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound hydrochloride at a known concentration (e.g., 1 mg/mL) in the initial mobile phase composition. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare a solution of the purified sample at the same concentration as the main standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 4: Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separation and identification of volatile and semi-volatile compounds.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

GC-MS Conditions:

  • Column: DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Splitless or split injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Mass Spectrometer:

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-500.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.

  • Data Analysis: Confirm the identity of the compound by comparing its mass spectrum with a reference spectrum. Assess purity by examining the TIC for the presence of any impurity peaks.

Visualizations

PurificationWorkflow Crude Crude this compound HCl Dissolution Dissolution in Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Cooling & Crystallization Dissolution->Crystallization No Insoluble Impurities HotFiltration->Crystallization Isolation Isolation (Vacuum Filtration) Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure Pure this compound HCl Drying->Pure AnalyticalWorkflow cluster_hplc HPLC Purity Analysis cluster_gcms GC-MS Identity Confirmation HPLC_Prep Sample Preparation HPLC_Inject Injection HPLC_Prep->HPLC_Inject HPLC_Data Chromatographic Data Acquisition HPLC_Inject->HPLC_Data HPLC_Analysis Purity Calculation (% Area) HPLC_Data->HPLC_Analysis GCMS_Prep Sample Preparation GCMS_Inject Injection GCMS_Prep->GCMS_Inject GCMS_Data TIC & Mass Spectra Acquisition GCMS_Inject->GCMS_Data GCMS_Analysis Identity Confirmation & Purity Check GCMS_Data->GCMS_Analysis PureProduct Purified Product PureProduct->HPLC_Prep PureProduct->GCMS_Prep

References

Measuring Monoamine Transporter Inhibition: Application Notes and Protocols for Determining SERT, NET, and DAT IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of IC50 values for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These monoamine transporters are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders. The following protocols describe two common and robust methods for assessing the potency of investigational compounds: the fluorescence-based substrate uptake assay and the radioligand binding assay.

Introduction

The serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] Located on the presynaptic terminals of monoaminergic neurons, their primary function is to recapture released neurotransmitters from the synaptic cleft, thereby regulating the magnitude and duration of synaptic transmission.[2] Due to their central role in modulating neurotransmission, SERT, NET, and DAT are key targets for a wide array of pharmaceuticals, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse.[3]

Determining the half-maximal inhibitory concentration (IC50) is a critical step in the characterization of novel compounds targeting these transporters. The IC50 value quantifies the concentration of a substance required to inhibit a specific biological process by 50%. This metric is fundamental for assessing the potency and selectivity of potential drug candidates. This document outlines two widely used in vitro methods for determining the IC50 values of compounds at SERT, NET, and DAT.

Data Presentation

The inhibitory potencies (IC50) of various reference compounds for SERT, NET, and DAT are summarized in the table below. These values were determined using the methods described in this document and are consistent with published literature.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Primary Target(s)
Fluoxetine1 - 10>1000>1000SERT
Nisoxetine>10001 - 10>1000NET
Vanoxerine (GBR12909)>1000>10001 - 10DAT
Cocaine200 - 400200 - 500100 - 300SERT, NET, DAT
Amitifadine10 - 50200 - 300200 - 400SERT, NET, DAT
Toludesvenlafaxine31.4586.7733.2SERT, NET, DAT

Note: IC50 values can vary depending on the specific experimental conditions, cell line, and assay format used.[4]

Signaling Pathway

The following diagram illustrates the fundamental mechanism of monoamine neurotransmitter reuptake by presynaptic transporters and the inhibitory action of blocking agents.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) Transporter Monoamine Transporter (SERT, NET, or DAT) Neurotransmitter Neurotransmitter (5-HT, NE, or DA) Vesicle->Neurotransmitter Release Transporter->Vesicle Recycling Neurotransmitter->Transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction Inhibitor Transporter Inhibitor (e.g., Antidepressant) Inhibitor->Transporter Inhibition

Caption: Monoamine transporter function and inhibition.

Experimental Workflow

The general workflow for determining the IC50 values of test compounds on monoamine transporters is depicted below.

Experimental_Workflow start Start cell_culture Cell Culture (HEK293 or CHO cells expressing SERT, NET, or DAT) start->cell_culture assay_prep Assay Preparation (Plate cells, prepare reagents) cell_culture->assay_prep compound_add Addition of Test Compounds (serial dilutions) assay_prep->compound_add incubation Incubation compound_add->incubation assay_type Select Assay Type incubation->assay_type fluorescence_assay Fluorescence-Based Substrate Uptake Assay assay_type->fluorescence_assay Uptake radioligand_assay Radioligand Binding Assay assay_type->radioligand_assay Binding detection Signal Detection (Fluorescence or Radioactivity) fluorescence_assay->detection radioligand_assay->detection data_analysis Data Analysis (Non-linear regression to determine IC50) detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for IC50 determination.

Experimental Protocols

Protocol 1: Fluorescence-Based Substrate Uptake Assay

This assay measures the inhibition of the uptake of a fluorescent substrate that mimics the natural monoamine neurotransmitters.[5][6] A decrease in fluorescence intensity inside the cells correlates with the inhibitory activity of the test compound.

Materials:

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human SERT, NET, or DAT.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 250 µg/mL G418).[7]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).[5]

  • Fluorescent Substrate: A commercially available fluorescent substrate analog (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[7][8]

  • Test Compounds: Serial dilutions of the compounds of interest in assay buffer.

  • Reference Inhibitors:

    • SERT: Fluoxetine (10 µM for determining non-specific uptake).

    • NET: Nisoxetine (10 µM for determining non-specific uptake).

    • DAT: Vanoxerine (GBR12909) (10 µM for determining non-specific uptake).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[7] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

  • Assay Initiation:

    • On the day of the assay, aspirate the cell culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the diluted test compounds, reference inhibitors (for total inhibition control), and vehicle (for total uptake control) to the respective wells.

    • Pre-incubate the plate at room temperature for 10-20 minutes.

  • Substrate Addition: Add the fluorescent substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes) to allow for substrate uptake.

  • Signal Detection: Measure the fluorescence intensity using a bottom-read fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data by setting the fluorescence in the presence of a saturating concentration of a known inhibitor as 0% uptake and the fluorescence in the absence of any inhibitor as 100% uptake.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[9][10]

Protocol 2: Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the transporter. A decrease in radioactivity indicates displacement of the radioligand by the test compound.

Materials:

  • Cell Lines or Tissue Preparations: Membranes prepared from HEK293 or CHO cells expressing human SERT, NET, or DAT, or from brain tissue known to be rich in these transporters.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • SERT: [3H]-Citalopram or [3H]-Paroxetine.

    • NET: [3H]-Nisoxetine or [3H]-Tomoxetine.

    • DAT: [3H]-WIN 35,428 or [3H]-GBR12935.

  • Test Compounds: Serial dilutions of the compounds of interest in assay buffer.

  • Reference Inhibitors (for defining non-specific binding):

    • SERT: Fluoxetine (10 µM).

    • NET: Desipramine (10 µM).

    • DAT: Nomifensine (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation (if applicable): Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Test compound at various concentrations, reference inhibitor (for non-specific binding), or assay buffer (for total binding).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of a saturating concentration of a reference inhibitor) from total binding (counts in the absence of a competing ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.[9][10] The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

References

techniques for synthesizing monohydroxy derivatives of phencyclidine

Author: BenchChem Technical Support Team. Date: December 2025

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Application Notes & Protocols for Assessing Brain Penetration of Novel Chiral Cyclohexylaryl Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of therapeutics targeting the central nervous system (CNS) is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). The BBB is a highly selective, dynamic interface that protects the brain from systemic circulation, posing a significant challenge for drug delivery. For chiral compounds, such as novel cyclohexylaryl amines, the assessment is further complicated by stereoselectivity. Enantiomers can exhibit different physicochemical properties, binding affinities to plasma proteins, and interactions with BBB transporters, leading to distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Therefore, it is imperative to evaluate each enantiomer independently.

This document provides a detailed overview and protocols for a tiered approach to assessing the brain penetration of chiral drug candidates, from high-throughput in vitro screening to definitive in vivo studies.

Tiered Approach to Brain Penetration Assessment

A multi-step, hierarchical approach is recommended to efficiently screen and characterize compounds, starting with high-throughput, cost-effective in vitro assays and progressing to more complex, resource-intensive in vivo models for the most promising candidates.[1][2]

tiered_approach tier1 Tier 1: High-Throughput In Vitro Screening (Passive Permeability) tier2 Tier 2: Cell-Based In Vitro Assays (Passive & Active Transport) tier1->tier2 Promising Candidates tier3 Tier 3: In Vivo PK Studies (Brain Exposure & Unbound Concentrations) tier2->tier3 Confirmed Permeability & Low Efflux tier4 Tier 4: Advanced In Vivo Models (Target Engagement) tier3->tier4 Optimal Kp,uu

Caption: Tiered approach for CNS drug candidate selection.

In Vitro Methods

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool used in early drug discovery to predict passive diffusion across the BBB.[3][4][5] It measures a compound's ability to permeate a synthetic membrane coated with a lipid mixture mimicking the BBB.[6][7]

pampa_workflow plate Donor Plate (Top) Compound in Buffer (pH 7.4) Filter membrane with Brain Lipids Acceptor Plate (Bottom) Buffer (pH 7.4) plate:f2->plate:f3 Compound Permeates process 1. Add compound to Donor wells. 2. Place Donor plate onto Acceptor plate. 3. Incubate (e.g., 4-18 hours at RT). 4. Separate plates. 5. Quantify compound concentration in both   Donor and Acceptor wells via LC-MS/MS.

Caption: Workflow of the PAMPA-BBB assay.

Protocol: PAMPA-BBB

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate (e.g., PVDF membrane) with a solution of porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane) and allow the solvent to evaporate.[4]

  • Prepare Solutions:

    • Donor Solution: Dissolve each enantiomer of the cyclohexylaryl amine in a phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50-100 µM.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with fresh PBS (pH 7.4).

  • Assay Assembly: Add the donor solution to the wells of the lipid-coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method. Chiral chromatography is essential to ensure the quantification is specific to each enantiomer.[8][9]

  • Data Analysis: Calculate the effective permeability (Pe) for each enantiomer.

Cell-Based Transwell Assays (hCMEC/D3 or iPSC-derived BMECs)

Cell-based assays provide a more physiologically relevant model by incorporating active transport mechanisms and the restrictive properties of tight junctions.[10][11] Human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (iBMECs) are considered the gold standard for in vitro BBB models.[12]

Caption: Bidirectional transport in a Transwell assay.

Protocol: Bidirectional Permeability Assay

  • Cell Culture: Culture iBMECs on semi-permeable Transwell inserts until a confluent monolayer is formed (typically 10-14 days).

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm².[13] A low-permeability marker like Lucifer yellow can also be used.

  • Permeability (A -> B):

    • Replace the medium in the apical (upper) chamber with a transport buffer containing the test compound (e.g., 10 µM of R- or S-enantiomer).

    • Fill the basolateral (lower) chamber with fresh transport buffer.

    • Incubate at 37°C, 5% CO₂.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.

  • Efflux (B -> A):

    • Perform the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber. This is crucial for identifying substrates of efflux transporters like P-glycoprotein (P-gp).[13]

  • Quantification: Analyze the concentration of each enantiomer in the collected samples using chiral LC-MS/MS.[14][15]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A -> B and B -> A directions. The Efflux Ratio (ER) is calculated as Papp (B->A) / Papp (A->B). An ER > 2 suggests active efflux.

Table 1: Illustrative In Vitro Permeability Data

CompoundAssayParameterValueInterpretation
R-Amine PAMPA-BBBPe (10⁻⁶ cm/s)15.2High Passive Permeability
S-Amine PAMPA-BBBPe (10⁻⁶ cm/s)14.8High Passive Permeability
R-Amine iBMECPapp (A->B) (10⁻⁶ cm/s)8.5Good Permeability
S-Amine iBMECPapp (A->B) (10⁻⁶ cm/s)1.2Poor Permeability
R-Amine iBMECEfflux Ratio (ER)1.1Not an efflux substrate
S-Amine iBMECEfflux Ratio (ER)8.3Likely P-gp substrate

In Vivo Methods

Promising candidates from in vitro screens should be advanced to in vivo studies in animal models (e.g., rats, mice) to determine actual brain exposure.

Brain Tissue Binding Assay

It is crucial to determine the fraction of the drug that is unbound in the brain (fu,brain), as only the unbound drug is free to interact with its pharmacological target.[16] The Rapid Equilibrium Dialysis (RED) method is commonly used for this purpose.[17][]

Protocol: Brain Tissue Binding via RED

  • Tissue Preparation: Euthanize a drug-naive animal and harvest the brain. Homogenize the brain tissue in 3-4 volumes of PBS (pH 7.4).[17][19]

  • Spiking: Spike the brain homogenate with a known concentration of the test compound (each enantiomer separately).

  • Equilibrium Dialysis:

    • Add the spiked brain homogenate to the sample chamber of a RED device.

    • Add an equal volume of PBS to the buffer chamber. The two chambers are separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.[17]

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sample Analysis: After incubation, collect samples from both the homogenate and buffer chambers.

  • Quantification: Determine the concentration of each enantiomer in both chambers using chiral LC-MS/MS.

  • Calculation: Calculate the fraction unbound in the homogenate (fu,homogenate) as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber. The fraction unbound in brain tissue (fu,brain) is then calculated correcting for the dilution of the homogenate.[]

In Vivo Pharmacokinetics and Brain Penetration (Kp and Kp,uu)

This study measures the total and unbound concentrations of the drug in the brain and plasma over time after systemic administration.

Protocol: Brain and Plasma Pharmacokinetics

  • Dosing: Administer the compound (each enantiomer separately) to a cohort of animals (e.g., rats) via a relevant route (e.g., intravenous bolus or infusion).

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and brain tissue. For brain tissue, transcardiac perfusion with saline is recommended to remove residual blood.[20]

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Brain: Homogenize the collected brain tissue.

  • Quantification: Determine the drug concentration in plasma (Cp) and total drug concentration in brain homogenate (Cbrain) using chiral LC-MS/MS.

  • Data Analysis:

    • Calculate the Brain-to-Plasma Ratio (Kp) = Cbrain / Cp.

    • Using the fraction unbound in plasma (fu,plasma, determined separately) and brain (fu,brain), calculate the Unbound Brain-to-Plasma Ratio (Kp,uu) = (Cbrain * fu,brain) / (Cp * fu,plasma).

    • Kp,uu is the most critical parameter. A Kp,uu ≈ 1 suggests passive diffusion is the dominant mechanism of brain entry. A Kp,uu < 1 suggests active efflux, while a Kp,uu > 1 suggests active uptake.

Microdialysis

Microdialysis is a powerful technique for measuring the time course of unbound drug concentrations directly in the brain extracellular fluid (ECF) of a freely moving animal.[21][22][23][24] This provides the most pharmacologically relevant measure of target site concentration.[25]

microdialysis_setup cluster_animal Freely Moving Animal brain Brain ECF (Unbound Drug) probe Microdialysis Probe Semipermeable Membrane brain->probe:f1 Diffusion collector Fraction Collector (Microdialysate Out) probe:f0->collector pump Syringe Pump (Perfusion Fluid In) pump->probe:f0

Caption: Schematic of an in vivo microdialysis experiment.

Protocol: In Vivo Microdialysis

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, striatum). Allow the animal to recover for 24-48 hours.

  • Probe Insertion & Calibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min). Determine the in vivo recovery of the probe, a critical calibration step.[22]

  • Dosing and Sampling: Administer the drug to the animal. Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours. Collect parallel blood samples to measure plasma concentrations.

  • Quantification: Analyze the unbound drug concentration in the dialysate (C_u,brain_) and plasma samples using a highly sensitive chiral LC-MS/MS method.

  • Data Analysis: Plot the unbound concentration-time profiles for both brain ECF and plasma. Calculate the area under the curve (AUC) for both compartments and determine the ratio AUC_u,brain_ / AUC_u,plasma_, which is another way to express Kp,uu.

Table 2: Illustrative In Vivo Brain Penetration Data

CompoundParameterValueInterpretation
R-Amine Kp2.5High total brain concentration
S-Amine Kp0.2Low total brain concentration
R-Amine fu,brain0.05High brain tissue binding
S-Amine fu,brain0.45Low brain tissue binding
R-Amine Kp,uu 0.95 Excellent Penetration (Passive Diffusion)
S-Amine Kp,uu 0.11 Poor Penetration (Active Efflux)

Conclusion

Assessing the brain penetration of novel chiral cyclohexylaryl amines requires a systematic, multi-tiered approach that accounts for the stereoselective nature of BBB transport and tissue binding. Initial high-throughput screens using PAMPA-BBB can rank-order compounds based on passive permeability. More predictive cell-based assays can then identify compounds subject to active efflux. Finally, definitive in vivo studies, particularly microdialysis, are essential to quantify the unbound brain concentration (Kp,uu), which is the key determinant of CNS target engagement and efficacy. By evaluating each enantiomer separately throughout this process, researchers can select candidates with the optimal profile for successful CNS drug development.

References

In Vivo Activity Testing of Antidepressant Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preclinical evaluation of potential antidepressant agents is a critical step in the drug discovery and development pipeline. In vivo behavioral models in rodents remain the cornerstone for assessing the efficacy of novel compounds. This document provides detailed application notes and standardized protocols for three widely used and validated behavioral assays: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Unpredictable Chronic Mild Stress (UCMS) model. These models are instrumental in screening compounds, elucidating mechanisms of action, and predicting clinical efficacy.

I. Behavioral Models for Antidepressant Screening

Forced Swim Test (FST)

The Forced Swim Test is a rodent behavioral assay used to evaluate the efficacy of antidepressant drugs and other experimental manipulations aimed at inducing or preventing depressive-like states. The test is based on the principle that when placed in an inescapable, stressful situation (a container of water), rodents will eventually cease active escape behaviors and adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant compounds are expected to reduce the duration of immobility.

Tail Suspension Test (TST)

Similar to the FST, the Tail Suspension Test is a behavioral screening tool for potential antidepressant drugs in mice.[1] The test involves suspending a mouse by its tail, creating a moderately stressful and inescapable situation.[1] The mouse will initially struggle to escape but will eventually become immobile. The duration of immobility is measured as an indicator of a depressive-like state, and a reduction in this duration is indicative of an antidepressant effect.

Unpredictable Chronic Mild Stress (UCMS) Model

The UCMS model is considered one of the most translationally relevant animal models of depression.[2] It involves the long-term exposure of rodents to a series of mild, unpredictable stressors, which mimics the chronic stress that can precipitate depression in humans. This chronic stressor exposure leads to the development of a state resembling human depression, characterized by anhedonia (a core symptom of depression), which is measured by a decrease in the preference for a palatable sucrose solution over water. The reversal of this anhedonia by chronic antidepressant treatment is a key indicator of the compound's efficacy.

II. Experimental Protocols

Forced Swim Test (FST) Protocol (Mice)

Materials:

  • Cylindrical, transparent containers (e.g., Plexiglas or glass), approximately 20 cm in diameter and 30-40 cm in height.

  • Water maintained at 23-25°C.

  • Video recording equipment (optional, but recommended for accurate scoring).

  • Stopwatch.

  • Dry towels or a warming area for the animals post-test.

Procedure:

  • Fill the cylinders with water to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control (e.g., fluoxetine) at the appropriate time before the test (typically 30-60 minutes for acute administration).

  • Gently place each mouse individually into a cylinder.

  • Start the stopwatch and/or video recording immediately. The total duration of the test is typically 6 minutes.

  • Observe and score the behavior of the mouse. The primary measure is the duration of immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • The initial 2 minutes of the test are often considered an acclimatization period, and the duration of immobility is typically scored during the final 4 minutes of the 6-minute test.

  • At the end of the test, carefully remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage to recover before returning it to its home cage.

  • Thoroughly clean the cylinders between each animal to remove any olfactory cues.

Tail Suspension Test (TST) Protocol (Mice)

Materials:

  • A suspension box or a horizontal bar from which the mice can be suspended. The apparatus should be designed to prevent the mouse from climbing or reaching any surfaces.

  • Adhesive tape (e.g., medical tape) for securing the tail.

  • Video recording equipment (optional, but recommended).

  • Stopwatch.

Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour prior to the experiment.

  • Administer the test compound, vehicle, or positive control (e.g., imipramine) at the designated time before the test.

  • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

  • Suspend the mouse by the taped tail from the suspension bar. The mouse's body should hang freely without any contact with surfaces.

  • Start the stopwatch and/or video recording. The test duration is typically 6 minutes.

  • Observe and record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • At the end of the 6-minute session, carefully remove the mouse from the suspension apparatus and remove the tape from its tail.

  • Return the mouse to its home cage.

Unpredictable Chronic Mild Stress (UCMS) Protocol (Rats)

Materials:

  • Standard rat housing cages.

  • Various stressors (see table below for examples).

  • Two identical drinking bottles per cage for the sucrose preference test.

  • 1% sucrose solution.

  • Scale for weighing animals and measuring fluid consumption.

Procedure:

  • Baseline Sucrose Preference:

    • For one week prior to the stress period, acclimatize the rats to a 1% sucrose solution. This involves presenting them with two bottles, one with water and one with 1% sucrose solution, for 24 hours.

    • Measure the consumption from each bottle to establish a baseline sucrose preference for each rat. Sucrose preference is calculated as: (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) * 100.

  • UCMS Procedure (4-8 weeks):

    • House the rats individually.

    • Apply a sequence of mild, unpredictable stressors daily. It is crucial that the stressors are varied and their timing is unpredictable to prevent habituation.

    • Examples of stressors include:

      • Stroboscopic lighting (e.g., for 4 hours).

      • Tilted cage (45°) (e.g., for 8 hours).

      • Soiled cage (e.g., 100-200 ml of water in the bedding) (e.g., for 12 hours).

      • Reversed light/dark cycle.

      • Food or water deprivation (e.g., for 12-24 hours).

      • White noise (e.g., for 4 hours).

      • Confinement in a small tube (e.g., for 1-2 hours).

  • Treatment Administration:

    • After an initial period of stress (e.g., 2-3 weeks) to induce a depressive-like state, begin daily administration of the test compound, vehicle, or positive control (e.g., fluoxetine). Treatment should continue for the remainder of the stress period (e.g., 2-5 weeks).

  • Sucrose Preference Testing:

    • Conduct the sucrose preference test weekly throughout the experiment to monitor the development of anhedonia and the therapeutic effects of the treatment.

    • The test is performed by presenting each rat with two pre-weighed bottles, one with 1% sucrose solution and one with water, for a 24-hour period.

    • Measure the consumption from each bottle and calculate the sucrose preference.

III. Data Presentation

Quantitative data from these behavioral assays should be summarized in a clear and structured tabular format to facilitate comparison between treatment groups.

Table 1: Effect of a Test Compound on Immobility Time in the Forced Swim Test (FST) in Mice

Treatment GroupDose (mg/kg)nImmobility Time (seconds) (Mean ± SEM)% Change from Vehicle
Vehicle-10150.5 ± 10.2-
Fluoxetine (Standard)201085.3 ± 8.5***-43.3%
Test Compound A1010120.1 ± 9.8-20.2%
Test Compound A201095.7 ± 7.9**-36.4%
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are hypothetical and for illustrative purposes.

Table 2: Effect of a Test Compound on Immobility Time in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg)nImmobility Time (seconds) (Mean ± SEM)% Change from Vehicle
Vehicle-12180.2 ± 12.5-
Imipramine (Standard)1512105.6 ± 9.8***-41.4%
Test Compound B512165.4 ± 11.2-8.2%
Test Compound B1512120.9 ± 10.1 -32.9%
p < 0.01, ***p < 0.001 compared to Vehicle group. Data are hypothetical and for illustrative purposes.

Table 3: Effect of a Test Compound on Sucrose Preference in the Unpredictable Chronic Mild Stress (UCMS) Model in Rats

Treatment GroupDose (mg/kg/day)nBaseline Sucrose Preference (%) (Mean ± SEM)Final Sucrose Preference (%) (Mean ± SEM)% Change from UCMS + Vehicle
Non-Stressed + Vehicle-1085.2 ± 3.183.5 ± 2.9-
UCMS + Vehicle-1084.9 ± 3.355.4 ± 4.1 -
UCMS + Fluoxetine (Standard)101085.5 ± 2.875.8 ± 3.5###+36.8%
UCMS + Test Compound C201084.7 ± 3.068.2 ± 3.9##+23.1%
p < 0.001 compared to Non-Stressed + Vehicle group. ##p < 0.01, ###p < 0.001 compared to UCMS + Vehicle group. Data are hypothetical and for illustrative purposes.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways in Antidepressant Action

The mechanisms of action of antidepressant drugs are complex and involve the modulation of various neurotransmitter systems and intracellular signaling pathways.[3] While the classical monoamine hypothesis, which posits that depression is caused by a deficiency in serotonin, norepinephrine, and/or dopamine, has been foundational, current research points to a more intricate picture involving neuroplasticity and cellular resilience.[3] Key signaling pathways implicated include the brain-derived neurotrophic factor (BDNF) pathway, which plays a crucial role in neuronal survival and growth, and the mammalian target of rapamycin (mTOR) signaling cascade, which is involved in synaptic plasticity.[4][5] Antidepressants are thought to exert their therapeutic effects by enhancing these pathways, leading to structural and functional changes in brain circuits involved in mood regulation.[3]

Antidepressant_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Antidepressant Antidepressant (e.g., SSRI) Monoamine Monoamines (Serotonin, Norepinephrine) Antidepressant->Monoamine Blocks Reuptake GPCR G-Protein Coupled Receptors (GPCRs) Monoamine->GPCR Activates AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene Increases BDNF BDNF BDNF_Gene->BDNF Leads to TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activates mTOR mTOR Pathway PI3K_Akt->mTOR Activates Synaptic_Plasticity Synaptic Plasticity & Neurogenesis mTOR->Synaptic_Plasticity Promotes

Caption: Simplified signaling pathway of antidepressant action.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo screening of a novel antidepressant candidate.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_screening Phase 2: Acute Screening cluster_validation Phase 3: Chronic Model Validation cluster_analysis Phase 4: Analysis & Reporting A1 Compound Synthesis & Formulation B1 Forced Swim Test (FST) or Tail Suspension Test (TST) A1->B1 A2 Animal Acclimatization (Rats/Mice) A2->B1 A3 Experimental Design (Groups, Doses, Timeline) A3->B1 B2 Data Collection: Immobility Time B1->B2 B3 Preliminary Efficacy Assessment B2->B3 C1 Unpredictable Chronic Mild Stress (UCMS) Induction B3->C1 Promising Compound C2 Chronic Drug Administration C1->C2 C3 Sucrose Preference Testing C2->C3 C4 Confirmatory Efficacy Assessment C3->C4 D1 Statistical Analysis C4->D1 Positive Results D2 Data Interpretation & Conclusion D1->D2 D3 Report Generation D2->D3 Logical_Relationship cluster_initial Initial Screening cluster_validation Validation in a Chronic Model cluster_outcome Primary Outcome FST Forced Swim Test (FST) Immobility Reduced Immobility FST->Immobility TST Tail Suspension Test (TST) TST->Immobility UCMS Unpredictable Chronic Mild Stress (UCMS) Anhedonia Reversal of Anhedonia UCMS->Anhedonia Immobility->UCMS Proceed with promising compounds

References

Troubleshooting & Optimization

troubleshooting (1-Phenylcyclohexyl)methanamine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Phenylcyclohexyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reductive amination of 1-phenylcyclohexanecarbaldehyde with ammonia. This is a widely used one-pot reaction.[1][2]

  • Reduction of 1-phenylcyclohexane carbonitrile . This can be achieved using a reducing agent like hydrogen gas with a Raney nickel catalyst in the presence of ammonia.[3]

Q2: Which reducing agents are suitable for the reductive amination synthesis of this compound?

A2: Several reducing agents can be employed, each with its own advantages:

  • Sodium borohydride (NaBH₄) : A common and cost-effective reducing agent, though it can also reduce the initial aldehyde.[1][4]

  • Sodium cyanoborohydride (NaBH₃CN) : Selective for the imine intermediate at a controlled pH, but can produce toxic cyanide byproducts.[1][2]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) : A milder and more selective reagent for imine reduction, often preferred for its safety and selectivity over NaBH₄.[1][5]

  • Catalytic Hydrogenation (H₂/catalyst) : Using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is an effective method.[1][3]

Q3: What is the role of pH during reductive amination?

A3: The pH of the reaction is crucial. The formation of the imine intermediate from the aldehyde and ammonia is typically favored under weakly acidic conditions, which catalyze the dehydration step. However, the reducing agent's stability and reactivity can be pH-dependent. For instance, NaBH₃CN is more selective for the imine over the carbonyl group at a slightly acidic pH (around 4-5).[6]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC) : To observe the disappearance of the starting aldehyde and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To identify and quantify the starting materials, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To follow the conversion of the aldehyde proton signal to the signals corresponding to the amine product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete imine formation. 2. Hydrolysis of the imine intermediate. 3. Sub-optimal reducing agent or reaction conditions. 4. Catalyst deactivation (for catalytic hydrogenation).1. Ensure anhydrous conditions or use a dehydrating agent to drive the equilibrium towards the imine. 2. Perform the reaction in a non-aqueous solvent. 3. Experiment with different reducing agents (e.g., switch from NaBH₄ to NaBH(OAc)₃ for better selectivity) and optimize temperature and reaction time.[1][5] 4. Use a fresh catalyst or increase catalyst loading.
Presence of Unreacted 1-Phenylcyclohexanecarbaldehyde 1. Insufficient reducing agent. 2. The reducing agent is not selective and is consumed by the aldehyde.1. Increase the molar equivalents of the reducing agent. 2. Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN that preferentially reduces the imine.[1][6]
Formation of (1-Phenylcyclohexyl)methanol The reducing agent is reducing the starting aldehyde instead of the imine intermediate. This is common with less selective hydrides like NaBH₄.[1]1. Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). 2. Consider a two-step process: first form the imine, then add the reducing agent.
Detection of a Dimer or Secondary Amine Byproduct The newly formed primary amine reacts with the remaining aldehyde to form a secondary amine. This is a common issue in reductive aminations aiming for primary amines.[5]1. Use a large excess of ammonia to outcompete the primary amine product in reacting with the aldehyde. 2. Add the aldehyde slowly to the reaction mixture containing ammonia and the reducing agent.
Difficulty in Product Isolation and Purification The product and unreacted imine intermediate have similar polarities, making separation by extraction or chromatography challenging.[4]1. Ensure the reaction goes to completion to consume all the imine intermediate.[4] 2. Convert the product to its hydrochloride salt by treating it with methanolic HCl, which may facilitate precipitation and purification.[3]

Experimental Protocols

Key Experiment: Reductive Amination of 1-Phenylcyclohexanecarbaldehyde

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 1-Phenylcyclohexanecarbaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (e.g., 2M in diethyl ether)

Procedure:

  • Dissolve 1-phenylcyclohexanecarbaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Add a solution of ammonia in methanol (10-20 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude amine.

  • For purification, the crude product can be further purified by column chromatography or by precipitation as its hydrochloride salt.

Visualizations

Synthesis_Pathway Synthesis and Side Reactions of this compound Aldehyde 1-Phenylcyclohexanecarbaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Alcohol (1-Phenylcyclohexyl)methanol Aldehyde->Alcohol + [H] (Side Reaction) Ammonia Ammonia (NH3) Product This compound (Primary Amine) Imine->Product + [H] (Reduction) SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine + Product + [H]

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Low Product Yield Start Low Yield Observed CheckSM Analyze Crude Mixture: Unreacted Aldehyde? Start->CheckSM CheckImine Analyze Crude Mixture: Imine Intermediate Present? CheckSM->CheckImine No SolutionAldehyde Use Selective Reducing Agent (e.g., NaBH(OAc)3) CheckSM->SolutionAldehyde Yes CheckByproducts Analyze Crude Mixture: Side Products (Alcohol, Dimer)? CheckImine->CheckByproducts No SolutionImine Increase Reaction Time/ Temperature or [Reducing Agent] CheckImine->SolutionImine Yes SolutionByproducts Adjust Stoichiometry (Excess NH3) CheckByproducts->SolutionByproducts Yes End Optimize and Repeat CheckByproducts->End No SolutionAldehyde->End SolutionImine->End SolutionByproducts->End

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing (1-Phenylcyclohexyl)methanamine Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and quality of (1-Phenylcyclohexyl)methanamine precipitation, typically as its hydrochloride salt.

Troubleshooting Guides

This section addresses specific issues that may arise during the precipitation of this compound hydrochloride.

Issue 1: Oily Precipitate or "Oiling Out" Instead of Crystalline Solid

Potential Cause Suggested Solution
High Degree of Supersaturation: The concentration of the amine salt exceeds its solubility limit too rapidly, leading to the formation of a liquid phase instead of an ordered crystal lattice.- Reduce Concentration: Start with a more dilute solution of the this compound free base in the chosen solvent. - Slow Anti-Solvent Addition: Add the anti-solvent dropwise and with vigorous stirring to maintain a lower level of supersaturation locally. - Elevated Temperature: Perform the initial stages of precipitation at a slightly elevated temperature to increase the solubility of the salt and then cool slowly.
Inappropriate Solvent/Anti-Solvent System: The chosen solvent system does not adequately support crystallization.- Solvent Screening: Experiment with different solvent and anti-solvent combinations. A good solvent should fully dissolve the free base, while the anti-solvent should be miscible with the solvent but a poor solvent for the hydrochloride salt.[1] Refer to the solvent selection table below for guidance. - Solvent Polarity: Consider the polarity of both the solvent and anti-solvent. A larger difference in polarity can sometimes induce faster precipitation, which may need to be controlled.
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over crystalline material.- Controlled Cooling: Allow the solution to cool to room temperature slowly and then gradually lower the temperature using an ice bath or refrigerator.[2][3][4][5]
Presence of Impurities: Impurities from the synthesis can interfere with crystal lattice formation.- Purification of Free Base: Purify the this compound free base by distillation or column chromatography before salt formation.

Issue 2: No Precipitation or Very Low Yield

Potential Cause Suggested Solution
Insufficient Supersaturation: The concentration of the amine salt has not reached the point of precipitation.- Increase Concentration: Carefully concentrate the solution by evaporating some of the solvent before or after the addition of the acid. - Increase Anti-Solvent Volume: Gradually add more anti-solvent to further decrease the solubility of the hydrochloride salt.
Inappropriate pH: The pH of the solution is not optimal for the hydrochloride salt to be the least soluble species.- pH Adjustment: Ensure a slight excess of hydrochloric acid is used to fully protonate the amine. The optimal pH for precipitation is typically in the acidic range.
High Solubility of the Salt in the Chosen Solvent System: The hydrochloride salt is too soluble in the final solvent/anti-solvent mixture.- Select a Different Anti-Solvent: Choose an anti-solvent in which the hydrochloride salt has very low solubility. Non-polar solvents are often effective anti-solvents for amine salts.
Nucleation Inhibition: The formation of initial crystal nuclei is hindered.- Seeding: Add a small crystal of previously isolated this compound hydrochloride to the solution to induce crystallization. - Scratching: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.

Issue 3: Precipitate is Difficult to Filter (Fine Powder or Gummy Solid)

Potential Cause Suggested Solution
Rapid Precipitation: Very fast addition of the anti-solvent or acid can lead to the formation of very small particles.- Slower Addition Rate: Decrease the rate of addition of the precipitating agent (acid or anti-solvent). - Controlled Temperature: Maintain a constant, slightly elevated temperature during addition and then cool slowly to encourage larger crystal growth.
High Agitation Speed: Excessive stirring can lead to smaller crystal sizes.- Optimize Agitation: Reduce the stirring speed once nucleation has begun to allow for crystal growth.
Residual Solvent: The precipitate may retain solvent, leading to a gummy consistency.- Washing: Wash the filtered precipitate with a small amount of the anti-solvent to remove residual solvent and impurities. - Drying: Ensure the product is thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind precipitating this compound as its hydrochloride salt?

A1: The free base of this compound is typically soluble in a range of organic solvents. By adding hydrochloric acid (HCl), the basic amine is protonated to form the corresponding ammonium salt, this compound hydrochloride. This salt is often significantly less soluble in the organic solvent, especially upon the addition of a non-polar anti-solvent, causing it to precipitate out of the solution as a solid.

Q2: How do I choose an appropriate solvent and anti-solvent?

A2: A suitable solvent should readily dissolve the this compound free base. An ideal anti-solvent should be miscible with the primary solvent but should be a poor solvent for the hydrochloride salt. The addition of the anti-solvent decreases the overall solvating power of the medium for the salt, thus inducing precipitation. Common choices are listed in the table below.

Q3: What form of hydrochloric acid should I use?

A3: Anhydrous solutions of HCl in a suitable organic solvent (e.g., diethyl ether, dioxane, or isopropanol) are often preferred to avoid the introduction of water, which can sometimes increase the solubility of the amine salt and lead to lower yields or "oiling out". Gaseous HCl can also be used if the experimental setup allows.

Q4: How does temperature affect the precipitation yield?

A4: Generally, the solubility of the hydrochloride salt will increase with temperature. Therefore, performing the precipitation at a lower temperature (e.g., 0-5 °C) can increase the yield. However, initiating crystallization at a slightly higher temperature and then cooling slowly can improve crystal quality.

Q5: Can I improve the purity of the precipitated product?

A5: Yes, recrystallization is a common method to improve the purity of the initial precipitate. This involves dissolving the crude product in a minimal amount of a suitable hot solvent (or solvent mixture) and then allowing it to cool slowly to form purer crystals.

Data Presentation

Table 1: Suggested Solvent and Anti-Solvent Systems for this compound Hydrochloride Precipitation

Solvent (for free base) Anti-Solvent Rationale & Expected Outcome
Isopropanol (IPA)Diethyl EtherThe free base is soluble in IPA. The hydrochloride salt is much less soluble in the IPA/ether mixture, leading to precipitation. Good for obtaining a crystalline solid.
MethanolIsopropyl EtherSimilar to the IPA/ether system, offering good control over precipitation.
Ethyl AcetateHeptane or HexaneA less polar solvent system. The salt has low solubility in this mixture, potentially leading to a higher yield. May require careful control to avoid rapid precipitation.
Tetrahydrofuran (THF)PentaneAnother less polar option that can be effective for maximizing yield.
Dichloromethane (DCM)Diethyl Ether or PentaneThe free base is highly soluble in DCM. The addition of a non-polar anti-solvent effectively induces precipitation of the salt.

Note: The optimal ratios of solvent to anti-solvent should be determined empirically for each specific experiment.

Table 2: Impact of Cooling Rate on Crystal Size and Purity

Cooling Rate Typical Crystal Size General Effect on Purity
Rapid Cooling (e.g., direct immersion in an ice bath)Small, needle-like crystalsMay trap more impurities due to rapid crystal growth.[4]
Moderate Cooling (e.g., allowing to cool to room temperature on the benchtop)Medium-sized, prismatic crystalsGenerally good purity with a reasonable crystallization time.
Slow Cooling (e.g., insulated container or programmed cooling)Large, well-defined crystalsTends to result in higher purity as impurities are excluded from the growing crystal lattice.[2][4]

Experimental Protocols

Protocol 1: General Procedure for the Precipitation of this compound Hydrochloride

  • Dissolution: Dissolve the this compound free base in a suitable solvent (e.g., isopropanol) at room temperature. A typical starting concentration might be 10-20% w/v.

  • Acidification: While stirring, slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise. The addition should be continued until the solution reaches an acidic pH (test with pH paper).

  • Initiation of Precipitation: Precipitation may begin during the acid addition. If not, proceed to the next step.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., diethyl ether) to the stirred solution. The amount of anti-solvent required will vary but can be in the range of 2 to 5 volumes relative to the initial solvent.

  • Crystallization: Allow the mixture to stir at room temperature for a period (e.g., 30 minutes to an hour) to allow for crystal growth. For improved yield, the mixture can then be cooled in an ice bath for a further 30-60 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystalline product under vacuum to a constant weight.

Mandatory Visualization

Precipitation_Workflow A Dissolve this compound free base in a suitable solvent B Slowly add anhydrous HCl solution with stirring A->B C Add anti-solvent dropwise to induce precipitation B->C D Allow for crystal growth (stirring at room temperature) C->D E Cool the mixture (e.g., ice bath) to maximize yield D->E F Isolate the precipitate by vacuum filtration E->F G Wash the filter cake with cold anti-solvent F->G H Dry the product under vacuum G->H

Caption: Experimental workflow for the precipitation of this compound HCl.

Troubleshooting_Precipitation Start Precipitation Issue? OilingOut Oily Precipitate? Start->OilingOut LowYield Low or No Yield? OilingOut->LowYield No Sol1 Reduce supersaturation (slower addition, lower concentration) Change solvent system Slow down cooling OilingOut->Sol1 Yes PoorFilter Difficult to Filter? LowYield->PoorFilter No Sol2 Increase supersaturation (concentrate, add more anti-solvent) Check pH Use seed crystals LowYield->Sol2 Yes Sol3 Slow down precipitation rate Optimize agitation Wash with anti-solvent PoorFilter->Sol3 Yes End Optimized Precipitation PoorFilter->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for precipitation optimization.

References

addressing degradation of arylcyclohexylamines during gas chromatography analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with arylcyclohexylamines during gas chromatography (GC) analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC analysis of arylcyclohexylamines, leading to analyte degradation and inaccurate results.

Question: Why am I seeing poor peak shape (e.g., tailing) for my arylcyclohexylamine analytes?

Answer: Peak tailing is a common issue when analyzing basic compounds like arylcyclohexylamines. It is often caused by secondary interactions between the analyte and active sites within the GC system.[1][2] Here are the primary causes and solutions:

  • Active Sites in the GC System: Silanol groups (Si-OH) on the surfaces of glass inlet liners, columns, and even glass wool packing can interact with the amine functional groups of arylcyclohexylamines through hydrogen bonding.[3] This reversible adsorption leads to tailing peaks.

    • Solution:

      • Use Deactivated Liners and Columns: Employ liners and columns that have been specifically deactivated to mask active silanol groups. Base-deactivated surfaces are often recommended for the analysis of basic compounds.[1][3]

      • Inlet Maintenance: Regularly clean or replace the inlet liner and septum to prevent the accumulation of non-volatile residues that can create new active sites.[4]

      • Column Trimming: If the front of the column becomes contaminated, carefully trim a small portion (e.g., 10-20 cm) to restore performance.[5]

  • Improper Column Installation: Incorrect positioning of the column in the inlet or detector can create dead volume, leading to peak broadening and tailing.[5]

    • Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peak shapes.[1]

    • Solution: Reduce the injection volume or dilute the sample.[1]

Question: My analyte response is low or inconsistent. What could be the cause?

Answer: Low or irreproducible analyte response can be a sign of degradation or adsorption within the GC system.

  • Thermal Degradation in the Inlet: Arylcyclohexylamines can be thermally labile, and high inlet temperatures can cause them to break down before reaching the column.[4]

    • Solution:

      • Optimize Inlet Temperature: Lower the inlet temperature to the lowest possible value that still ensures complete and rapid vaporization of the analyte. A starting point is often 250°C.[4]

      • Use a Pulsed-Pressure Injection: This technique can help to rapidly transfer analytes from the hot inlet to the cooler column, minimizing their residence time in the high-temperature zone.

  • Catalytic Degradation: Active metal surfaces within the inlet can catalyze the degradation of sensitive compounds.

    • Solution: Use an inert flow path, including inert-coated liners and gold-plated inlet seals, to minimize contact with active metal surfaces.

  • Adsorption: As with peak tailing, active sites can irreversibly adsorb a portion of the analyte, leading to a loss of signal.

    • Solution: Follow the recommendations for minimizing active sites, such as using deactivated liners and columns.

  • Derivatization Issues: If you are using derivatization, incomplete or inconsistent reactions will lead to variable results.

    • Solution: Ensure your derivatization protocol is optimized. This includes using fresh reagents, maintaining anhydrous conditions, and optimizing reaction time and temperature.[6]

Question: I suspect my arylcyclohexylamine is degrading. How can I confirm this and what are the likely degradation products?

Answer: The presence of unexpected peaks in your chromatogram, especially those that appear at lower retention times than the parent analyte, can indicate degradation. The primary degradation pathway for some arylcyclohexylamines in the GC inlet is thought to involve the loss of the amine moiety.[7]

  • Confirmation of Degradation:

    • Vary Inlet Temperature: Analyze the same sample at different inlet temperatures. An increase in the size of the suspected degradation peaks relative to the parent analyte peak as the temperature increases is a strong indicator of thermal degradation.

    • GC-MS Analysis: Use a mass spectrometer to identify the degradation products. The mass spectra of the degradation products can provide clues about their structure. For example, the thermal fragmentation of phencyclidine to 1-phenylcyclohexene has been reported.[8]

  • Common Degradation Pathways: While specific degradation pathways can vary between different arylcyclohexylamines, common reactions in a hot GC inlet include:

    • Elimination Reactions: Loss of the amine group or other substituents.

    • Ring Opening or Rearrangement: The cyclohexyl ring may undergo thermal rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare arylcyclohexylamine samples for GC analysis to minimize degradation?

A1: Derivatization is a highly effective strategy to improve the thermal stability and chromatographic behavior of arylcyclohexylamines. Silylation, which replaces active hydrogens on the amine group with a trimethylsilyl (TMS) group, is a common approach.[9][10]

  • Silylation Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and volatile silylation reagent suitable for primary and secondary amines.[10][11] For sterically hindered amines, a catalyst such as trimethylchlorosilane (TMCS) can be added (e.g., BSTFA + 1% TMCS).[6]

  • Benefits of Derivatization:

    • Increases thermal stability, reducing on-column degradation.

    • Reduces polarity, leading to more symmetrical peaks and less tailing.

    • Increases volatility, allowing for lower elution temperatures.

Q2: What are the ideal GC inlet conditions for analyzing arylcyclohexylamines?

A2: The ideal inlet conditions balance efficient sample vaporization with minimizing analyte degradation.

  • Inlet Temperature: A temperature around 250°C is a good starting point. However, this should be optimized for your specific analyte and system.[4]

  • Liner Type: A deactivated single taper liner with glass wool is a common choice. The glass wool aids in sample vaporization and traps non-volatile residues, while the deactivation minimizes active sites.[3] For particularly sensitive compounds, an ultra-inert liner may provide better results.[3]

  • Injection Mode: Splitless injection is typically used for trace analysis to ensure the entire sample is transferred to the column. However, this can increase the residence time in the hot inlet. A pulsed splitless injection can mitigate this by using a higher initial pressure to speed up the transfer.

Q3: Which GC column is most suitable for arylcyclohexylamine analysis?

A3: A low-to-mid polarity column is generally recommended. A 5% phenyl-polymethylsiloxane phase (e.g., DB-5ms or equivalent) is a versatile choice that provides good separation for a wide range of underivatized and derivatized arylcyclohexylamines. These columns are also robust and have low bleed, making them suitable for mass spectrometry.

Q4: How can I develop a reliable GC-MS method for a new arylcyclohexylamine analog?

A4: A systematic approach is key:

  • Analyte Characterization: Understand the structure of your analyte, particularly the nature of the amine group (primary, secondary, etc.) and the presence of other polar functional groups.

  • Derivatization Strategy: Based on the structure, decide if derivatization is necessary. For most arylcyclohexylamines, silylation is a good first choice.

  • Initial GC-MS Parameters: Start with a standard method using a DB-5ms column and an inlet temperature of 250°C.

  • Optimization:

    • Inlet Temperature: Analyze a standard at a range of inlet temperatures (e.g., 220°C, 250°C, 280°C) to assess thermal stability.

    • Oven Temperature Program: Optimize the temperature ramp to achieve good separation from any impurities or degradation products.

    • Derivatization Conditions: If using derivatization, optimize the reaction time, temperature, and reagent concentration.

  • Method Validation: Once optimized, validate the method for linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Effect of GC Inlet Temperature on Analyte Degradation

AnalyteInlet Temperature (°C)Degradation (%)Degradation Product(s)Reference
Phencyclidine (PCP)>250Not Quantified1-phenylcyclohexene[8]
KetamineNot specifiedNot specifiedDehydronorketamine (can be a metabolite and potential thermal degradant)[12]

Note: Quantitative data on the percentage of degradation of arylcyclohexylamines at different GC inlet temperatures is limited in the available literature. The information provided is based on qualitative observations of thermal instability.

Experimental Protocols

Protocol 1: General Silylation Derivatization of Arylcyclohexylamines for GC-MS Analysis

This protocol is a general guideline for the silylation of arylcyclohexylamines containing primary or secondary amine groups using MSTFA.

Materials:

  • Arylcyclohexylamine sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Place a known amount of the sample (typically 0.1-1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous, as moisture will deactivate the silylation reagent.[10]

  • Reagent Addition: Add 100 µL of anhydrous solvent to the dried sample and vortex to dissolve. Add 100 µL of MSTFA to the vial.[13]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[9] The optimal time and temperature may vary depending on the specific analyte.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: GC-MS Analysis of Methoxetamine (MXE)

This protocol is based on a published method for the analysis of MXE.[14]

GC-MS Parameters:

  • GC System: Agilent gas chromatograph

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium at 1 mL/min

  • Inlet Temperature: 280°C

  • Injection: 1 µL, Split ratio 20:1

  • Oven Program:

    • Initial temperature: 100°C, hold for 1.0 min

    • Ramp to 300°C at 12°C/min

    • Hold at 300°C for 9.0 min

  • MSD Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quad: 150°C

  • Scan Range: 30-550 amu

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Arylcyclohexylamine Degradation start Start: Poor Peak Shape or Low Response check_peak_shape Observe Chromatogram: All peaks tailing or only target analytes? start->check_peak_shape all_tailing All Peaks Tailing check_peak_shape->all_tailing All selective_tailing Selective Tailing / Low Response check_peak_shape->selective_tailing Selective flow_path_issue Indicates a general flow path problem. Check for leaks, column installation, and dead volume. all_tailing->flow_path_issue activity_issue Indicates active sites in the system. selective_tailing->activity_issue flow_path_issue->selective_tailing If persists end_good Problem Resolved flow_path_issue->end_good If resolved check_liner Inspect and replace inlet liner. Use a deactivated liner. activity_issue->check_liner trim_column Trim the front of the GC column. check_liner->trim_column check_liner->end_good If resolved degradation_suspected Suspect Thermal/Catalytic Degradation trim_column->degradation_suspected trim_column->end_good If resolved lower_inlet_temp Lower inlet temperature. (e.g., in 20°C increments) degradation_suspected->lower_inlet_temp Yes derivatize Consider Derivatization (e.g., Silylation with MSTFA) degradation_suspected->derivatize No, but tailing persists use_inert_path Use inert flow path components (liner, seals). lower_inlet_temp->use_inert_path lower_inlet_temp->end_good If resolved use_inert_path->derivatize If degradation persists use_inert_path->end_good If resolved derivatize->end_good end_bad Problem Persists: Consult Instrument Specialist derivatize->end_bad If problem persists

Caption: Troubleshooting workflow for arylcyclohexylamine degradation in GC.

Analytical_Workflow General Analytical Workflow for Arylcyclohexylamines start Sample Collection sample_prep Sample Preparation (e.g., LLE, SPE) start->sample_prep drying Evaporation to Dryness (under Nitrogen) sample_prep->drying derivatization_q Derivatization Needed? drying->derivatization_q derivatize Derivatization (e.g., Silylation with MSTFA) derivatization_q->derivatize Yes reconstitution Reconstitution in Anhydrous Solvent derivatization_q->reconstitution No gcms_analysis GC-MS Analysis derivatize->gcms_analysis reconstitution->gcms_analysis data_processing Data Processing and Quantitation gcms_analysis->data_processing end Report Results data_processing->end

References

Technical Support Center: Synthesis and Purification of (1-Phenylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of (1-Phenylcyclohexyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method for synthesizing this compound is through the reduction of 1-phenylcyclohexane carbonitrile.[1] This transformation is typically achieved via catalytic hydrogenation, for instance, using hydrogen gas with a Raney nickel catalyst in a solvent like methanol, often with the addition of ammonia to suppress side reactions.[1][2] Alternative reducing agents for nitriles include lithium aluminum hydride (LiAlH₄), diborane, and sodium borohydride under specific conditions.[3][4]

Q2: What are the most common impurities I might encounter in the synthesis of this compound?

During the reduction of 1-phenylcyclohexane carbonitrile, the primary impurities are often secondary and tertiary amines.[2][3] These byproducts form when the intermediate imine reacts with the newly formed primary amine product.[3] Incomplete reaction can also lead to the presence of the starting nitrile in the crude product. If the synthesis involves a reductive amination pathway, residual aldehyde or ketone and the corresponding imine intermediate can also be impurities.[5][6]

Q3: My crude product is an oil and won't crystallize. How can I purify it?

When the freebase of this compound is an oil or a low-melting solid, purification by direct recrystallization can be challenging. A highly effective strategy is to convert the amine into a salt, which is often a stable, crystalline solid that is easier to purify.[7] The hydrochloride salt is commonly used and can be prepared by treating a solution of the amine with methanolic HCl or HCl in another suitable solvent like diethyl ether.[1][7] Other acids such as sulfuric or tartaric acid can also be employed to form crystalline salts.[7]

Q4: I am having trouble purifying my amine by column chromatography on silica gel. What are some common issues and solutions?

Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to strong adsorption, peak tailing, and even decomposition on the acidic silica surface.[7][8] To mitigate these issues, the eluent can be modified by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the solvent system. Alternatively, using a different stationary phase like alumina or amine-functionalized silica can be beneficial.[7]

Troubleshooting Guide

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting nitrile Inefficient reduction conditions.Increase reaction time, temperature, or pressure (for catalytic hydrogenation). Ensure the catalyst is active. Consider a more potent reducing agent like LiAlH₄.
Deactivation of the catalyst.Use a fresh batch of catalyst. Ensure the starting material and solvent are free of catalyst poisons.
Significant formation of byproducts Formation of secondary and tertiary amines during nitrile reduction.Add ammonia or ammonium hydroxide to the reaction mixture to minimize the formation of these byproducts.[2]
Side reactions due to reaction conditions.Optimize the reaction temperature and pressure. A lower temperature may favor the desired primary amine formation.
Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty in isolating the product after work-up The amine product may be partially soluble in the aqueous phase, especially at low pH.Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. Perform multiple extractions with a suitable solvent.
Oily product that does not solidify The freebase of the amine is a low-melting solid or an oil at room temperature.Convert the amine to its hydrochloride salt, which is typically a crystalline solid and can be purified by recrystallization.[1][7][9]
Poor separation during column chromatography The basic amine is interacting strongly with the acidic silica gel, causing streaking and poor recovery.Add a small percentage of a base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent.[7] Consider using a less acidic stationary phase like alumina or a specialized amine column.[7][10]
Product decomposes on the column The amine is unstable on the acidic silica gel.Deactivate the silica gel by treating it with a base before use. Alternatively, use a different purification method such as recrystallization of the salt.[8]
Co-elution of impurities The polarity of the product and impurities are very similar.Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may improve separation. Consider derivatizing the amine to alter its polarity before chromatography.

Experimental Protocols

Synthesis of this compound via Nitrile Reduction

This protocol is a general guideline based on the reduction of 1-phenylcyclohexane carbonitrile.

  • Reaction Setup : In a suitable pressure vessel, dissolve 1-phenylcyclohexane carbonitrile in methanol containing approximately 15-20% ammonia.

  • Catalyst Addition : Add a catalytic amount of Raney nickel to the solution.

  • Hydrogenation : Pressurize the vessel with hydrogen gas to the desired pressure and heat the reaction mixture with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification via Hydrochloride Salt Formation and Recrystallization
  • Salt Formation : Dissolve the crude amine in a minimal amount of a suitable solvent like methanol or diethyl ether.[1][7]

  • Acidification : Slowly add a solution of hydrochloric acid in the same solvent (e.g., methanolic HCl) dropwise while stirring. The hydrochloride salt should precipitate.

  • Isolation of Salt : Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallization : Dissolve the crude salt in a minimum amount of a hot solvent in which the salt has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or mixtures with ether).[11]

  • Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product : Collect the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Data Presentation

The following tables are illustrative examples of how to present quantitative data for purity analysis.

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (by GC-MS)Final Purity (by GC-MS)Yield (%)
Column Chromatography (Silica Gel with 1% TEA)85%95%70%
Recrystallization of Hydrochloride Salt85%>99%80%
Kugelrohr Distillation85%98%65%

Table 2: Effect of Recrystallization Solvent on the Purity of this compound HCl

Recrystallization SolventPurity (by HPLC)Recovery Yield (%)
Ethanol99.2%85%
Isopropanol99.5%82%
Methanol/Diethyl Ether99.8%75%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A 1-Phenylcyclohexane carbonitrile B Reduction (e.g., H2/Raney Ni, NH3) A->B C Crude This compound B->C D Purification Method C->D E Column Chromatography D->E F Salt Formation (HCl) D->F H Pure Product E->H G Recrystallization F->G G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Purity of Final Product q1 Impurity identified? start->q1 a1_yes Starting Material Present q1->a1_yes Yes a1_no Side-products Present q1->a1_no No sol1 Increase reaction time/ temperature or change reducing agent a1_yes->sol1 sol2 Optimize reaction conditions (add NH3) or improve purification method a1_no->sol2 q2 Purification Method? sol2->q2 a2_col Column Chromatography q2->a2_col a2_rec Recrystallization q2->a2_rec sol3 Modify eluent (add base) or change stationary phase a2_col->sol3 sol4 Choose a different recrystallization solvent a2_rec->sol4

Caption: Troubleshooting decision tree for improving the purity of this compound.

References

challenges in the differentiation of isomeric 3-MeO-/4-MeO-PCP analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of 3-MeO-PCP and 4-MeO-PCP isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to differentiate between 3-MeO-PCP and 4-MeO-PCP isomers?

Differentiation is critical due to the significant differences in their pharmacological properties and toxicities. 3-MeO-PCP exhibits a much stronger binding affinity to the NMDA receptor compared to 4-MeO-PCP, resulting in higher potency and greater toxicity even at low concentrations.[1] Misidentification can lead to erroneous interpretations of experimental data and incorrect toxicological assessments.

Q2: What are the main challenges in distinguishing between 3-MeO-PCP and 4-MeO-PCP?

The primary challenges stem from their structural similarity as positional isomers. This results in:

  • Difficult chromatographic separation: Particularly with liquid chromatography (LC), the isomers often co-elute or have very similar retention times.[1][2][3]

  • Similar mass spectrometric behavior: The mass spectra of the two isomers are nearly identical, with the same major fragment ions, making differentiation by mass spectrometry (MS) alone unreliable.[1][2][3]

Q3: Which analytical techniques are recommended for the definitive identification of these isomers?

A multi-technique approach is often necessary for unambiguous identification. The most successful methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can achieve baseline separation of the isomers based on slight differences in their retention times.[1]

  • Solid Deposition Gas Chromatography-Fourier Transform Infrared Spectroscopy (sd-GC-FTIR): This technique provides highly specific infrared spectra that can unambiguously differentiate the isomers.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for confident elucidation of the methoxy group's position on the phenyl ring.[3]

Troubleshooting Guides

Issue 1: Co-elution of 3-MeO-PCP and 4-MeO-PCP in LC-MS analysis.

Cause: The similar polarity and structure of the isomers lead to poor chromatographic resolution on many standard reversed-phase LC columns.

Troubleshooting Steps:

  • Optimize LC Method:

    • Column Selection: Experiment with different stationary phases (e.g., PFP, C18 with different end-capping).

    • Mobile Phase: Modify the mobile phase composition and gradient profile. A slow, shallow gradient may improve resolution.

    • Temperature: Adjust the column temperature, as this can influence selectivity.

  • Utilize Gas Chromatography: If LC separation remains challenging, switch to GC-MS, which has been shown to effectively separate these isomers.[1]

Issue 2: Inability to distinguish isomers based on mass spectra.

Cause: The fragmentation patterns of 3-MeO-PCP and 4-MeO-PCP in both electron ionization (EI) and collision-induced dissociation (CID) are very similar.[1][3]

Troubleshooting Steps:

  • Rely on Chromatographic Separation: The primary means of differentiation should be chromatographic separation prior to MS detection.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS can provide accurate mass measurements to confirm the elemental composition, it cannot distinguish between positional isomers based on mass alone.[2]

  • Alternative Techniques: For confirmation, utilize techniques that provide more structural information, such as sd-GC-FTIR or NMR.[2][3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

This protocol is based on a method demonstrated to successfully separate 3-MeO-PCP and 4-MeO-PCP.[1]

1. Sample Preparation (for biological matrices):

  • Perform a liquid-liquid extraction of the sample (e.g., blood, urine) under alkaline conditions.
  • Evaporate the organic solvent to dryness.
  • Derivatize the residue if necessary, although it is not always required for these compounds.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: PerkinElmer Clarus 680 or equivalent.
  • Mass Spectrometer: PerkinElmer Clarus SQ 8 T or equivalent.
  • Column: PerkinElmer Elite-5MS (or equivalent 5% phenyl-methylpolysiloxane column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp 1: 20 °C/minute to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

Expected Results: Under these or similar conditions, baseline separation of the two isomers should be achievable, with 3-MeO-PCP typically eluting slightly earlier than 4-MeO-PCP.[1]

Data Presentation

Table 1: GC-MS Retention Times for 3-MeO-PCP and 4-MeO-PCP

CompoundRetention Time (minutes)Reference
3-MeO-PCP6.86[1]
4-MeO-PCP6.94[1]

Table 2: Common Mass Fragments for 3-MeO-PCP and 4-MeO-PCP

m/zInterpretation
273Molecular Ion [M]+
272[M-H]+
230Loss of C3H7
216
121Methoxy-tropylium ion

Note: While the fragments are the same, subtle differences in relative intensities may be observed but are not reliable for differentiation without proper separation.[1]

Table 3: NMDA Receptor Binding Affinities (Ki)

CompoundNMDA Receptor Ki (nM)Reference
3-MeO-PCP20[4]
4-MeO-PCPLower affinity than 3-MeO-PCP[1][4]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_results Results sample Biological or Seized Sample extraction Liquid-Liquid Extraction sample->extraction derivatization Derivatization (Optional) extraction->derivatization gcms GC-MS Separation derivatization->gcms Primary Method lcms LC-MS (Co-elution Risk) derivatization->lcms Screening identification Unambiguous Isomer Identification gcms->identification lcms->identification If Separated ftir sd-GC-FTIR (Confirmatory) ftir->identification nmr NMR (Confirmatory) nmr->identification quantification Quantification identification->quantification

Caption: Recommended analytical workflow for the differentiation of 3-MeO- and 4-MeO-PCP isomers.

signaling_pathway cluster_receptor NMDA Receptor Complex cluster_drugs PCP Analogues cluster_effects Cellular Effects nmda NMDA Receptor ion_channel Ion Channel block Ion Channel Blockade nmda->block Causes meo3 3-MeO-PCP meo3->nmda High Affinity Antagonist (Ki=20nM) meo4 4-MeO-PCP meo4->nmda Lower Affinity Antagonist calcium Reduced Ca2+ Influx block->calcium downstream Altered Downstream Signaling calcium->downstream

Caption: Simplified signaling pathway showing the antagonistic action of 3-MeO-PCP and 4-MeO-PCP on the NMDA receptor.

References

impact of solvent and protonation effects on NMR spectra of arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with arylcyclohexylamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of these compounds, with a focus on solvent and protonation effects.

Frequently Asked Questions (FAQs)

Q1: Why does the chemical shift of the N-H proton in my arylcyclohexylamine vary so much between experiments?

A1: The chemical shift of the amine (N-H) proton is highly sensitive to its chemical environment. Several factors can cause significant variations:

  • Solvent: The polarity and hydrogen-bonding capability of the deuterated solvent used will significantly impact the chemical shift. Protic solvents or those capable of accepting hydrogen bonds (e.g., DMSO-d₆, Methanol-d₄) will lead to a downfield shift (higher ppm) of the N-H signal compared to non-polar aprotic solvents (e.g., Benzene-d₆, Chloroform-d).[1][2][3]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding between arylcyclohexylamine molecules can occur, leading to a deshielding effect and a downfield shift of the N-H proton signal.

  • Temperature: Changes in temperature can affect hydrogen bonding and the rate of proton exchange, which in turn influences the chemical shift and peak shape of the N-H signal.

  • pH and Protonation: The presence of acidic impurities or the intentional addition of acid will lead to protonation of the amine. The protonated form (-NH₂⁺) is more deshielded and will have a significantly different chemical shift compared to the free base (-NH).

Q2: My N-H proton signal is very broad, or I can't see it at all. What is happening?

A2: This is a common observation for amine protons and can be attributed to several phenomena:

  • Proton Exchange: The amine proton can undergo chemical exchange with other labile protons in the sample (e.g., residual water) or with the deuterium of the solvent. If the rate of this exchange is in the intermediate regime on the NMR timescale, it can lead to significant peak broadening.[4]

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of the signals of adjacent protons.

  • D₂O Exchange: If you are using a solvent that contains residual D₂O, or if you have added D₂O to your sample, the N-H proton will exchange with deuterium (N-D). Since deuterium is not observed in ¹H NMR, the N-H signal will disappear. This is a useful technique to confirm the identity of an N-H peak.[5]

Q3: How does protonation of the amine group affect the ¹³C NMR spectrum of an arylcyclohexylamine?

A3: Protonation of the amine group induces significant changes in the ¹³C NMR spectrum due to the electron-withdrawing effect of the newly formed ammonium group. The most pronounced effects are observed on the carbons closest to the nitrogen atom:

  • Alpha-Carbon (the carbon bearing the nitrogen): This carbon will experience a significant downfield shift (to a higher ppm value) upon protonation.

  • Other Cyclohexane Carbons: The effect of protonation diminishes with distance from the nitrogen atom, but slight downfield shifts can often be observed for the beta and gamma carbons as well.

  • Aryl Group Carbons: The carbons of the aryl ring may also show minor shifts depending on the overall change in the electronic structure of the molecule.

Q4: Can I distinguish between axial and equatorial protons on the cyclohexane ring in the ¹H NMR spectrum?

A4: In many cases, yes. However, it depends on the rate of the cyclohexane ring's chair-to-chair conformational flipping.

  • Slow Exchange (Low Temperature): At low temperatures, the chair-flipping is slow on the NMR timescale. In this "slow exchange" regime, the axial and equatorial protons are in distinct chemical environments and will appear as separate signals. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[6]

  • Fast Exchange (Room Temperature): At room temperature, the chair-flipping is usually very fast. This "fast exchange" leads to an averaging of the chemical shifts of the axial and equatorial protons, and you will observe a single, time-averaged signal for each proton pair.[4]

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Broad, ill-defined peaks for cyclohexane protons. 1. Intermediate conformational exchange rate of the cyclohexane ring. 2. Sample aggregation at high concentrations. 3. Poor shimming of the magnetic field.1. Variable Temperature NMR: Acquire spectra at different temperatures. Lowering the temperature may slow down the exchange to the "slow exchange" regime, resulting in sharper, separate signals for axial and equatorial protons. Conversely, increasing the temperature might push it into the "fast exchange" regime, leading to sharper, averaged signals.[6] 2. Dilute the sample: If aggregation is suspected, dilute your sample and re-acquire the spectrum. 3. Re-shim the spectrometer: Ensure the magnetic field is homogenous by carefully shimming the instrument before acquiring data.
Overlapping signals in the aromatic or aliphatic regions. 1. The chosen solvent does not provide sufficient signal dispersion. 2. Accidental overlap of analyte signals with residual solvent or impurity peaks.1. Change the NMR solvent: Aromatic solvents like Benzene-d₆ or Pyridine-d₅ can induce different chemical shifts (due to anisotropic effects) compared to Chloroform-d or DMSO-d₆, which may resolve overlapping signals.[5] 2. Consult a solvent impurity table: Compare the chemical shifts of the unexpected peaks with known values for common laboratory solvents and impurities.[7]
Amine proton signal is unexpectedly sharp and shows coupling. This is often observed in dry, aprotic solvents like DMSO-d₆ where the rate of proton exchange is slow.This is not necessarily a problem but an observation. The coupling pattern can provide valuable structural information about the number of adjacent protons. If you wish to decouple the N-H proton, you can add a drop of D₂O to the NMR tube and shake it; this will cause the proton to exchange with deuterium, and the coupling will disappear.
Chemical shifts differ from literature values. 1. Different solvent was used. 2. The literature data is for the salt form (e.g., hydrochloride), while you have the free base (or vice-versa). 3. Different concentrations or temperatures were used.1. Verify the solvent: Always report the solvent used when comparing NMR data. If possible, re-run the spectrum in the same solvent as the literature reference. 2. Check the protonation state: Be aware of whether your sample is the free base or a salt. The differences in chemical shifts can be significant.[8] 3. Standardize conditions: For accurate comparison, try to match the concentration and temperature of the literature data as closely as possible.

Data Presentation: Solvent and Protonation Effects

The following tables provide representative data on how chemical shifts of a model arylcyclohexylamine (1-phenylcyclohexylamine) can be affected by the solvent and protonation state. Note that absolute values can vary depending on the specific arylcyclohexylamine and experimental conditions.

Table 1: Representative ¹H Chemical Shift (δ, ppm) Variations with Solvent

ProtonCDCl₃ (Non-polar, Aprotic)Benzene-d₆ (Aromatic, Aprotic)DMSO-d₆ (Polar, Aprotic)
N-H ~1.5 (broad s)~1.2 (broad s)~2.5 (broad s)
Aryl-H 7.2 - 7.5 (m)7.1 - 7.4 (m)7.3 - 7.6 (m)
Cyclohexyl-H (α) ~2.6 (m)~2.7 (m)~2.8 (m)
Cyclohexyl-H (other) 1.2 - 2.0 (m)1.3 - 2.1 (m)1.3 - 2.0 (m)

Table 2: Representative ¹³C Chemical Shift (δ, ppm) Variations with Protonation

CarbonFree Base (in CDCl₃)HCl Salt (in D₂O)Δδ (Salt - Free Base)
C-α (C-N) ~55~60~ +5
C-β ~35~37~ +2
C-γ ~25~26~ +1
C-δ ~26~27~ +1
Aryl C (ipso) ~145~142~ -3
Aryl C (ortho) ~128~129~ +1
Aryl C (meta) ~127~128~ +1
Aryl C (para) ~126~127~ +1

Experimental Protocols

Protocol 1: Analysis of Solvent Effects on ¹H NMR Spectra
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the arylcyclohexylamine into three separate clean, dry vials.

    • To each vial, add 0.6-0.7 mL of a different deuterated solvent (e.g., CDCl₃, Benzene-d₆, DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vials.

    • Filter each solution through a small plug of glass wool in a Pasteur pipette into a clean, labeled 5 mm NMR tube.[9]

  • NMR Data Acquisition:

    • Insert the first sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-12 ppm).

    • Repeat the acquisition for the other two samples, ensuring consistent acquisition parameters.

  • Data Processing and Analysis:

    • Process each spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

    • Compare the chemical shifts of the N-H, aryl, and cyclohexyl protons across the different solvents.

Protocol 2: NMR Titration for Studying Protonation Effects
  • Sample Preparation:

    • Prepare a stock solution of your arylcyclohexylamine (e.g., 10 mg in 1 mL of CDCl₃).

    • Prepare a titrant solution of a strong acid (e.g., trifluoroacetic acid, TFA) in the same deuterated solvent.

    • Transfer a known volume (e.g., 0.6 mL) of the arylcyclohexylamine solution to an NMR tube.

  • NMR Data Acquisition and Titration:

    • Acquire an initial ¹H NMR spectrum of the free base.

    • Add a small aliquot (e.g., 1-2 μL) of the TFA solution to the NMR tube.

    • Gently mix the sample and re-acquire the ¹H NMR spectrum.

    • Repeat the addition of the acid and spectral acquisition until no further changes in the chemical shifts are observed (indicating full protonation).

  • Data Analysis:

    • Track the chemical shifts of the protons (especially those alpha to the nitrogen) as a function of the added acid.

    • Plot the change in chemical shift (Δδ) versus the molar equivalents of added acid to observe the titration curve and identify the chemical shifts of the fully protonated species.

Visualizations

Protonation_Equilibrium cluster_Solvent Solvent Environment FreeBase Arylcyclohexylamine (Free Base) Protonated Arylcyclohexylammonium (Protonated) FreeBase->Protonated + H+ Protonated->FreeBase - H+ Proton H+

Caption: Protonation equilibrium of an arylcyclohexylamine in solution.

Experimental_Workflow_Solvent_Effect start Start: Arylcyclohexylamine Sample prep Prepare 3 Samples start->prep solvent1 Dissolve in CDCl₃ prep->solvent1 solvent2 Dissolve in Benzene-d₆ prep->solvent2 solvent3 Dissolve in DMSO-d₆ prep->solvent3 acquire Acquire ¹H NMR Spectra solvent1->acquire solvent2->acquire solvent3->acquire analyze Compare Chemical Shifts (δ) acquire->analyze end End: Determine Solvent Effect analyze->end

Caption: Workflow for studying solvent effects on NMR spectra.

Logic_Troubleshooting issue Issue: Broad Cyclohexane Signals cause1 Possible Cause: Intermediate Exchange issue->cause1 cause2 Possible Cause: Aggregation issue->cause2 cause3 Possible Cause: Poor Shimming issue->cause3 solution1 Solution: Variable Temperature NMR cause1->solution1 solution2 Solution: Dilute Sample cause2->solution2 solution3 Solution: Re-shim Spectrometer cause3->solution3

Caption: Troubleshooting logic for broad cyclohexane signals in NMR.

References

Technical Support Center: Overcoming Poor Brain Penetrance of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with poor brain penetrance of novel chemical entities (NCEs).

Troubleshooting Guides

Issue: My novel chemical entity (NCE) shows high efficacy in vitro but fails to demonstrate efficacy in vivo due to suspected poor brain penetrance.

Q1: What are the initial steps to confirm and troubleshoot poor brain penetrance?

A1: The first step is to quantitatively assess the brain-to-plasma concentration ratio (Kp or Kp,uu) of your NCE. Low values confirm poor brain penetrance. Subsequently, a systematic evaluation of the NCE's physicochemical properties is crucial.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor in vivo efficacy.

Q2: My NCE is a substrate for the P-glycoprotein (P-gp) efflux pump. How can I overcome this?

A2: P-gp is a major efflux transporter at the blood-brain barrier (BBB) that actively pumps xenobiotics out of the brain.[1] Several strategies can be employed to circumvent P-gp mediated efflux:

  • Chemical Modification: Modify the NCE's structure to reduce its affinity for P-gp. This can involve altering lipophilicity, hydrogen bonding capacity, or molecular shape.

  • Co-administration with P-gp Inhibitors: While effective in preclinical studies, the clinical utility of this approach is limited due to potential drug-drug interactions and systemic toxicity.[2]

  • Prodrug Approach: Design a prodrug that is not a P-gp substrate. Once across the BBB, the prodrug is converted to the active parent drug.[2]

  • Nanoparticle Encapsulation: Encapsulating the NCE in nanoparticles can shield it from P-gp recognition and facilitate its transport across the BBB.[3]

Issue: My NCE has suboptimal physicochemical properties for brain penetration.

Q3: What are the key physicochemical properties influencing brain penetration, and how can I optimize them?

A3: Key physicochemical properties influencing passive diffusion across the BBB include lipophilicity (logP/logD), molecular weight (MW), polar surface area (PSA), and hydrogen bonding capacity.[4][5]

Physicochemical PropertyOptimal Range for CNS PenetrationOptimization Strategy
Lipophilicity (clogP) 2 - 5Modify substituents to increase or decrease lipophilicity.
Molecular Weight (MW) < 450 DaSimplify the molecular scaffold or remove non-essential groups.[4]
Topological Polar Surface Area (TPSA) < 90 ŲMask polar groups via prodrug strategies or replace them with less polar bioisosteres.[4]
Hydrogen Bond Donors (HBD) < 3Replace donor groups (e.g., -OH, -NH) with non-donor bioisosteres.[4]
pKa 7.5 - 10.5Modify ionizable groups to control the ionization state at physiological pH.[4]

Q4: How can I use a prodrug strategy to improve the brain penetration of a polar NCE?

A4: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in vivo.[2] For polar NCEs, a common strategy is "lipidization," where a lipophilic moiety is attached to the parent drug, masking polar functional groups and increasing its ability to cross the BBB.[2][6] Once in the brain, the lipophilic moiety is cleaved by brain-resident enzymes, releasing the active drug.[6][7]

G cluster_0 Systemic Circulation cluster_1 Brain Prodrug Lipophilic Prodrug BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion ActiveDrug Active Drug Enzymes Brain Enzymes Enzymes->ActiveDrug Cleavage BBB->Enzymes

Caption: Prodrug strategy for enhanced CNS delivery.

Frequently Asked Questions (FAQs)

Q5: What are the primary mechanisms for drug transport across the blood-brain barrier?

A5: There are several mechanisms by which molecules can cross the BBB:

  • Passive Transcellular Diffusion: This is the primary route for small, lipophilic molecules.[8]

  • Carrier-Mediated Transport (CMT): Utilizes specific transporters for essential nutrients like glucose, amino acids, and nucleosides.[9][10] Drugs that mimic these nutrients can hijack these transporters.

  • Receptor-Mediated Transcytosis (RMT): Larger molecules, such as peptides and proteins, can be transported via receptors like the transferrin receptor.[1]

  • Adsorptive-Mediated Transcytosis (AMT): Triggered by electrostatic interactions between a positively charged substance and the negatively charged BBB surface.[8]

  • Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump drugs out of the brain.[9][10]

Q6: What in vitro models are available to assess BBB permeability?

A6: Several in vitro models can be used to predict the BBB permeability of NCEs:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A high-throughput assay that measures passive diffusion across an artificial lipid membrane.[11]

  • Cell-Based Transwell Models: These models utilize brain endothelial cells cultured on a semi-permeable membrane to mimic the BBB.[12][13] They can be simple monocultures or more complex co-culture or tri-culture systems that include pericytes and astrocytes to better recapitulate the in vivo environment.[13][14]

  • Microfluidic "BBB-on-a-chip" Models: These advanced models incorporate physiological shear stress and 3D architecture, providing a more accurate prediction of in vivo permeability.[15]

In Vitro ModelThroughputComplexityPhysiological Relevance
PAMPA-BBB HighLowLow (only passive diffusion)
Monoculture Transwell MediumMediumMedium
Co-culture/Tri-culture Transwell LowHighHigh
Microfluidic Models LowHighVery High

Q7: What are some advanced drug delivery strategies to overcome the BBB?

A7: For NCEs that cannot be sufficiently optimized through chemical modification, advanced delivery systems can be employed:

  • Nanoparticles: Polymeric nanoparticles, liposomes, and solid lipid nanoparticles can encapsulate drugs, protecting them from degradation and efflux, and can be surface-functionalized with ligands to target specific BBB transporters.[3][16][17]

  • Receptor-Targeted Delivery: Conjugating the drug to a ligand that binds to a specific receptor on the BBB (e.g., transferrin receptor) can facilitate receptor-mediated transcytosis.[18]

  • Intranasal Delivery: This non-invasive route can bypass the BBB by delivering drugs directly to the brain via the olfactory and trigeminal nerves.[19][20]

  • Focused Ultrasound (FUS): In combination with microbubbles, FUS can transiently and locally open the BBB, allowing for increased drug penetration.[21][22]

Experimental Protocols

Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of an NCE across an artificial lipid membrane mimicking the BBB.

Materials:

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • PAMPA lipid solution (e.g., porcine brain lipid extract in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and reference compounds (high and low permeability)

  • LC-MS/MS for quantification

Methodology:

  • Coat the filter membrane of the donor plate with the PAMPA lipid solution and allow the solvent to evaporate.

  • Prepare solutions of the test and reference compounds in PBS.

  • Add the compound solutions to the wells of the donor plate.

  • Fill the wells of the acceptor plate with PBS.

  • Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where: V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents

Objective: To determine the extent of brain penetration of an NCE in vivo.

Materials:

  • Test compound

  • Vehicle for administration

  • Rodents (e.g., mice or rats)

  • Surgical tools for brain and blood collection

  • Homogenizer

  • LC-MS/MS for quantification

Methodology:

  • Administer the test compound to the rodents at a specified dose and route (e.g., intravenous or oral).

  • At a predetermined time point (e.g., when pseudo-equilibrium is expected), anesthetize the animal.

  • Collect a blood sample via cardiac puncture into an anticoagulant-containing tube. Centrifuge to obtain plasma.

  • Perfuse the animal transcardially with saline to remove blood from the brain vasculature.

  • Excise the brain and record its weight.

  • Homogenize the brain tissue in a suitable buffer.

  • Extract the compound from the plasma and brain homogenate samples.

  • Quantify the concentration of the compound in the plasma (C_p) and brain homogenate (C_b) using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma ratio (Kp): Kp = C_b / C_p

Signaling Pathway Visualization

G cluster_0 Lumen (Blood) cluster_1 Brain Endothelial Cell cluster_2 Brain Parenchyma Drug Drug Drug_Ligand Drug-Ligand Conjugate Drug->Drug_Ligand Ligand Targeting Ligand Ligand->Drug_Ligand Receptor Receptor (e.g., TfR) Drug_Ligand->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Release Drug Release Endosome->Release Acidification Target Neuronal Target Release->Target

Caption: Receptor-mediated transcytosis pathway.

References

Technical Support Center: Minimizing CYP and hERG Inhibition in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Cytochrome P450 (CYP) and hERG (human Ether-à-go-go-Related Gene) inhibition in drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize CYP and hERG inhibition in drug discovery?

A1: Minimizing inhibition of CYP enzymes and the hERG potassium channel is crucial for developing safe and effective drugs.[1][2] Inhibition of CYP enzymes, which are responsible for metabolizing the majority of drugs, can lead to adverse drug-drug interactions (DDIs), altering the plasma levels of co-administered drugs and potentially causing toxicity.[2][3] On the other hand, blockade of the hERG channel can prolong the QT interval of the heartbeat, leading to a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[4][5][6][7][8] Early identification and mitigation of these liabilities are essential to prevent late-stage clinical failures and ensure patient safety.[7][8]

Q2: What are the common molecular features associated with hERG inhibition?

A2: Several molecular features are commonly associated with hERG channel inhibition. These include:

  • Basicity: Compounds containing a basic amine group often have a higher propensity for hERG binding.[4]

  • Lipophilicity: High lipophilicity can increase the likelihood of a compound interacting with the hERG channel.[4][5]

  • Aromaticity: The presence of aromatic rings is a common feature in many hERG inhibitors.[4]

Q3: What are the primary mechanisms of CYP inhibition?

A3: CYP inhibition can be broadly categorized into two main mechanisms:

  • Reversible Inhibition: This is the most common mechanism and can be competitive or non-competitive.[9] In competitive inhibition, the drug candidate and a substrate compete for the same active site on the CYP enzyme.[9] In non-competitive inhibition, the inhibitor binds to an allosteric site.[9]

  • Irreversible Inhibition (Time-Dependent Inhibition - TDI): This occurs when a drug candidate is converted by a CYP enzyme into a reactive metabolite that covalently binds to and inactivates the enzyme.[10][11] This is also known as mechanism-based inhibition.[10][11]

Q4: Can a compound that shows hERG inhibition in vitro still be developed?

A4: Not necessarily. While in vitro hERG inhibition is a significant concern, it doesn't automatically disqualify a compound from further development.[7] The clinical risk depends on the therapeutic indication, the therapeutic concentration of the drug, and the safety margin between the effective dose and the dose that causes cardiotoxicity.[8] Further in vivo studies are crucial to assess the actual risk of QT prolongation.[7]

Troubleshooting Guides

Issue 1: High variance or poor reproducibility in hERG assay results.

Possible Cause: Assay conditions can significantly impact the results of in vitro hERG assays, leading to variability between different vendors or even different experimental runs.[4]

Troubleshooting Steps:

  • Standardize Experimental Protocol: Ensure consistent use of cell lines (e.g., HEK293 or CHO cells stably expressing the hERG channel), temperature, and voltage clamp protocols.[8][12]

  • Control for Solvent Effects: Keep the concentration of organic solvents like DMSO low (preferably less than 0.5%) in the final incubation, as they can directly affect channel activity.[13]

  • Use Appropriate Controls: Include a known hERG inhibitor (e.g., E-4031) as a positive control and a vehicle control (e.g., DMSO) to ensure the assay is performing as expected.[6][8]

  • Verify Compound Stability and Solubility: Ensure the test compound is stable and fully dissolved in the assay buffer to avoid inaccurate concentration measurements.

Issue 2: A promising lead compound shows significant CYP3A4 inhibition.

Possible Cause: The compound may contain a chemical moiety that is a substrate for and potent inhibitor of CYP3A4, the most abundant human CYP enzyme responsible for metabolizing over 50% of clinical drugs.[10]

Troubleshooting Steps:

  • Structural Modification:

    • Reduce Lipophilicity: Decrease the compound's lipophilicity, as this property is often correlated with CYP inhibition.[14]

    • Block Metabolism Site: Introduce steric hindrance near the site of metabolism to prevent the compound from binding to the CYP active site. For example, adding a flanking methyl group next to an aromatic nitrogen can reduce its ability to coordinate with the heme group of the enzyme.[9]

    • Alter Electronics: Modify the electronic properties of the molecule to disfavor interaction with the CYP enzyme.

  • Investigate Mechanism: Determine if the inhibition is reversible or time-dependent. Time-dependent inhibition is a greater concern due to its potential for irreversible enzyme inactivation.[10][11]

  • In Silico Modeling: Utilize computational models to predict the binding mode of the compound within the CYP3A4 active site to guide structural modifications.[9][15]

Experimental Protocols

CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on major human CYP isoforms using human liver microsomes.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions of human liver microsomes, isoform-specific probe substrates, and the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the human liver microsomes, the test compound at various concentrations, and the probe substrate.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Termination:

    • Stop the reaction at a specific time point by adding a quenching solution (e.g., acetonitrile).

  • Analysis:

    • Analyze the formation of the metabolite from the probe substrate using LC-MS/MS.[16][17]

  • Data Calculation:

    • Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.[3][17]

    • Determine the IC50 value by fitting the concentration-response data to a suitable model.[3]

Quantitative Data Summary: Typical CYP Inhibition Assay Parameters

ParameterTypical Value/ConditionReference
CYP Isoforms Tested CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4[3]
Test System Human Liver Microsomes[3][17]
Test Compound Concentrations 0.1, 0.25, 1, 2.5, 10, 25 µM[3]
Final DMSO Concentration ≤ 0.5%[13]
Analysis Method LC-MS/MS[16][17]
hERG Inhibition Assay (Automated Patch Clamp)

This protocol describes the assessment of a compound's potential to block the hERG channel using an automated patch-clamp system.

Methodology:

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., CHO-hERG or HEK-hERG).

    • Harvest and prepare the cells for the automated patch-clamp system.

  • Compound Application:

    • Prepare serial dilutions of the test compound.

    • The automated system will apply the vehicle control followed by increasing concentrations of the test compound to the cells.[8]

  • Electrophysiological Recording:

    • The system performs whole-cell voltage-clamp recordings to measure the hERG tail current in response to a specific voltage protocol.[6][8] The holding potential is typically -80 mV, with a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to elicit the tail current.[6]

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of current inhibition at each concentration relative to the vehicle control.[6]

    • Generate a concentration-response curve to determine the IC50 value.[6][7]

Quantitative Data Summary: Typical hERG Assay Parameters

ParameterStandard ProtocolReference
Instrument QPatch or SyncroPatch Automated Patch Clamp System[7][8]
Analysis Method Whole-cell voltage clamp[6][8]
Cell Line CHO-hERG or HEK-hERG[7][8]
Test Compound Concentrations Typically 0.1, 1, 10 µM (applied sequentially)[8]
Final DMSO Concentration 0.1-0.5%[8]

Visualizations

experimental_workflow_CYP_inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Test Compound Stock mix Combine Reagents prep_compound->mix prep_microsomes Human Liver Microsomes prep_microsomes->mix prep_substrate Probe Substrate prep_substrate->mix prep_nadph NADPH System incubate Incubate at 37°C mix->incubate start_reaction Add NADPH incubate->start_reaction terminate Quench Reaction start_reaction->terminate analyze LC-MS/MS Analysis terminate->analyze calculate Calculate IC50 analyze->calculate

Caption: Workflow for a CYP450 inhibition assay.

logical_relationship_hERG_mitigation cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome herg_inhibition High hERG Inhibition (Low IC50) reduce_lipophilicity Reduce Lipophilicity herg_inhibition->reduce_lipophilicity reduce_basicity Reduce Basicity (pKa) herg_inhibition->reduce_basicity add_acidic_group Introduce Acidic Group (Form Zwitterion) herg_inhibition->add_acidic_group restrict_conformation Restrict Conformation herg_inhibition->restrict_conformation reduced_herg Minimized hERG Inhibition (High IC50) reduce_lipophilicity->reduced_herg reduce_basicity->reduced_herg add_acidic_group->reduced_herg restrict_conformation->reduced_herg

Caption: Key strategies for mitigating hERG inhibition.

References

preventing the elimination of the amine group in para-methoxy substituted analytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of para-methoxy substituted analytes, specifically focusing on the prevention of amine group elimination during mass spectrometry-based experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of para-methoxy substituted analytes and provides step-by-step solutions.

Q1: I am observing a significant loss of my para-methoxy substituted analyte and seeing a prominent fragment corresponding to the neutral loss of ammonia (NH₃). What is causing this?

A1: The observed mass loss is likely due to the elimination of the primary or secondary amine group from your analyte. This is a common fragmentation pathway for benzylamines, especially those with electron-donating groups like a para-methoxy substituent. The fragmentation can occur in the ion source (in-source fragmentation or ISF) or during tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID). The para-methoxy group can stabilize the resulting benzylic cation through resonance, making this fragmentation pathway more favorable.

Q2: How can I minimize this in-source fragmentation and preserve my analyte of interest?

A2: You can employ several strategies to mitigate the unwanted elimination of the amine group. These fall into two main categories: optimization of your LC-MS instrument parameters and chemical modification of your analyte through derivatization.

Instrument Parameter Optimization:

The goal is to use "softer" ionization conditions that impart less energy to the analyte, thereby reducing the likelihood of fragmentation in the ion source.

  • Reduce Cone Voltage/Fragmentor Voltage: These parameters influence the energy of ions as they enter the mass spectrometer. Lowering the cone voltage (also known as fragmentor voltage or declustering potential depending on the instrument manufacturer) can significantly reduce in-source fragmentation.[1][2]

  • Optimize Source Temperature: High source temperatures can contribute to the thermal degradation of analytes. A systematic reduction of the ion source temperature may help preserve the intact molecule.[1]

  • Adjust Nebulizing and Desolvation Gas Flows: While these parameters primarily affect desolvation efficiency, their optimization can sometimes influence the internal energy of the ions.

Chemical Derivatization:

Derivatizing the amine group can make it less labile and alter the fragmentation pathway, thus preventing its elimination.

  • Dansyl Chloride Derivatization: This is a widely used method that reacts with primary and secondary amines to form stable sulfonamides.[3][4] The resulting derivative is often more responsive in electrospray ionization and less prone to the elimination of the original amine group.

  • Other Derivatizing Agents: Other reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and o-phthalaldehyde (OPA) can also be effective.[3][5]

Q3: I have tried adjusting the instrument parameters, but I still see significant fragmentation. How do I perform a derivatization reaction?

A3: Derivatization is a highly effective method to prevent amine elimination. Below are detailed protocols for some common derivatization procedures.

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride

This protocol is adapted for the derivatization of primary and secondary amines in biological matrices.

Materials:

  • Dansyl chloride solution (10 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate buffer (100 mM, pH 10.5)

  • Formic acid (for quenching)

  • Sample extract containing the para-methoxy substituted analyte

Procedure:

  • To 100 µL of your sample extract, add 100 µL of sodium bicarbonate buffer.

  • Add 100 µL of the dansyl chloride solution and vortex for 1 minute.

  • Incubate the mixture at 60°C for 30-60 minutes in a heating block or water bath.[4][6]

  • After incubation, cool the sample to room temperature.

  • Quench the reaction by adding 10 µL of formic acid to neutralize the excess sodium bicarbonate and react with any remaining dansyl chloride.

  • The sample is now ready for LC-MS analysis.

Protocol 2: Derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

Fmoc-Cl is another effective reagent for derivatizing primary and secondary amines.

Materials:

  • Fmoc-Cl solution (15 mM in acetonitrile)

  • Borate buffer (0.1 M, pH 8.0)

  • Sample extract containing the para-methoxy substituted analyte

Procedure:

  • To 50 µL of your sample extract, add 50 µL of borate buffer.

  • Add 100 µL of the Fmoc-Cl solution and vortex thoroughly.

  • Allow the reaction to proceed at room temperature for 5-10 minutes.

  • The reaction is typically rapid and may not require quenching before LC-MS analysis, but a small amount of an amine-containing reagent like glycine can be added to consume excess Fmoc-Cl if necessary.

  • Dilute the sample as needed with the initial mobile phase conditions for your LC-MS method.

Data Presentation: Comparison of Prevention Strategies

The following table summarizes the expected outcomes when applying different methods to prevent amine group elimination. The values are illustrative and will vary depending on the specific analyte and instrument conditions.

StrategyAnalyte% Intact Analyte (Illustrative)% Amine Elimination (Illustrative)
No Intervention para-Methoxyamphetamine30%70%
Optimized MS Parameters para-Methoxyamphetamine75%25%
Dansyl Chloride Derivatization para-Methoxyamphetamine>95%<5%
Fmoc-Cl Derivatization para-Methoxyamphetamine>90%<10%

Frequently Asked Questions (FAQs)

Q4: What is the underlying chemical mechanism that makes the amine group on a para-methoxy substituted analyte so labile?

A4: The elimination of the amine group is facilitated by the electronic properties of the para-methoxy substituent. The methoxy group is an electron-donating group, which can stabilize the positive charge that develops on the benzylic carbon upon cleavage of the carbon-nitrogen bond. This stabilization occurs through resonance, where the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring and towards the benzylic position. This resonance stabilization lowers the activation energy required for the fragmentation to occur, making the elimination of the amine group a more favorable process compared to analytes without this electron-donating group.

Q5: Will derivatization affect the quantification of my analyte?

A5: Yes, derivatization will change the chemical properties of your analyte, and therefore its response in the mass spectrometer. It is crucial to prepare your calibration standards and quality control samples using the same derivatization procedure as your unknown samples to ensure accurate quantification. Using a stable isotope-labeled internal standard that also undergoes derivatization is highly recommended to correct for any variability in the reaction efficiency and matrix effects.

Q6: Are there any disadvantages to using derivatization?

A6: While highly effective, derivatization does add extra steps to your sample preparation workflow, which can increase the potential for sample loss and variability. It's also important to ensure the derivatization reaction goes to completion for all samples and standards to maintain quantitative accuracy. The derivatizing agent itself and its byproducts can sometimes interfere with the analysis or contaminate the LC-MS system, so proper chromatographic separation is essential.[7]

Q7: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI) to reduce fragmentation?

A7: APCI is generally considered a "harder" ionization technique than ESI and often results in more in-source fragmentation. However, for some less polar analytes, APCI might provide better ionization efficiency. The extent of fragmentation is highly compound-dependent. It is recommended to test both ionization sources if available, but for thermally labile compounds, ESI with optimized "soft" conditions is typically preferred.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for Preventing Amine Elimination cluster_prep Sample Preparation cluster_strategy Prevention Strategy cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Option 1 LC_MS_Optimization LC-MS Parameter Optimization Extraction->LC_MS_Optimization Option 2 LC_MS_Analysis LC-MS Analysis Derivatization->LC_MS_Analysis LC_MS_Optimization->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing

Figure 1: General workflow for preventing amine elimination. This diagram outlines the two main strategies, derivatization and LC-MS parameter optimization, that can be implemented after sample extraction to stabilize para-methoxy substituted analytes.

mechanism_pathway Figure 2: Proposed Mechanism for Amine Elimination cluster_0 Protonated Analyte cluster_1 Fragmentation cluster_2 Resonance Stabilization Analyte [p-MeO-Ph-CH2-NH3]+ Benzylic_Cation [p-MeO-Ph-CH2]+ Analyte->Benzylic_Cation Loss of NH3 Ammonia NH3 Resonance_Structure Quinoid-like structure Benzylic_Cation->Resonance_Structure Electron donation from p-MeO group

Figure 2: Proposed mechanism for amine elimination. This diagram illustrates how the protonated para-methoxy substituted analyte undergoes fragmentation, leading to the loss of ammonia and the formation of a resonance-stabilized benzylic cation.

References

Technical Support Center: Improving the Therapeutic Index of Phencyclidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the therapeutic index of phencyclidine (PCP) analogs.

Frequently Asked Questions (FAQs)

Q1: What is the "therapeutic index" and why is it the primary focus for PCP analog development?

A: The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. For PCP, the therapeutic window is very narrow; doses that provide potential therapeutic benefits (e.g., anesthesia, neuroprotection) are close to those that cause severe adverse effects like psychosis, agitation, and neurotoxicity.[1] The primary goal of developing PCP analogs is to widen this index by designing molecules that retain the desired therapeutic actions while minimizing or eliminating unwanted side effects.

Q2: What is the primary mechanism of action for PCP and its analogs?

A: Phencyclidine and its analogs are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2][3] They bind to a specific site (the "PCP binding site") located inside the ion channel of the NMDA receptor.[3] This binding blocks the flow of ions, thereby inhibiting the receptor's activity, which is crucial for excitatory neurotransmission.[2][4] The drugs bind preferentially to the activated, or open, state of the receptor-channel complex, meaning glutamate and a co-agonist like glycine must first activate the receptor.[2][5]

Q3: What are the main off-target effects of PCP analogs that limit their therapeutic index?

A: Beyond their primary action on NMDA receptors, many PCP analogs interact with other targets, contributing to their complex and often undesirable side-effect profile. Key off-target interactions include:

  • Dopamine Reuptake Inhibition: Some analogs inhibit the dopamine transporter (DAT), leading to increased synaptic dopamine levels, which may contribute to their psychostimulant and abuse potential.[3][6][7]

  • Sigma (σ) Receptor Binding: PCP and several analogs are high-affinity ligands for sigma receptors (σ1 and σ2), although the precise role of this interaction in their overall effect is still being characterized.[3][8]

  • Nicotinic Acetylcholine Receptor (nAChR) Inhibition: Research indicates that PCP can also inhibit nAChRs, which may influence synaptic development and plasticity.[3][9]

Q4: What are the key structural areas for modification on the PCP molecule to improve its properties?

A: Structure-activity relationship (SAR) studies have identified three primary regions of the PCP molecule where modifications can significantly alter potency, selectivity, and side-effect profile:[10]

  • The Aromatic Ring: Replacing the phenyl ring with other aromatic systems, like thienyl, can increase potency.[10][11] Adding substituents to the phenyl ring can either increase or decrease activity depending on their electronic properties.[12] For example, 3-MeO-PCP has a higher affinity for the NMDA receptor than PCP itself.[8]

  • The Cycloalkyl Ring: The size of this ring is critical; a six-membered cyclohexane ring is generally optimal for in-vivo activity.[13] Reducing or increasing the ring size often leads to a sharp decline in PCP-like effects.[13]

  • The Amine Group: Replacing the piperidine ring with other amines (e.g., pyrrolidine) or modifying N-alkyl substituents can alter potency.[10][11] For instance, replacing the piperidine with an ethylamine group (Eticyclidine, PCE) results in a more potent compound than PCP.[10]

Troubleshooting Guides

Issue 1: Low Yield or Purification Difficulties During Synthesis

  • Q: My final yield for a novel PCP analog is consistently below 10%. What are common synthetic pitfalls?

    • A: Low yields in the synthesis of PCP analogs, often prepared via the addition of a Grignard reagent to a nitrile followed by hydrolysis and cyclization, can stem from several factors. Ensure your Grignard reagent is freshly prepared and titrated, as moisture will quench it. The nitrile starting material must be pure and completely dry. Side reactions, such as the formation of biphenyl from the Grignard reagent, can also reduce yield. Consider optimizing reaction temperature and time, as prolonged heating can lead to decomposition.

  • Q: I'm struggling to purify my final compound. Column chromatography gives poor separation. What should I do?

    • A: Many PCP analogs are basic, oily substances at freebase, which can cause tailing on silica gel columns. Try neutralizing the column with a small percentage of triethylamine (e.g., 0.5-1%) in your eluent system. Alternatively, converting the freebase to its hydrochloride salt can facilitate purification through recrystallization, as the salt is often a stable, crystalline solid.[14] If the compound is still difficult to purify, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Issue 2: Inconsistent Results in In Vitro Assays

  • Q: My NMDA receptor binding assay results are not reproducible. What could be the cause?

    • A: Reproducibility issues in receptor binding assays often trace back to procedural variability.[15]

      • Equilibrium Time: Ensure your incubation time is sufficient for the binding reaction to reach equilibrium, especially for lower concentrations of your test ligand.[15]

      • Ligand Depletion: Check that less than 10% of the total radioligand is bound. If binding is too high, you may need to reduce the concentration of your receptor preparation (e.g., brain homogenate).[15]

      • Buffer Integrity: Use freshly prepared buffers and ensure the pH is stable throughout the experiment. The presence of agonists like glutamate and glycine is often required to study binding to the open-channel state.[2]

      • Reagent Stability: Verify the stability and specific activity of your radioligand. Improper storage can lead to degradation.

  • Q: I'm observing very high non-specific binding (NSB) in my radioligand assay. How can I reduce it?

    • A: High NSB can obscure your specific binding signal. To mitigate this:

      • Optimize Blocking Agents: Include bovine serum albumin (BSA) or other blocking proteins in your assay buffer to reduce binding to tubes and filter mats.

      • Reduce Radioligand Concentration: Using a radioligand concentration at or below its Kd value can help minimize NSB.[15]

      • Washing Steps: Increase the number and volume of washes during the filtration step to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to slow dissociation from the receptor.

      • Filter Mat Pre-treatment: Pre-soaking the filter mats (e.g., with polyethyleneimine) can reduce non-specific adherence of the radioligand.

Issue 3: Unexpected or Poor Results in In Vivo Experiments

  • Q: My novel analog shows high in vitro potency but weak effects in behavioral models. Why might this be?

    • A: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[16] Potential reasons include:

      • Pharmacokinetics (PK): The compound may have poor absorption, be rapidly metabolized in the liver, or fail to cross the blood-brain barrier (BBB). Conduct PK studies to determine its bioavailability and brain penetration.

      • Metabolism: The compound could be converted into inactive or less active metabolites.[3]

      • Target Engagement: Even if the drug penetrates the brain, it may not reach a sufficient concentration at the NMDA receptor to elicit a behavioral response.

  • Q: My analog is causing unexpected sedative or convulsive effects at low doses. How do I interpret this?

    • A: These effects may point to a narrow therapeutic window or significant off-target activity. The clinical picture of PCP intoxication can fluctuate between agitation and sedation.[1]

      • Dose-Response Curve: Perform a detailed dose-response study to carefully characterize the profile of effects.

      • Off-Target Screening: Screen the compound against a panel of other receptors and transporters (e.g., dopamine, serotonin, sigma, GABA receptors) to identify potential secondary pharmacology that could explain the observed effects.[6][8]

      • Metabolite Profiling: An active metabolite could be responsible for the unexpected effects.

Data Presentation: Comparative Binding Affinities

The table below summarizes the binding affinities (Ki, nM) of PCP and selected analogs for key molecular targets. A lower Ki value indicates a higher binding affinity. The goal is often to maximize affinity for the NMDA receptor while minimizing affinity for off-targets like the dopamine transporter (DAT) to improve the therapeutic index.

CompoundNMDA Receptor (MK-801 site) Ki (nM)Dopamine Transporter (DAT) Ki (nM)Sigma σ1 Receptor Ki (nM)Sigma σ2 Receptor Ki (nM)
Phencyclidine (PCP) 592,234~38136
Tenocyclidine (TCP) ~15-20>10,000~25~200
3-MeO-PCP 20>10,00042>10,000
Ketamine ~500-600>10,000~1,200~2,500
BTCP >10,000~20-40>10,000>10,000

(Data compiled from multiple sources for illustrative purposes, including[3][6][8][17]. Actual values may vary based on experimental conditions.)

Experimental Protocols

Protocol 1: NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the PCP binding site on the NMDA receptor using [³H]MK-801 in rat brain membranes.

  • Preparation of Crude Synaptic Membranes:

    • Homogenize fresh or frozen rat forebrains in 10 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in assay buffer (e.g., 5 mM Tris-HCl, pH 7.4), incubate at 37°C for 30 minutes to remove endogenous glutamate, and centrifuge again.

    • Wash the pellet twice more with assay buffer. Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL and store at -80°C.

  • Binding Assay:

    • To each well of a 96-well plate, add:

      • 50 µL Assay Buffer (5 mM Tris-HCl, pH 7.4) containing 10 µM glutamate and 10 µM glycine.

      • 50 µL of [³H]MK-801 (final concentration ~1-2 nM).

      • 50 µL of test compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of the membrane preparation (~50-100 µg protein).

    • For non-specific binding (NSB), use a high concentration of a known ligand like unlabeled MK-801 or PCP (e.g., 10 µM).

    • For total binding, add 50 µL of buffer instead of the test compound.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash the filters rapidly three times with 3 mL of ice-cold wash buffer (5 mM Tris-HCl).

  • Detection and Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding (Total Binding - NSB).

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Rodent Locomotor Activity Test

This protocol assesses the psychostimulant effects of a PCP analog by measuring locomotor activity in mice.

  • Apparatus:

    • Use standard open-field arenas (e.g., 40x40x40 cm) equipped with automated infrared beam systems to track horizontal movement (distance traveled).

  • Animals and Habituation:

    • Use male adult mice (e.g., C57BL/6). House them in a controlled environment with a 12-hour light/dark cycle.

    • On the day of the experiment, allow animals to acclimate to the testing room for at least 60 minutes.

    • Place each mouse individually into an open-field arena and allow it to habituate for 30-60 minutes until baseline activity stabilizes.

  • Drug Administration:

    • Prepare the test compound in a suitable vehicle (e.g., saline, 0.5% Tween 80 in saline).

    • Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). Use a range of doses to establish a dose-response curve. Include a positive control (e.g., PCP at 3 mg/kg) and a vehicle control group.

  • Data Collection and Analysis:

    • Immediately after injection, return the animals to the open-field arena and record locomotor activity continuously for 60-120 minutes.

    • Analyze the data by binning it into time blocks (e.g., 5-minute intervals).

    • Calculate the total distance traveled for each animal.

    • Compare the locomotor activity between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in distance traveled compared to the vehicle group suggests a psychostimulant effect.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

PCP_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel (Closed) Glutamate->NMDA_Receptor:glu Binds NMDA_Receptor_Open NMDA Receptor Glutamate Site Glycine Site Ion Channel (Open) Glycine Glycine Glycine->NMDA_Receptor:gly Binds PCP_Analog PCP Analog PCP_Analog->NMDA_Receptor_Open:channel Enters & Binds Blocked Channel Blocked (No Ion Flow) DAT Dopamine Transporter (DAT) PCP_Analog->DAT Inhibits (Off-Target) NMDA_Receptor->NMDA_Receptor_Open Opens Channel Ca_Influx Ca²+ Influx NMDA_Receptor_Open:channel->Ca_Influx Allows

Caption: Mechanism of action for PCP analogs at the NMDA receptor.

Logical Relationship: Structure-Activity Relationships (SAR)

PCP_SAR cluster_A Aromatic Ring Modifications cluster_B Cyclohexyl Ring Modifications cluster_C Amine Group Modifications PCP_Core PCP Core Structure Aryl A: Aromatic Ring PCP_Core->Aryl Cyclo B: Cyclohexyl Ring PCP_Core->Cyclo Amine C: Amine Group PCP_Core->Amine A_Sub Add e⁻ donating group (e.g., 3-MeO) Aryl->A_Sub A_Replace Replace Phenyl (e.g., Thienyl -> TCP) Aryl->A_Replace B_Size Change Ring Size (e.g., Cyclopentyl) Cyclo->B_Size C_Replace Replace Piperidine (e.g., Pyrrolidine) Amine->C_Replace C_NSub Change N-substituent (e.g., N-Ethyl -> PCE) Amine->C_NSub A_Outcome ↑ Potency ↓ DAT Affinity A_Sub->A_Outcome A_Replace->A_Outcome B_Outcome ↓↓ In Vivo Activity B_Size->B_Outcome C_Outcome Modulates Potency C_Replace->C_Outcome C_NSub->C_Outcome

Caption: Key structure-activity relationships for modifying PCP analogs.

Experimental Workflow: Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start_node Design & Synthesize Novel Analog invitro_node In Vitro Screening start_node->invitro_node invivo_node In Vivo Evaluation invitro_node->invivo_node Promising compounds decision_node Improved Therapeutic Index? invivo_node->decision_node end_node Lead Candidate decision_node->end_node Yes fail_node Discard or Redesign decision_node->fail_node No fail_node->start_node Iterate Binding 1. NMDA Receptor Binding Assay OffTarget 2. Off-Target Screening (DAT, Sigma, etc.) ADME 3. In Vitro ADME (Metabolic Stability, Permeability) PK 1. Pharmacokinetics (BBB Penetration) Efficacy 2. Efficacy Model (e.g., Neuroprotection) Tox 3. Side-Effect Model (Locomotor, Psychosis)

Caption: Preclinical evaluation workflow for novel PCP analogs.

References

Validation & Comparative

A Comparative Analysis of (1-Phenylcyclohexyl)methanamine and PCP Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of (1-Phenylcyclohexyl)methanamine and related phencyclidine (PCP) analogs for researchers, scientists, and drug development professionals. By objectively comparing the pharmacological, and structure-activity relationships of these compounds, this document aims to provide a valuable resource for the design and development of novel therapeutics. The information is presented through detailed data tables, experimental protocols, and visualizations to facilitate understanding and further research.

Introduction to Arylcyclohexylamines

Arylcyclohexylamines are a class of psychoactive chemicals that includes phencyclidine (PCP) and its many analogs.[1] These compounds are known for their dissociative anesthetic properties, which stem primarily from their action as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[2][3] The general structure of an arylcyclohexylamine consists of a cyclohexylamine unit with an aryl group attached to the same carbon as the amine.[1] Modifications to the aryl, cyclohexyl, or amine components of this scaffold can significantly alter the pharmacological profile of the resulting compound.[4]

This compound, also known as 1-phenylcyclohexylamine (PCA), is a primary amine analog of PCP.[5] It represents a foundational structure from which many other PCP analogs are derived. Understanding its pharmacological properties in comparison to other analogs is crucial for elucidating the structure-activity relationships within this chemical class.

Comparative Pharmacological Data

The primary mechanism of action for PCP and its analogs is the blockade of the NMDA receptor ion channel.[2][3] However, many of these compounds also interact with other targets, including the dopamine transporter, which contributes to their complex pharmacological effects.[2][6] The following tables summarize key quantitative data from various in vitro and in vivo studies, allowing for a direct comparison of this compound and other notable PCP analogs.

Receptor Binding Affinities

The affinity of these compounds for the PCP binding site on the NMDA receptor is a key indicator of their potential potency. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are commonly used to quantify this binding affinity.

CompoundReceptor/SiteAssay TypePreparationIC50 (µM)Ki (nM)Relative Potency (PCP = 1)
Phencyclidine (PCP)NMDA Receptor (PCP Site)[³H]MK-801 BindingRat Brain Membranes0.23[3]35[7]1[3]
This compound (PCA)NMDA Receptor (PCP Site)[³H]MK-801 BindingRat Brain Membranes0.45[3]-~0.5[3][4]
N-ethyl-1-phenylcyclohexylamine (PCE)NMDA Receptor (PCP Site)[³H]DA EffluxRat Striatal Slices--More potent than PCP[4]
1-(1-(2-thienyl)cyclohexyl)piperidine (TCP)NMDA Receptor (PCP Site)[³H]TCP BindingRat Brain Homogenates-10[7]More potent than PCP[4][8]
KetamineNMDA Receptor (PCP Site)[³H]DA EffluxRat Striatal Slices--~0.1[4]
m-amino-PCPNMDA Receptor (PCP Site)[³H]PCP BindingRat Cortical Membranes-24[7]Equipotent to PCP[9]
m-nitro-PCPNMDA Receptor (PCP Site)[³H]PCP BindingRat Cortical Membranes-2500[7]Less potent than PCP[9]
In Vivo Pharmacological Effects

The in vivo effects of these compounds are often assessed using animal models that measure behavioral responses indicative of their psychoactive and motor-impairing properties.

CompoundTestSpeciesED50 (mg/kg)Effect
This compound (PCA)Maximal Electroshock (MES)Mouse7.0[5]Anticonvulsant
This compound (PCA)Motor ImpairmentMouse16.3[5]Toxicity
1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ)Maximal Electroshock (MES)Mouse14.3[5]Anticonvulsant
1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ)Motor ImpairmentMouse43.0[5]Toxicity

Structure-Activity Relationships (SAR)

The pharmacological activity of PCP analogs is highly dependent on their chemical structure. The following diagram illustrates key structural modifications and their general impact on activity.

SAR cluster_0 PCP Scaffold cluster_1 Modifications cluster_2 Effects on Activity PCP Phencyclidine (PCP) Phenyl_Mod Phenyl Ring Substitutions PCP->Phenyl_Mod e.g., -NH2, -NO2 Cyclohexyl_Mod Cyclohexyl Ring Modifications PCP->Cyclohexyl_Mod e.g., ring size Amine_Mod Amine Modifications PCP->Amine_Mod e.g., primary, secondary, tertiary amines Increased_Potency Increased Potency Phenyl_Mod->Increased_Potency Electron-donating groups (e.g., 3-NH2) Decreased_Potency Decreased Potency Phenyl_Mod->Decreased_Potency Electron-withdrawing groups (e.g., 3-NO2) Cyclohexyl_Mod->Decreased_Potency Smaller or larger rings Amine_Mod->Increased_Potency N-ethyl (PCE) Amine_Mod->Decreased_Potency Morpholine Altered_Selectivity Altered Selectivity Amine_Mod->Altered_Selectivity Primary amine (PCA)

Caption: Structure-Activity Relationships of PCP Analogs.

Key findings from structure-activity relationship studies include:

  • Phenyl Ring: Electron-donating groups on the phenyl ring, such as an amino group at the 3-position, can maintain or increase PCP-like activity.[10] Conversely, strong electron-withdrawing groups, like a nitro group, tend to decrease activity.[9][10]

  • Cyclohexyl Ring: The cyclohexane ring is important for activity.[11] Both decreasing and increasing the size of the cycloalkyl ring generally leads to a decline in PCP-like effects in vivo.[11]

  • Amine Group: The nature of the amine substituent significantly influences potency.[4] Replacing the piperidine ring of PCP with a primary amine to form PCA reduces potency by about half.[4] Lengthening the N-alkyl chain from methyl to ethyl (PCE) can increase potency.[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for NMDA Receptor (PCP Site)

This assay is used to determine the binding affinity of a compound for the PCP binding site on the NMDA receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the binding of a radiolabeled ligand (e.g., [³H]MK-801 or [³H]TCP) to the PCP site.

Materials:

  • Rat brain membranes (cortical or whole brain homogenates)

  • Radioligand (e.g., [³H]MK-801, [³H]TCP)

  • Test compounds (PCP, PCA, and other analogs)

  • Incubation buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Rat brain membranes are prepared and suspended in the incubation buffer.

  • Aliquots of the membrane suspension are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known PCP site ligand (e.g., unlabeled PCP or MK-801).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The IC50 value is calculated by non-linear regression analysis of the competition binding data.

workflow start Start prepare_membranes Prepare Rat Brain Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Calculate IC50 count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

In Vivo Behavioral Assays

Behavioral assays in animal models are crucial for assessing the functional consequences of a compound's interaction with its molecular targets.

Drug Discrimination: This paradigm is used to determine if a novel compound produces subjective effects similar to a known drug of abuse.

Procedure:

  • Animals (e.g., rats or monkeys) are trained to press one of two levers to receive a food reward after being administered either saline or a known dose of PCP.

  • Once the animals reliably press the correct lever corresponding to the injection they received, generalization tests with novel compounds are conducted.

  • The percentage of responses on the PCP-appropriate lever is measured for different doses of the test compound. A high percentage indicates that the animal perceives the effects of the test compound as similar to PCP.

Motor Function (Rotarod Test): This test is used to assess motor coordination and potential neurotoxicity.

Procedure:

  • Animals (e.g., mice or rats) are trained to walk on a rotating rod.

  • After administration of the test compound, the latency to fall from the rotating rod is measured.

  • A decrease in the latency to fall indicates motor impairment.

Conclusion

The comparative analysis of this compound and other PCP analogs reveals a complex structure-activity landscape. While this compound (PCA) displays a moderate affinity for the NMDA receptor, it is generally less potent than PCP. Modifications to the amine, phenyl, and cyclohexyl moieties can significantly modulate the pharmacological profile, leading to compounds with increased potency or altered selectivity. The data and protocols presented in this guide offer a foundational resource for researchers in the field, facilitating the rational design of new molecules with desired therapeutic properties while minimizing unwanted side effects. Further research into the detailed molecular interactions and downstream signaling pathways of these compounds will continue to advance our understanding of their mechanisms of action and potential clinical applications.

References

Validating the Structure of (1-Phenylcyclohexyl)methanamine: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of (1-Phenylcyclohexyl)methanamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of fully assigned, publicly accessible experimental spectra for this compound, this guide presents a comparative analysis. We will examine the expected NMR chemical shifts by comparing them with the known spectral data of two closely related structural analogs: 1-Phenylcyclohexylamine and N-methyl-1-(1-phenylcyclohexyl)methanamine. This approach allows for a robust validation of the key structural features of the target molecule.

Logical Workflow for Structural Validation

The process of validating a chemical structure using NMR spectroscopy follows a systematic workflow, from sample preparation to final spectral analysis and comparison. The following diagram illustrates the key steps involved in this process.

Structural_Validation_Workflow Workflow for NMR-based Structural Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis and Validation Sample_Purity Ensure Sample Purity Sample_Dissolution Dissolve in Deuterated Solvent Sample_Purity->Sample_Dissolution Sample_Transfer Transfer to NMR Tube Sample_Dissolution->Sample_Transfer Spectrometer_Setup Spectrometer Setup and Tuning Sample_Transfer->Spectrometer_Setup 1H_Acquisition Acquire 1H NMR Spectrum Spectrometer_Setup->1H_Acquisition 13C_Acquisition Acquire 13C NMR Spectrum 1H_Acquisition->13C_Acquisition Process_Spectra Process and Reference Spectra 13C_Acquisition->Process_Spectra Assign_Peaks Assign Chemical Shifts Process_Spectra->Assign_Peaks Compare_Data Compare with Analogs/Predicted Data Assign_Peaks->Compare_Data Structure_Confirmation Confirm Structure Compare_Data->Structure_Confirmation

Caption: A flowchart illustrating the sequential steps for validating a chemical structure using NMR spectroscopy.

Comparative ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The following table compares the expected chemical shifts for this compound with the experimental data from its structural analogs.

Proton Environment Expected Chemical Shift (δ, ppm) for this compound 1-Phenylcyclohexylamine (Analog 1) N-methyl-1-(1-phenylcyclohexyl)methanamine (Analog 2)
Phenyl (Ar-H)7.20 - 7.50 (m, 5H)~7.20 - 7.45 (m, 5H)~7.15 - 7.35 (m, 5H)
Methanamine (-CH₂NH₂)~2.50 - 2.80 (s, 2H)N/AN/A (CH₂NHCH₃)
Cyclohexyl (-CH₂-)1.20 - 2.20 (m, 10H)~1.20 - 2.10 (m, 10H)~1.30 - 2.00 (m, 10H)
Amine (-NH₂)Variable (broad s, 2H)Variable (broad s, 2H)N/A

Note: The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature, and they often appear as a broad singlet.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and provides insights into their electronic environment. Below is a comparison of the expected chemical shifts for this compound with its analogs.

Carbon Environment Expected Chemical Shift (δ, ppm) for this compound 1-Phenylcyclohexylamine (Analog 1) N-methyl-1-(1-phenylcyclohexyl)methanamine (Analog 2)
Phenyl (Quaternary C)~145 - 150~147~148
Phenyl (CH)~125 - 129~126 - 128~125 - 128
Cyclohexyl (Quaternary C)~58 - 62~59~60
Methanamine (-CH₂NH₂)~50 - 55N/A~52
Cyclohexyl (-CH₂-)~22 - 38~22 - 37~22 - 36

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is detailed below.

1. Sample Preparation:

  • For ¹H NMR: Accurately weigh 5-10 mg of the purified compound.[1]

  • For ¹³C NMR: Accurately weigh 20-50 mg of the purified compound.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.

  • To ensure spectral accuracy, add a small amount of an internal standard, such as tetramethylsilane (TMS), for organic solvents.[2]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp spectral lines.[3]

  • Tune and match the probe for both the ¹H and ¹³C frequencies to maximize signal-to-noise.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-220 ppm).

    • A greater number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope. The acquisition time can range from 30 minutes to several hours.[2]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Perform a baseline correction.

  • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Conclusion

The structural validation of this compound can be confidently achieved through a comparative analysis of its ¹H and ¹³C NMR spectra with those of its close structural analogs, 1-Phenylcyclohexylamine and N-methyl-1-(1-phenylcyclohexyl)methanamine. The characteristic signals of the phenyl group, the cyclohexyl ring, and the methanamine side chain are expected to appear in distinct and predictable regions of the NMR spectra. By following the detailed experimental protocol, researchers can obtain high-quality spectral data. A close correlation between the experimental data for the synthesized compound and the expected values presented in this guide would provide strong evidence for the correct chemical structure of this compound.

References

A Comparative Analysis of the Anticonvulsant Activities of 1-Phenylcyclohexylamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant performance of 1-phenylcyclohexylamine (PCA) and its structural analogs. The information presented is based on experimental data from preclinical studies, offering insights into structure-activity relationships and potential avenues for the development of novel anticonvulsant therapies.

Quantitative Comparison of Anticonvulsant Efficacy and Motor Toxicity

The following table summarizes the anticonvulsant activity, motor toxicity, and in vitro binding affinities of 1-phenylcyclohexylamine and a selection of its analogs. The data is primarily derived from studies utilizing the mouse maximal electroshock (MES) seizure test, a standard model for assessing efficacy against generalized tonic-clonic seizures.[1][2] The therapeutic index (TI) is presented as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), with a higher TI indicating a more favorable safety profile.

CompoundModificationMES ED50 (mg/kg, i.p.)Motor Toxicity TD50 (mg/kg, i.p.)Therapeutic Index (TI)PCP Site Binding Ki (nM)
1-Phenylcyclohexylamine (PCA) Parent Compound7.0[3]16.3[3]2.33130
11 3-Methylcyclohexyl (trans)10.134.73.44110
18 2-Methoxyphenyl5.011.42.2839
37 Cyclopentyl analog8.324.12.90140
5 2-Methylcyclohexyl (cis)12.543.53.48240
10 2-Methylcyclohexyl (trans)12.518.51.48150
1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ) Conformationally Restricted Analog14.3[3]43.0[3]3.01110

Structure-Activity Relationship and Key Findings

Studies on a series of 38 analogs of 1-phenylcyclohexylamine have revealed that subtle structural modifications can significantly influence anticonvulsant potency and motor toxicity.[1][2] Several analogs demonstrated a greater separation between their anticonvulsant efficacy and motor side effects compared to the parent compound.[1][2]

Key structural changes that led to an improved therapeutic index include:

  • Methylation of the cyclohexyl ring , particularly in the 3-position trans to the phenyl ring.[1][2]

  • Methoxylation at the ortho position of the phenyl ring .[1][2]

  • Contraction of the cyclohexane ring to a cyclopentane ring.[1][2]

Interestingly, the anticonvulsant activity and motor toxicity of these compounds show a moderate correlation with their binding affinities for phencyclidine (PCP) acceptor sites in the brain, which are associated with the NMDA receptor channel.[1][2]

Experimental Protocols

The evaluation of the anticonvulsant properties of 1-phenylcyclohexylamine and its analogs typically involves the following key experiments:

Maximal Electroshock (MES) Seizure Test

This is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[4]

  • Objective: To determine the ability of a test compound to prevent tonic hindlimb extension induced by a maximal electrical stimulus.

  • Animals: Male mice are commonly used.[2][3]

  • Procedure:

    • Animals are administered the test compound or vehicle, typically via intraperitoneal (i.p.) injection, at a specified time before the electrical stimulus.[4]

    • A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[4][5]

    • The animals are observed for the presence or absence of a tonic hindlimb extension. The absence of this response is considered a protective effect.[4]

    • The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated.[4]

Motor Toxicity Assay

This assay is used to assess the neurological deficit or motor impairment induced by the test compounds.

  • Objective: To determine the dose of a compound that causes motor impairment in 50% of the animals (TD50).

  • Procedure: A common method is the rotorod test, where animals are placed on a rotating rod. The inability of an animal to remain on the rod for a specified period is indicative of motor toxicity. Other observational methods can also be used to assess motor impairment.[1]

PCP Binding Assay

This in vitro assay measures the affinity of the compounds for the PCP binding site on the NMDA receptor.

  • Objective: To determine the binding affinities (Ki values) of the test compounds.

  • Procedure:

    • Rat brain membranes are prepared.[1]

    • The membranes are incubated with a radiolabeled ligand that binds to the PCP site, such as [3H]-1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP), in the presence of varying concentrations of the test compound.[1]

    • The amount of radioligand binding is measured, and the Ki value for the test compound is calculated.[1]

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow for evaluating anticonvulsant activity and the logical relationship of the structure-activity comparison.

experimental_workflow cluster_in_vivo In Vivo Evaluation cluster_in_vitro In Vitro Characterization start Test Compound Administration (e.g., i.p. in mice) mes Maximal Electroshock (MES) Seizure Test start->mes toxicity Motor Toxicity Assay (e.g., Rotorod) start->toxicity ed50 Determine ED50 (Anticonvulsant Potency) mes->ed50 td50 Determine TD50 (Motor Impairment) toxicity->td50 ti Calculate Therapeutic Index (TI = TD50 / ED50) ed50->ti td50->ti ki Determine Ki (Binding Affinity) binding PCP Binding Assay (Rat Brain Membranes) binding->ki

Experimental workflow for anticonvulsant evaluation.

structure_activity_relationship cluster_modifications Structural Modifications cluster_outcomes Observed Outcomes pca 1-Phenylcyclohexylamine (PCA) (Parent Compound) ring_mod Cyclohexyl Ring Modifications pca->ring_mod phenyl_mod Phenyl Ring Modifications pca->phenyl_mod cycloalkyl_mod Cycloalkyl Ring Size Alteration pca->cycloalkyl_mod altered_potency Altered Potency & Toxicity ring_mod->altered_potency phenyl_mod->altered_potency cycloalkyl_mod->altered_potency improved_ti Improved Therapeutic Index altered_potency->improved_ti for specific analogs

Structure-activity relationship of PCA analogs.

Mechanism of Action: NMDA Receptor Antagonism

The anticonvulsant effects of 1-phenylcyclohexylamine and its analogs are primarily attributed to their action as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[6] During seizure activity, excessive neuronal excitation leads to the over-activation of NMDA receptors by the excitatory neurotransmitter glutamate. This results in a significant influx of calcium ions (Ca²⁺) into the neuron, which can trigger a cascade of events leading to sustained seizure activity and potential neuronal damage.[6] By blocking the NMDA receptor channel, these compounds inhibit this excessive calcium influx, thereby dampening neuronal hyperexcitability and suppressing seizures.

nmda_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Excess Glutamate (During Seizure) nmda NMDA Receptor glutamate->nmda Binds to ca_channel Ca²⁺ Channel (Open) nmda->ca_channel Activates ca_influx Excessive Ca²⁺ Influx ca_channel->ca_influx seizure Sustained Seizure Activity ca_influx->seizure pca 1-Phenylcyclohexylamine & Analogs pca->block block->ca_channel Blocks

Signaling pathway of NMDA receptor antagonists in seizure inhibition.

References

Unveiling the Structure-Activity Relationship of Meta-Substituted 1-(1-Phenylcyclohexyl)-1,2,3,6-tetrahydropyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of psychoactive compounds is paramount for designing novel therapeutics with improved potency and selectivity. This guide provides a detailed comparison of meta-substituted 1-(1-phenylcyclohexyl)-1,2,3,6-tetrahydropyridine analogs, focusing on their affinity for the phencyclidine (PCP) binding site on the NMDA receptor. The data presented herein is primarily derived from the seminal work of Thurkauf et al. (1990), which systematically explored the impact of various meta-substituents on the pharmacological profile of these compounds.[1][2]

Comparative Analysis of PCP Binding Affinities

The affinity of a compound for its biological target is a critical determinant of its potency. In the context of 1-(1-phenylcyclohexyl)-1,2,3,6-tetrahydropyridine analogs, the in vitro binding affinity for the PCP site is a strong predictor of their in vivo PCP-like discriminative stimulus effects.[2] The following table summarizes the binding affinities (Ki values) of various meta-substituted analogs, providing a clear quantitative comparison.

Compound IDMeta-Substituent (R)Ki (nM) for [3H]TCP Binding
2a H110
2b CH368
2c C2H555
2d OCH328
2e O(CH2)2O (dioxolane)35
2f OH45
2g CHO450
2h CH=NOH800
2i SCH3120
2j F30
2k Cl85
2l Br100
2m CF3550
PCP (Reference)80
TCP (Reference)12

Key Structure-Activity Relationship Insights

The data reveals a distinct trend in how meta-substituents influence binding affinity. Generally, electron-donating groups at the meta position tend to increase affinity for the PCP binding site, whereas electron-withdrawing groups tend to decrease it.[1] For instance, the methoxy (OCH3) and ethyl (C2H5) substituted analogs (2d and 2c ) exhibit significantly higher affinity (lower Ki values) than the parent compound (2a ). Conversely, analogs with strongly electron-withdrawing groups like trifluoromethyl (CF3) and formyl (CHO) (2m and 2g ) show a marked reduction in binding affinity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays for PCP Binding Site Affinity

The in vitro binding affinities of the test compounds for the PCP binding site were determined using a radioligand binding assay with [3H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine), a high-affinity PCP receptor ligand.

Protocol:

  • Tissue Preparation: Whole rat brains (minus cerebellum) are homogenized in 10 volumes of ice-cold 0.32 M sucrose solution. The homogenate is centrifuged at 900g for 10 minutes. The resulting supernatant is then centrifuged at 31,000g for 20 minutes. The pellet is resuspended in 10 volumes of 50 mM Tris-HCl buffer (pH 7.7) and incubated at 37°C for 30 minutes to degrade endogenous ligands. Following incubation, the suspension is centrifuged again at 31,000g for 20 minutes. The final pellet is resuspended in 10 volumes of the Tris-HCl buffer.

  • Binding Assay: Aliquots of the membrane preparation are incubated with 2 nM [3H]TCP and various concentrations of the unlabeled test compounds in a final volume of 1 mL of 50 mM Tris-HCl buffer.

  • Incubation and Filtration: The incubation is carried out at 25°C for 60 minutes. The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are then washed three times with 4 mL of ice-cold buffer.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM PCP. The inhibition constants (Ki) are calculated from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Drug Discrimination Studies in Rhesus Monkeys

The in vivo PCP-like behavioral effects of selected compounds were evaluated using a drug discrimination paradigm in rhesus monkeys trained to discriminate ketamine from saline.

Protocol:

  • Animal Training: Rhesus monkeys are trained to press one of two levers in a standard operant conditioning chamber to receive a food reward. They are trained to press one lever after an intramuscular injection of ketamine (e.g., 1.0 mg/kg) and the other lever after an injection of saline. Training continues until the monkeys reliably press the correct lever based on the drug administered.

  • Test Sessions: During test sessions, a single dose of a test compound is administered intramuscularly. The percentage of responses on the ketamine-appropriate lever is recorded.

  • Data Analysis: The data is analyzed to determine the dose at which the test compound produces a response comparable to that of the training dose of ketamine. This provides a measure of the compound's in vivo PCP-like activity. The in vivo effects generally show a good correlation with the in vitro binding data, with compounds having lower affinity for the PCP site requiring higher doses to produce ketamine-like discriminative stimulus effects.[1]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the logical relationship between the electronic properties of the meta-substituent and the resulting binding affinity at the PCP receptor.

SAR_meta_substituted_PCP_analogs cluster_substituent Meta-Substituent (R) cluster_activity PCP Receptor Binding Affinity Electron-donating Electron-donating Increased Affinity (Lower Ki) Increased Affinity (Lower Ki) Electron-donating->Increased Affinity (Lower Ki) e.g., -OCH3, -C2H5 Electron-withdrawing Electron-withdrawing Decreased Affinity (Higher Ki) Decreased Affinity (Higher Ki) Electron-withdrawing->Decreased Affinity (Higher Ki) e.g., -CF3, -CHO

Caption: Influence of meta-substituent electronics on PCP receptor binding affinity.

References

The Nexus of Binding Affinity and Stimulus Perception: A Comparative Guide to PCP and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a compound's affinity for its target and its ultimate behavioral effects is paramount. This guide provides a comprehensive comparison of phencyclidine (PCP) and its analogs, focusing on the correlation between their binding affinity at the PCP site of the N-methyl-D-aspartate (NMDA) receptor and their discriminative stimulus effects. The data presented herein is supported by established experimental protocols, offering a clear framework for comparative analysis.

A substantial body of evidence confirms a significant correlation between the in vitro binding affinity of PCP and its analogs for the NMDA receptor's PCP binding site and their in vivo potency in producing PCP-like discriminative stimulus effects.[1][2] Generally, compounds with higher affinity for the PCP binding site are more potent in substituting for PCP in drug discrimination studies.[3][4] This relationship underscores the primary role of the NMDA receptor in mediating the subjective effects of these compounds.

Comparative Analysis of Binding Affinity and Discriminative Stimulus Effects

The following table summarizes the binding affinities (Ki) and discriminative stimulus potencies (ED50) for a range of PCP analogs. The Ki value represents the concentration of the drug that inhibits 50% of the specific binding of a radioligand to the PCP site, with lower values indicating higher affinity. The ED50 value in drug discrimination studies represents the dose of the drug that produces 50% drug-appropriate responding, with lower values indicating higher potency.

CompoundKi (nM) at PCP Binding SiteED50 (mg/kg) for PCP-like Discriminative Stimulus Effects
Phencyclidine (PCP)59[1]~1.0 - 2.5[5][6][7][8]
Tenocyclidine (TCP)Higher than PCP[3]More potent than PCP[3]
N-ethyl-1-phenylcyclohexylamine (PCE)Similar to PCP[3]Similar to PCP[3]
1-(1-phenylcyclohexyl)pyrrolidine (PHP)Lower than PCP[3]Less potent than PCP[3]
1-(1-phenylcyclohexyl)morpholine (PCM)Lower than PCP[3]Less potent than PCP[3]
Ketamine~200 - 3000[9]Less potent than PCP[3]
Methoxetamine (MXE)257[10]Not explicitly found in searches
3-MeO-PCPHigh affinity[11]Not explicitly found in searches
4-MeO-PCPHigh affinity[11]Not explicitly found in searches
Dizocilpine (MK-801)5.7[11]More potent than PCP[12]

Note: Qualitative comparisons are provided where exact numerical values were not available in the search results.

Experimental Protocols

The data presented in this guide are derived from two primary experimental paradigms: radioligand binding assays and drug discrimination studies.

Radioligand Binding Assay for PCP Site Affinity

This in vitro assay quantifies the affinity of a test compound for the PCP binding site on the NMDA receptor.[13][14]

1. Membrane Preparation:

  • Brain tissue (e.g., rat forebrain) is homogenized in a cold buffer solution.[13]

  • The homogenate is centrifuged to pellet the cell membranes containing the NMDA receptors.[15]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[15]

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand that specifically binds to the PCP site (e.g., [3H]TCP or [3H]MK-801) is incubated with the membrane preparation.[16][17]

  • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.[14]

  • The reaction is allowed to reach equilibrium.[14]

3. Separation and Quantification:

  • The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[13]

  • The radioactivity retained on the filter is measured using a scintillation counter.[13]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]

Drug Discrimination Study

This in vivo behavioral assay assesses the ability of a test compound to produce subjective effects similar to a known training drug (in this case, PCP).[18]

1. Animal Training:

  • Animals, typically rats or monkeys, are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet).[5][6]

  • On days when they receive an injection of PCP, they are rewarded for pressing one specific lever (the "drug" lever).[18]

  • On days when they receive a saline injection, they are rewarded for pressing the other lever (the "saline" lever).[18]

  • Training continues until the animals reliably press the correct lever depending on the injection they received.[5]

2. Generalization Testing:

  • Once trained, the animals are administered various doses of a test compound.

  • The percentage of responses on the "drug" lever is measured.[18]

  • Full generalization is considered to have occurred if the animal predominantly presses the "drug" lever.

3. Data Analysis:

  • A dose-response curve is generated by plotting the percentage of drug-lever responding against the dose of the test compound.

  • The ED50 value, the dose that produces 50% drug-lever responding, is calculated from this curve.[5]

Visualizing the Mechanisms

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the NMDA receptor, highlighting the binding sites for glutamate, the co-agonist glycine, and the internal PCP binding site. PCP and its analogs act as non-competitive antagonists by binding within the ion channel, thereby blocking the influx of Ca2+ and Na+ ions.[19][20]

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_Na_Influx Ca²⁺ / Na⁺ Influx Blocked NMDA_Receptor->Ca_Na_Influx Channel Block PCP_Site PCP Binding Site PCP_Site->NMDA_Receptor Downstream Inhibition of Downstream Signaling Ca_Na_Influx->Downstream PCP_Drug PCP / Analog PCP_Drug->PCP_Site Binds

Caption: NMDA Receptor Signaling and PCP Blockade.

Experimental Workflow for Correlating Binding Affinity with Discriminative Stimulus Effects

This diagram outlines the logical flow of the experimental procedures used to establish the correlation between PCP binding site affinity and discriminative stimulus effects.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki Value (Binding Affinity) Binding_Assay->Ki_Value Correlation_Analysis Correlation Analysis Ki_Value->Correlation_Analysis Input Discrimination_Study Drug Discrimination Study ED50_Value Determine ED50 Value (Discriminative Potency) Discrimination_Study->ED50_Value ED50_Value->Correlation_Analysis Input Conclusion Establish Relationship: Binding Affinity vs. Stimulus Effect Correlation_Analysis->Conclusion

Caption: Experimental Workflow for Correlation Analysis.

References

Comparing Motor Impairment and Lethality of Phencyclidine Analogs in Mice: A Review of Rotarod and Lethal Dose Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two critical preclinical assays—the rotarod test for motor coordination and lethal dose (LD50) studies—in the evaluation of phencyclidine (PCP) analogs in mice. Understanding the relationship between the ataxic (motor impairment) effects and the toxicity of these compounds is crucial for assessing their therapeutic potential and abuse liability.

While a key study by Vaupel et al. (1984) provides a direct comparison of a series of PCP analogs, this guide also incorporates general methodologies for these assays to offer a broader context for researchers.

Summary of Comparative Data

A comprehensive study by Vaupel et al. compared a series of phencyclidine (PCP) related analogs, synthetic precursors, and metabolites for their ability to induce ataxia (motor impairment) using the rotarod method and for their acute 4-hour lethality in mice.[1]

Unfortunately, the specific quantitative ED50 (median effective dose for ataxia) and LD50 (median lethal dose) values for each analog from this seminal study are not publicly available in the accessed literature. However, the study's abstract provides a valuable qualitative and semi-quantitative summary of the findings.[1]

Key Findings from Vaupel et al. (1984):

  • Ataxia Potency: The potencies of the tested PCP-related compounds to produce ataxia ranged from 0.05 to 2.15 times the potency of PCP itself.[1]

    • Most Potent: N-ethyl-1-phenylcyclohexylamine, 1-[1-(2-thienyl)-cyclohexyl]-piperidine, and 1-[1-(2-thienyl)-cyclohexyl]-pyrrolidine were among the most potent in causing motor impairment.[1]

    • Least Potent: 1-(1-phenyl-cyclohexyl)-4-methylpiperidine, the phenyl and thienyl morpholines, and 4-phenyl-4-piperidinocyclohexanol were the least potent.[1]

  • Duration of Action: The duration of the ataxic effects for the analogs ranged from 18 to 65 minutes.[1]

  • Lethality Potency: The overall potencies for lethality relative to PCP covered a narrower range, from 0.16 to 1.83 times that of PCP.[1] The carbonitrile precursors were identified as being the most potent in terms of lethality.[1]

  • Lethal Effects: The lethal effects of PCP and its analogs were characterized by seizures and respiratory depression.[1]

Experimental Protocols

Below are detailed, generalized methodologies for the rotarod and lethal dose experiments based on standard practices in rodent research. The specific parameters used in the Vaupel et al. study may have differed.

Rotarod Assay for Motor Coordination

The rotarod test is a widely used method to assess motor coordination, balance, and motor learning in rodents.

Objective: To determine the dose-dependent effect of a phencyclidine analog on the motor coordination of mice by measuring their ability to remain on a rotating rod.

Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip, typically divided into lanes to allow for the testing of multiple animals simultaneously. The speed of rotation can be constant or accelerating.

Procedure:

  • Acclimation: Mice are first acclimated to the testing room for a defined period (e.g., 30-60 minutes) to reduce stress.

  • Training (Optional but Recommended): Mice may be trained on the rotarod at a low, constant speed for one or more sessions before the test day. This is to ensure that the measured effect is due to the drug and not to the novelty of the apparatus.

  • Drug Administration: Animals are divided into groups and administered either a vehicle control or a specific dose of the PCP analog, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Testing: At a predetermined time after drug administration (corresponding to the expected peak effect of the compound), each mouse is placed on the rotarod.

  • Data Collection: The latency to fall from the rotating rod is recorded. The trial may have a maximum duration (e.g., 300 seconds). If the mouse clings to the rod and makes a full passive rotation, this is often also counted as a fall.

  • Dose-Response Curve: The procedure is repeated with different doses of the analog to generate a dose-response curve, from which the ED50 (the dose at which 50% of the animals fail the test) can be calculated.

Lethal Dose (LD50) Determination

The LD50 study is a toxicological assay to determine the dose of a substance that is lethal to 50% of a test population.

Objective: To determine the acute median lethal dose (LD50) of a phencyclidine analog in mice.

Procedure:

  • Animal Selection: Healthy, adult mice of a specific strain and sex are used. Animals are housed in standard conditions with free access to food and water.

  • Dose Ranging: A preliminary dose-ranging study is often conducted with a small number of animals to identify the approximate range of doses that cause lethality.

  • Group Assignment: Animals are randomly assigned to several groups, including a control group receiving the vehicle and multiple experimental groups each receiving a different, escalating dose of the PCP analog.

  • Drug Administration: The compound is administered via a specific route (e.g., i.p., i.v., or oral gavage).

  • Observation Period: The animals are observed for a fixed period, typically 24 hours, though shorter periods such as 4 hours can be used for acute toxicity assessments.[1] Observations include monitoring for signs of toxicity (e.g., seizures, respiratory depression, stereotyped behaviors) and the number of fatalities in each group.[1]

  • LD50 Calculation: The number of deaths at each dose level is recorded. Statistical methods, such as probit analysis, are then used to calculate the LD50 value and its confidence intervals.

Visualizations

experimental_workflow cluster_rotarod Rotarod Assay cluster_ld50 Lethal Dose (LD50) Study cluster_data Data Analysis RA1 Animal Acclimation & Training RA2 Drug Administration (Vehicle or PCP Analog) RA1->RA2 RA3 Placement on Rotarod RA2->RA3 RA4 Measure Latency to Fall RA3->RA4 RA5 Calculate ED50 RA4->RA5 DA1 Dose-Response Curves RA5->DA1 LD1 Animal Grouping LD2 Dose Administration (Vehicle or PCP Analog) LD1->LD2 LD3 Observation Period (e.g., 4 or 24 hours) LD2->LD3 LD4 Record Mortalities LD3->LD4 LD5 Calculate LD50 LD4->LD5 LD5->DA1 DA2 Therapeutic Index (LD50 / ED50) DA1->DA2

Caption: Experimental workflow for rotarod and LD50 studies.

logical_relationship cluster_cause Pharmacological Action cluster_effects Observed Effects in Mice PCP_Analog PCP Analog Administration Motor_Impairment Motor Impairment (Ataxia) Measured by Rotarod PCP_Analog->Motor_Impairment Lower Doses Lethality Lethality (Seizures, Respiratory Depression) PCP_Analog->Lethality Higher Doses Motor_Impairment->Lethality Escalating Dose

Caption: Relationship between PCP analog dose, motor impairment, and lethality.

References

A Comparative Guide to the Validation of Analytical Methods for Psychoactive Arylcycloalkylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the detection and quantification of psychoactive arylcycloalkylamines, a prominent class of new psychoactive substances (NPS). The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategies for their specific needs.

Data Presentation: Quantitative Comparison of Analytical Methods

The validation of analytical methods is crucial to ensure the reliability and accuracy of results. Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ). The following tables summarize these parameters for the analysis of various arylcycloalkylamines in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: LC-MS/MS Method Performance for Arylcycloalkylamine Analysis in Blood/Serum

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Reference
3-MeO-PCESerum0.45.0[1]
3-MeO-PCPSerum0.45.0[1]
4-MeO-PCPSerum0.45.0[1]
KetamineSerum0.8 (µg/L)5.0[1]
Methoxetamine (MXE)Serum0.45.0[1]
Phencyclidine (PCP)Serum4.05.0[1]
KetamineBloodN.S.0.5[1]
Methoxetamine (MXE)Blood0.2N.S.[1]
3-MeO-PCPBlood0.10.3[1]
4-MeO-PCPBlood0.10.3[1]
KetamineBlood0.30.5[1]
Methoxetamine (MXE)Blood0.30.5[1]
Norketamine (NKET)Blood0.30.5[1]
KetaminePostmortem Blood (DBS)0.52[1]
Norketamine (NKET)Postmortem Blood (DBS)0.52[1]

N.S. - Not Specified, DBS - Dried Blood Spot

Table 2: GC-MS Method Performance for Psychoactive Substance Analysis

Analyte CategoryMatrixLOD (µg/mL)LOQ (µg/mL)Reference
Synthetic Cathinones (Mephedrone)BloodN.S.0.25[2]
Synthetic Cannabinoids (JWH-018, AM-2201)Blood0.0020.005[2]
Synthetic Opioids (AH-7921)BloodN.S.N.S.[2]
Synthetic Cathinones (Mephedrone)Urine0.08N.S.[2]
Synthetic Cannabinoids (JWH-018, AM-2201)Urine0.002N.S.[2]
Ketamine & MetabolitesUrine10 (ng/mL)10 (ng/mL)[1]

N.S. - Not Specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Arylcycloalkylamines from Plasma

This protocol outlines a general procedure for the extraction of arylcycloalkylamines from plasma samples prior to LC-MS/MS analysis.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add an internal standard.

    • Add 200 µL of 2% formic acid in water to precipitate proteins and adjust the pH for optimal binding to the SPE sorbent.

    • Vortex the sample for 10 seconds.

    • Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution:

    • Elute the analytes from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis of Sympathomimetic Amines in Urine

This protocol describes a rapid method for the identification of sympathomimetic amines, including some arylcycloalkylamines, in urine.[3]

  • Sample Preparation (with derivatization):

    • To 0.1 mL of urine, add internal standards (e.g., amphetamine-d5, methamphetamine-d5).

    • Adjust the pH to 9.3 with borate buffer.

    • Perform a liquid-liquid extraction with 9:1 chloroform/isopropanol.

    • Centrifuge and separate the organic phase.

    • Add 10% methanolic HCl and evaporate to dryness under nitrogen.

    • Reconstitute the residue with a derivatizing agent (e.g., HFBA) for on-column derivatization during GC-MS analysis.[3]

  • Sample Preparation (without derivatization):

    • To 1.0 mL of urine, add an internal standard (e.g., diazepam-d5).

    • Perform the same extraction procedure as above.

    • Reconstitute the final extract in ethyl acetate.

  • GC-MS Conditions:

    • Injection Port Temperature: 260°C

    • GC Column: Appropriate for amine analysis (e.g., DB-5ms)

    • Carrier Gas: Helium

    • MS Detection: Electron Ionization (EI) in full scan or selected ion monitoring (SIM) mode.

Mandatory Visualization

Signaling Pathways of Psychoactive Arylcycloalkylamines

Arylcycloalkylamines, such as ketamine and phencyclidine (PCP), are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4] This interaction is a key mechanism underlying their psychoactive effects. The binding of these compounds to the NMDA receptor blocks the influx of calcium ions, which in turn modulates downstream signaling pathways, including the mammalian target of rapamycin (mTOR) pathway.[5][6] The activation of the mTOR pathway is believed to play a role in the rapid antidepressant effects observed with some of these compounds.[5][6]

Arylcycloalkylamine Signaling Pathway cluster_0 Neuron Arylcycloalkylamine Arylcycloalkylamine NMDA_Receptor NMDA Receptor Arylcycloalkylamine->NMDA_Receptor Binds to Ca_Influx Ca2+ Influx (Blocked) NMDA_Receptor->Ca_Influx Inhibits mTOR_Pathway mTOR Pathway Activation Ca_Influx->mTOR_Pathway Modulates Synaptic_Plasticity Alterations in Synaptic Plasticity mTOR_Pathway->Synaptic_Plasticity Leads to Psychoactive_Effects Psychoactive Effects Synaptic_Plasticity->Psychoactive_Effects Results in

Caption: Arylcycloalkylamine NMDA receptor antagonism and downstream signaling.

General Experimental Workflow for Arylcycloalkylamine Analysis

The analysis of arylcycloalkylamines in biological samples typically follows a standardized workflow, from sample collection to data analysis. This process ensures the accuracy and reliability of the results.

Experimental Workflow Sample_Collection Sample Collection (Blood, Urine, etc.) Sample_Preparation Sample Preparation (e.g., SPE, LLE) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (GC or LC) Sample_Preparation->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MS or MS/MS) Chromatographic_Separation->Mass_Spectrometric_Detection Data_Analysis Data Analysis and Quantification Mass_Spectrometric_Detection->Data_Analysis Method_Validation Method Validation (LOD, LOQ, Accuracy, Precision) Data_Analysis->Method_Validation Feedback for

Caption: General workflow for the analysis of arylcycloalkylamines.

References

Comparative Pharmacology of Hydroxylated Phencyclidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacology of hydroxylated derivatives of phencyclidine (PCP). It is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development, offering a concise overview of the structure-activity relationships, receptor binding affinities, and functional effects of these compounds. The information is presented with a focus on experimental data to facilitate informed research and development decisions.

Introduction to Phencyclidine and its Hydroxylated Derivatives

Phencyclidine (PCP) is a dissociative anesthetic that primarily acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] Its potent psychotomimetic effects have limited its clinical use and led to its classification as a controlled substance. The metabolism of PCP in the body involves oxidative hydroxylation, leading to the formation of various hydroxylated derivatives.[1] These metabolites, along with synthetically produced hydroxylated analogs, exhibit a range of pharmacological activities that differ from the parent compound. Understanding the comparative pharmacology of these derivatives is crucial for elucidating the mechanisms of PCP's effects and for the development of novel therapeutic agents targeting the NMDA receptor and other related pathways.

Hydroxylation can occur on the phenyl, cyclohexyl, or piperidine rings of the PCP molecule. The position of the hydroxyl group significantly influences the compound's binding affinity and selectivity for various receptors, leading to distinct pharmacological profiles. This guide focuses on a comparative analysis of these derivatives, with a particular emphasis on their interactions with the NMDA, opioid, and sigma receptors.

Comparative Receptor Binding Affinities

The primary mechanism of action for PCP and its derivatives is the blockade of the ion channel of the NMDA receptor. However, these compounds also interact with other receptor systems, contributing to their complex pharmacological effects. The following table summarizes the available quantitative data on the binding affinities (Ki) of PCP and several of its hydroxylated derivatives for key receptors. Lower Ki values indicate higher binding affinity.

CompoundNMDA Receptor (PCP Site) Ki (nM)µ-Opioid Receptor (MOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Sigma-1 (σ₁) Receptor Ki (nM)
Phencyclidine (PCP)59 - 250[1][2]11,000 - 26,000[2]4,100[2]73,000[2]>10,000[1]
3-Hydroxyphencyclidine (3-HO-PCP)30[2]39 - 60[2]140[2]2,300[2]42[2]
ortho-hydroxy-PCPGenerally 10-80 fold lower affinity for PCP site than PCP[3]----
para-hydroxy-PCPGenerally 10-80 fold lower affinity for PCP site than PCP[3]----
1-(1-phenylcyclohexyl)-4-piperidinolGenerally 10-80 fold lower affinity for PCP site than PCP[3]----
3-phenyl-3-(1-piperidinyl)cyclohexanolGenerally 10-80 fold lower affinity for PCP site than PCP[3]----
4-phenyl-4-(1-piperidinyl)cyclohexanolGenerally 10-80 fold lower affinity for PCP site than PCP[3]----

Experimental Protocols

This section details the methodologies for two key experiments used to characterize the pharmacological properties of hydroxylated PCP derivatives.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of hydroxylated PCP derivatives for the PCP binding site on the NMDA receptor.

Materials:

  • [³H]MK-801 (a high-affinity radioligand for the PCP site)

  • Unlabeled test compounds (hydroxylated PCP derivatives)

  • Rat brain cortex membranes (source of NMDA receptors)

  • Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

  • 96-well microplates

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Rat brain membranes, [³H]MK-801 (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Rat brain membranes, [³H]MK-801, and a high concentration of unlabeled PCP or MK-801 (to saturate the specific binding sites).

    • Competition Binding: Rat brain membranes, [³H]MK-801, and varying concentrations of the hydroxylated PCP derivative being tested.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Rotarod Assay for In Vivo Motor Coordination

This assay is used to assess the in vivo effects of hydroxylated PCP derivatives on motor coordination and balance, which can be indicative of their dissociative and ataxic properties.

Materials:

  • Rotarod apparatus (an accelerating rotating rod)

  • Test animals (e.g., male C57BL/6 mice)

  • Test compounds (hydroxylated PCP derivatives) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

Procedure:

  • Acclimation and Training: Acclimate the mice to the testing room for at least 30 minutes before the experiment. Train the mice on the rotarod for a few trials on the day before the experiment to establish a stable baseline performance. This typically involves placing the mice on the rod rotating at a low, constant speed and gradually increasing it.

  • Drug Administration: On the day of the experiment, administer the hydroxylated PCP derivative or the vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

  • Testing: At a predetermined time after drug administration (e.g., 15-30 minutes), place the mice on the accelerating rotarod. The rod typically starts at a low speed (e.g., 4 rpm) and gradually accelerates to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Data Collection: Record the latency to fall from the rod for each mouse. A cutoff time is usually set (e.g., 300 seconds).

  • Data Analysis: Compare the latency to fall for the drug-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in the latency to fall indicates impaired motor coordination.

Visualizations

Signaling Pathways

The primary pharmacological effect of PCP and its derivatives is the blockade of the NMDA receptor, which plays a crucial role in synaptic plasticity and neurotransmission. Disruption of NMDA receptor function is implicated in the pathophysiology of schizophrenia.

Caption: NMDA receptor signaling pathway and the site of action for PCP and its hydroxylated derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative pharmacological characterization of hydroxylated PCP derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Hydroxylated PCP Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assays (NMDA, Opioid, Sigma Receptors) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Flux) Binding_Assay->Functional_Assay Data_Analysis Data Analysis (Ki, IC50, ED50) Binding_Assay->Data_Analysis Behavioral_Assay Behavioral Assays (e.g., Rotarod, Locomotor Activity) Functional_Assay->Behavioral_Assay Functional_Assay->Data_Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Assay->PK_PD Behavioral_Assay->Data_Analysis PK_PD->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Experimental workflow for the pharmacological evaluation of hydroxylated PCP derivatives.

Structure-Activity Relationship

The position of the hydroxyl group on the PCP molecule significantly impacts its binding affinity for the NMDA receptor.

SAR_Hydroxylation cluster_derivatives Hydroxylated Derivatives cluster_affinity Relative NMDA Receptor Affinity PCP Phencyclidine (PCP) Phenyl Ring Cyclohexyl Ring Piperidine Ring ortho_OH ortho-hydroxy-PCP (Phenyl Ring) PCP:p_phenyl->ortho_OH Hydroxylation meta_OH meta-hydroxy-PCP (3-HO-PCP) (Phenyl Ring) PCP:p_phenyl->meta_OH Hydroxylation para_OH para-hydroxy-PCP (Phenyl Ring) PCP:p_phenyl->para_OH Hydroxylation cyclohexyl_OH Cyclohexyl-hydroxy-PCP PCP:c_cyclohexyl->cyclohexyl_OH Hydroxylation piperidine_OH Piperidine-hydroxy-PCP PCP:n_piperidine->piperidine_OH Hydroxylation Low_Affinity Decreased Affinity ortho_OH->Low_Affinity High_Affinity Increased Affinity meta_OH->High_Affinity para_OH->Low_Affinity cyclohexyl_OH->Low_Affinity piperidine_OH->Low_Affinity

Caption: Structure-activity relationship of hydroxylation on PCP's NMDA receptor affinity.

Conclusion

The hydroxylation of phencyclidine leads to a diverse range of pharmacological profiles. Notably, 3-hydroxyphencyclidine (3-HO-PCP) exhibits a significantly higher affinity for the NMDA receptor compared to PCP, along with potent activity at opioid receptors.[2] In contrast, hydroxylation at other positions on the phenyl ring, as well as on the cyclohexyl and piperidine rings, generally results in a decrease in affinity for the PCP binding site.[3]

This comparative guide highlights the importance of positional isomers in determining the pharmacological activity of PCP derivatives. The provided data and experimental protocols offer a foundation for further research into the therapeutic potential and toxicological profiles of these compounds. Future studies should aim to obtain more comprehensive quantitative data for a wider array of hydroxylated derivatives to build a more complete understanding of their structure-activity relationships. This knowledge will be invaluable for the design of novel NMDA receptor modulators with improved therapeutic indices.

References

evaluating the neuroprotective efficacy of novel compounds in a rat hypoxia/ischemia model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of three novel compounds—Inter-alpha Inhibitor Proteins (IAIPs), Superoxide Dismutase (SOD) Mimetics (M40403/M40401), and Peptidomimetic compounds (Syn3/d-Syn3)—in a neonatal rat model of hypoxia-ischemia (HI). The data presented is compiled from recent preclinical studies and is intended to aid in the evaluation and selection of promising therapeutic candidates for further investigation.

Comparative Efficacy of Neuroprotective Compounds

The following table summarizes the quantitative data on the neuroprotective effects of the selected compounds in reducing brain injury following hypoxia-ischemia in neonatal rats. The primary endpoint highlighted is the reduction in infarct volume or tissue loss, a key indicator of neuroprotection.

Compound ClassSpecific Agent(s)Dosage and AdministrationModelKey Efficacy EndpointResultsReference
Inter-alpha Inhibitor Proteins (IAIPs) Human plasma-derived IAIPs30, 60, 90 mg/kg, intraperitoneal (i.p.) at 0, 24, and 48 hours post-HIP7 Wistar rats, right carotid artery ligation + 2 hours of 8% O2Infarct Volume ReductionCombined treatment groups (30, 60, 90 mg/kg) showed a significant reduction in infarct volume in the hemisphere (0.75-fold), cortex (0.77-fold), and striatum (0.74-fold) in males. No significant differences were observed between the different doses.[1][2]
Superoxide Dismutase (SOD) Mimetics M404033 mg/kg, i.p. 2 hours before 3 hours of 8% hypoxiaImmature ratsInfarct Volume ReductionReduced infarct volume to 39.7 +/- 7.2% compared to 73.9 +/- 8.9% in vehicle-treated animals.[3]
M404013 mg/kg, i.p. 2 hours before 3 hours of 8% hypoxiaImmature ratsInfarct Volume ReductionReduced infarct volume to 37.2 +/- 6.4% compared to 73.9 +/- 8.9% in vehicle-treated animals.[3]
Peptidomimetic Compounds Syn3Not specified in H-I modelP7 rats, carotid artery ligation + 90 min of 8% oxygenTissue Volume Loss ReductionReduced tissue volume loss by 47.0% in the combined male and female group, and by 52.3% in females.
d-Syn3Not specified in H-I modelP7 rats, carotid artery ligation + 90 min of 8% oxygenTissue Volume Loss ReductionReduced tissue volume loss by 41.0% in the combined male and female group, and by 65.0% in males.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Neonatal Hypoxia-Ischemia Rat Model (Rice-Vannucci Method)

This widely used model induces unilateral brain injury in neonatal rats, mimicking many aspects of hypoxic-ischemic encephalopathy in human infants.

  • Animals: Postnatal day 7 (P7) Sprague-Dawley or Wistar rat pups of both sexes are used.

  • Procedure:

    • Anesthesia: Pups are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance).

    • Carotid Artery Ligation: A midline cervical incision is made, and the right common carotid artery is isolated and permanently ligated with a 5-0 surgical silk suture. The incision is then closed.

    • Recovery: Pups are returned to their dam for a recovery period of 1-2 hours.

    • Hypoxic Exposure: Pups are placed in a humidified, temperature-controlled chamber (37°C) and exposed to a hypoxic gas mixture (8% oxygen and 92% nitrogen) for a duration of 90 minutes to 2.5 hours, depending on the desired severity of injury.

    • Post-Hypoxia Recovery: After hypoxia, the pups are returned to their dam.

  • Sham Control: Sham-operated animals undergo the same surgical procedure, including isolation of the carotid artery, but the artery is not ligated. They are exposed to normoxic air (21% oxygen) under the same chamber conditions.

Evaluation of Brain Infarct Volume (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and infarcted brain tissue.

  • Tissue Preparation: At a predetermined time point after HI (e.g., 24, 48, or 72 hours), rats are euthanized, and their brains are rapidly removed and placed in a cold saline solution.

  • Staining Procedure:

    • The brains are sectioned into 2 mm thick coronal slices using a brain matrix.

    • The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

    • The TTC solution is then replaced with 4% paraformaldehyde in PBS for fixation.

  • Image Analysis:

    • The stained brain slices are scanned or photographed.

    • Image analysis software (e.g., ImageJ) is used to measure the area of the infarcted (white) and non-infarcted (red) tissue in each hemisphere.

    • The infarct volume is calculated by summing the infarcted areas of all slices and multiplying by the slice thickness. Results are often expressed as a percentage of the total hemispheric volume to correct for edema.

Assessment of Apoptosis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation: Brains are fixed by transcardial perfusion with 4% paraformaldehyde, followed by post-fixation and cryoprotection. The brains are then sectioned on a cryostat or microtome.

  • Staining Procedure:

    • Permeabilization: Brain sections are treated with proteinase K or a similar permeabilizing agent to allow enzyme access to the DNA.

    • Labeling: The sections are incubated with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescein-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • Detection: If a fluorescently labeled dUTP is used, the sections can be directly visualized under a fluorescence microscope. If a biotin-labeled dUTP is used, a secondary detection step with streptavidin conjugated to a fluorescent probe or an enzyme (e.g., horseradish peroxidase) is required.

    • Counterstaining: A nuclear counterstain such as DAPI or Hoechst is often used to visualize all cell nuclei.

  • Quantification: The number of TUNEL-positive (apoptotic) cells is counted in specific brain regions of interest and is often expressed as a percentage of the total number of cells (as determined by the nuclear counterstain).

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathways for each class of neuroprotective compounds.

experimental_workflow cluster_model Hypoxia-Ischemia Model cluster_treatment Treatment Groups cluster_assessment Neuroprotection Assessment P7 P7 Rat Pups Ligation Unilateral Common Carotid Artery Ligation P7->Ligation Recovery1 Recovery (1-2 hours) Ligation->Recovery1 Hypoxia Hypoxic Exposure (8% O2, 90-150 min) Recovery1->Hypoxia CompoundA Compound A Hypoxia->CompoundA CompoundB Compound B Hypoxia->CompoundB CompoundC Compound C Hypoxia->CompoundC Vehicle Vehicle Control Hypoxia->Vehicle TTC TTC Staining (Infarct Volume) CompoundA->TTC TUNEL TUNEL Assay (Apoptosis) CompoundA->TUNEL Behavioral Behavioral Tests CompoundA->Behavioral CompoundB->TTC CompoundB->TUNEL CompoundB->Behavioral CompoundC->TTC CompoundC->TUNEL CompoundC->Behavioral Vehicle->TTC Vehicle->TUNEL Vehicle->Behavioral

Caption: Experimental workflow for evaluating neuroprotective compounds.

iaip_pathway HI Hypoxia-Ischemia Inflammation Neuroinflammation (Microglia/Astrocyte Activation, Cytokine Release) HI->Inflammation BBB Blood-Brain Barrier Disruption HI->BBB IAIPs Inter-alpha Inhibitor Proteins (IAIPs) IAIPs->Inflammation IAIPs->BBB NeuronalInjury Neuronal Injury & Apoptosis Inflammation->NeuronalInjury BBB->NeuronalInjury

Caption: Proposed signaling pathway for Inter-alpha Inhibitor Proteins.

sod_pathway HI Hypoxia-Ischemia ROS Superoxide Radicals (O2-) HI->ROS SOD SOD Mimetics (M40403/M40401) SOD->ROS Scavenging OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress H2O2 Hydrogen Peroxide (H2O2) ROS->H2O2 Catalyzed by SOD Mimetics NeuronalInjury Neuronal Injury & Apoptosis OxidativeStress->NeuronalInjury

Caption: Proposed signaling pathway for Superoxide Dismutase Mimetics.

syn3_pathway cluster_postsynaptic Postsynaptic Terminal PSD95 PSD-95 TrkB TrkB Receptor PSD95->TrkB Stabilizes Interaction ProSurvival Pro-survival Signaling TrkB->ProSurvival Syn3 Syn3 / d-Syn3 Syn3->PSD95 Binds to PDZ3 domain NeuronalProtection Neuroprotection (Reduced Apoptosis) ProSurvival->NeuronalProtection HI Hypoxia-Ischemia Disruption Disruption of PSD-95/TrkB Interaction HI->Disruption Disruption->ProSurvival

References

Unmasking New Psychoactive Substances: A Comparative Guide to Cross-Reactivity in PCP Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of new psychoactive substances (NPS) presents a significant challenge to conventional drug screening methods. Immunoassays, the frontline tool for rapid drug detection, are particularly susceptible to cross-reactivity from structurally similar NPS, leading to potential misinterpretation of results. This guide provides a comparative analysis of the cross-reactivity of various NPS in commercially available phencyclidine (PCP) immunoassays, supported by experimental data to aid researchers in navigating this complex issue.

The Challenge of NPS in PCP Screening

Phencyclidine immunoassays are designed to detect PCP and its metabolites. However, the structural similarities between PCP and a growing number of emerging dissociative NPS, such as synthetic arylcyclohexylamines, can lead to significant cross-reactivity. This interaction can result in false-positive PCP screenings, complicating clinical diagnoses and forensic investigations. Understanding the extent of this cross-reactivity is crucial for the accurate interpretation of immunoassay results and the development of more specific detection methods.

Comparative Analysis of Cross-Reactivity

The following table summarizes the quantitative cross-reactivity of various new psychoactive substances with commercial PCP immunoassays, as reported in several key studies. It is important to note that cross-reactivity can vary significantly depending on the specific immunoassay kit and the concentration of the substance.

New Psychoactive Substance (NPS)Immunoassay TypeMatrix% Cross-ReactivityReference
3-Methoxy-PCP (3-MeO-PCP) Enzyme Immunoassay (EIA)Urine (spiked)1-143%[1][2]
ELISAWhole BloodHigh (not specified)[3]
4-Methoxy-PCP (4-MeO-PCP) Enzyme Immunoassay (EIA)Urine (spiked)1-143%[1][2]
3-Hydroxy-PCP (3-OH-PCP) ELISAWhole Blood151%[4][5][6]
Chloro-PCP ELISAWhole Blood137%[4][5][6]
Fluoro-PCP ELISAWhole Blood56.6%[7]
Methoxetamine (MXE) Enzyme Immunoassay (EIA)Urine (spiked)0.04-0.25%[1][2]
Ketamine Enzyme Immunoassay (EIA)Urine (spiked)Not Detected[1][2]
Methoxy-PCE ELISAWhole Blood4.18%[7]
Hydroxy-PCE ELISAWhole Blood6.85%[7]
Methoxpropamine ELISAWhole BloodNo Cross-Reactivity[7]
Deschloro-N-ethyl ketamine ELISAWhole BloodNo Cross-Reactivity[7]

Key Observations:

  • PCP analogs with minor modifications to the core structure, such as 3-MeO-PCP, 4-MeO-PCP, and 3-OH-PCP, generally exhibit high cross-reactivity with PCP immunoassays.[1][2][3][4][5][6]

  • Substances with more significant structural differences from PCP, like methoxetamine and ketamine, show very low to no cross-reactivity.[1][2]

  • The type of immunoassay and the biological matrix can influence the degree of cross-reactivity observed.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies to assess immunoassay cross-reactivity. A typical experimental protocol involves the following steps:

1. Preparation of Spiked Samples:

  • Stock solutions of the NPS of interest and a reference standard (PCP) are prepared in a suitable solvent (e.g., methanol).

  • These stock solutions are then used to spike a drug-free biological matrix, such as urine or whole blood, to achieve a range of concentrations.

2. Immunoassay Procedure:

  • The spiked samples, along with positive and negative controls, are analyzed using a commercial PCP immunoassay kit (e.g., ELISA, EMIT).

  • The assay is performed according to the manufacturer's instructions. This typically involves the incubation of the sample with an antibody specific to PCP and an enzyme-labeled PCP conjugate.

3. Data Analysis and Calculation of Cross-Reactivity:

  • The response (e.g., absorbance in an ELISA) of the immunoassay to the spiked NPS is measured.

  • The concentration of the NPS that produces a response equivalent to the assay's cutoff calibrator for PCP is determined.

  • The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (Concentration of PCP at cutoff / Concentration of NPS at cutoff) x 100

Visualizing the Immunoassay Workflow

The following diagram illustrates the general principle of a competitive enzyme-linked immunosorbent assay (ELISA), a common type of immunoassay used for drug screening.

ImmunoassayWorkflow cluster_sample Sample Preparation cluster_reaction Competitive Binding cluster_detection Detection Sample Urine/Blood Sample SpikedNPS Spiked with NPS or PCP Standard Sample->SpikedNPS Incubation Sample + Enzyme-labeled PCP are added to the well SpikedNPS->Incubation Well Well coated with PCP-specific Antibodies Binding PCP/NPS in sample and enzyme-labeled PCP compete for antibody binding sites Incubation->Binding Wash Wash to remove unbound components Binding->Wash Substrate Substrate is added Wash->Substrate Color Enzyme converts substrate to a colored product Substrate->Color Read Absorbance is measured Color->Read

Caption: Workflow of a competitive immunoassay for PCP detection.

Conclusion and Future Directions

The cross-reactivity of new psychoactive substances in PCP immunoassays is a significant concern for the toxicology community. While some PCP analogs show strong cross-reactivity, enabling their potential detection through these screening tools, others with lower reactivity may lead to false-negative results.[1][2] It is imperative for laboratories to be aware of these limitations and to use more specific confirmatory methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to verify presumptive positive results.[8]

Future research should focus on the continued evaluation of emerging NPS for their cross-reactivity with existing immunoassays and the development of new, more specific antibodies that can differentiate between PCP and its numerous analogs. This will enhance the accuracy of drug screening and ensure the reliable identification of NPS use.

References

Safety Operating Guide

Safe Disposal of (1-Phenylcyclohexyl)methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of (1-Phenylcyclohexyl)methanamine, ensuring the safety of laboratory personnel and adherence to regulatory standards. The following procedures are based on established safety protocols for hazardous chemical waste.

This compound is a chemical that requires careful handling and disposal due to its potential hazards. Safety Data Sheets (SDS) for structurally similar compounds indicate that this class of chemicals can be harmful if swallowed, cause severe skin burns, and result in serious eye damage.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to observe the following safety measures to minimize exposure and risk:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a laboratory coat.[3]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors or aerosols.[1][3][4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][5]

  • Spill Management: In case of a spill, evacuate the immediate area. Cover drains to prevent the substance from entering the sewer system.[1][2] Absorb the spill with an inert material, such as sand or vermiculite, and collect it into a suitable, sealed container for disposal.[1]

Quantitative Safety and Disposal Data

The following table summarizes key precautionary and disposal information derived from safety data sheets of analogous chemical compounds.

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat, face protection.[1][2][3]
Handling Environment Well-ventilated area or chemical fume hood.[1][3][4]
Waste Container Original or properly labeled, sealed, and compatible container.[1][2][6]
Waste Segregation Do not mix with other waste streams.[1][2]
Final Disposal Method Transfer to an approved hazardous waste disposal plant.[1][2][3][7]
Regulatory Compliance Disposal must adhere to all national and local regulations.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out systematically to ensure safety and regulatory compliance.

1. Waste Identification and Collection:

  • Collect waste this compound in its original container or a dedicated, compatible container that can be securely sealed.
  • Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound".[6]

2. Storage of Chemical Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.
  • This area should be secure, well-ventilated, and segregated from incompatible materials.[3][6]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[4][6]
  • Waste materials must be disposed of at an approved waste disposal facility.[1][2][3][7]

4. Handling of Empty Containers:

  • Empty containers that are not thoroughly cleaned should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][2]

Experimental Protocols

The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from the Safety Data Sheets of structurally similar compounds. No specific experimental protocols for the disposal of this compound were cited in the generation of this guidance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

A Start: this compound Waste Generated B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste in a sealed, labeled, and compatible container? B->C D Transfer to a suitable container and label as 'Hazardous Waste' C->D No E Store in designated hazardous waste accumulation area C->E Yes D->E F Contact EHS or a licensed waste disposal contractor E->F G Arrange for pickup and transport to an approved disposal facility F->G H End: Waste properly disposed G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1-Phenylcyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (1-Phenylcyclohexyl)methanamine. The following protocols are designed to ensure a safe laboratory environment.

This compound is a colorless liquid with a range of applications in organic synthesis and medicine.[1] However, it is classified as a hazardous chemical that can be harmful if swallowed, is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2] Some data also suggests it may be a skin sensitizer and is suspected of causing genetic defects.[2][3]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC13H19N[1][4]
Molar Mass189.30 g/mol [1][5]
AppearanceColorless liquid[1]
Density0.902 - 0.976 g/cm³[1]
Boiling Point78 - 80 °C (at 24 hPa)
Flash Point123.5°C[1]
Storage2-8°C, in a cool, dry, well-ventilated place[1][3][6]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Body PartRequired PPESpecifications and Best Practices
Hands Double-layered, chemically resistant glovesWear two pairs of chemotherapy-grade gloves.[7][8] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[7][8] Change gloves every 30 minutes or immediately if torn, punctured, or contaminated.[7][8]
Body Disposable, fluid-resistant gownThe gown should be made of a low-permeability fabric (e.g., polyethylene-coated polypropylene), have long sleeves with tight-fitting cuffs, and a solid front with a back closure.[7][8][9] Gowns should be changed every 2-3 hours or immediately after a spill.[8]
Eyes/Face Chemical safety goggles and face shieldGoggles are required to protect against splashes.[8][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. Standard safety glasses are insufficient.[8]
Respiratory NIOSH-approved respiratorA fit-tested NIOSH-certified N95, N100, or supplied-air respirator is required when working outside of a chemical fume hood or if there is a risk of generating aerosols.[3][10] A standard surgical mask does not provide adequate protection.[8][9]
Feet Closed-toe shoes and shoe coversTwo pairs of disposable, skid-resistant shoe covers must be worn over laboratory shoes when handling the compound.[8][9]

Experimental Workflow: Safe Handling Protocol

Follow this step-by-step procedure for handling this compound.

1. Preparation and Engineering Controls:

  • Ensure all work is conducted in a designated area, within a properly functioning chemical fume hood.[6]

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[11]

  • Assemble all necessary materials and equipment before handling the chemical to minimize movement.

  • Clearly label all containers with the chemical name and hazard symbols.

2. Donning PPE:

  • Wash hands thoroughly.

  • Don inner gloves.

  • Don the disposable gown, ensuring complete coverage.

  • Don outer gloves, pulling the cuffs over the sleeves of the gown.

  • Don shoe covers.

  • Don safety goggles and face shield.

  • If required, don the appropriate, fit-tested respirator.

3. Chemical Handling:

  • Dispense the liquid carefully to avoid splashing. An apron may be used for additional protection against splashes.[3]

  • Keep all containers tightly closed when not in use.[6]

  • Do not eat, drink, or apply cosmetics in the handling area.[6][7]

4. Post-Handling and Doffing PPE:

  • After handling, decontaminate any surfaces and equipment.

  • Remove PPE in the following order to prevent re-contamination: outer gloves, shoe covers, gown, face/eye protection, inner gloves.

  • Dispose of all contaminated PPE as hazardous waste in accordance with institutional and local regulations.[12]

  • Wash hands thoroughly with soap and water after removing all PPE.[2][3][7][13]

Emergency and Disposal Plans

First Aid Procedures

Immediate action is critical in the event of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][11][13][14][15] Remove contact lenses if present and easy to do.[6][13] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Immediately remove all contaminated clothing.[6][14][15] Rinse the affected skin with large amounts of water and soap for at least 15 minutes.[11][14] Seek immediate medical attention.[6]

  • Inhalation: Move the exposed individual to fresh air at once.[6][11][14][16][17] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[6][11][13][14][17] Seek immediate medical attention.[6][13][14]

  • Ingestion: Do NOT induce vomiting.[6] Have the victim rinse their mouth and drink two glasses of water at most. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[6][14]

Spill Response Protocol

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[18]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Protect: Don the appropriate PPE as outlined above, including respiratory protection.

  • Contain: Cover drains and contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][6][18]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste.[3][6][18]

  • Clean: Decontaminate the spill area according to your institution's procedures.

  • Dispose: Dispose of the sealed container and any contaminated materials as hazardous waste.[6][13]

Waste Disposal Plan

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Disposal must comply with all applicable federal, state, and local regulations.[12]

  • Do not pour waste down the drain.[18]

  • Store waste in clearly labeled, sealed containers in a designated hazardous waste accumulation area.

Visual Workflow and Logic Diagrams

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE (Gloves, Gown, Respirator, Goggles) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose report Report Incident dispose->report

Caption: Workflow for a this compound spill response.

PPE_Selection_Logic cluster_ppe Required PPE gloves Double Gloves gown Resistant Gown goggles Goggles face_shield Face Shield respirator Respirator task Handling This compound task->gloves task->gown task->goggles splash_risk Risk of Splash? task->splash_risk aerosol_risk Risk of Aerosol? task->aerosol_risk splash_risk->face_shield Yes splash_risk->aerosol_risk No aerosol_risk->respirator Yes

Caption: Decision logic for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.